2-(p-Toluenesulfonyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140338. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXSRPFYWMUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185305 | |
| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31378-03-7 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31378-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031378037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31378-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylphenyl)sulphonyl]-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(p-Toluenesulfonyl)acetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(p-Toluenesulfonyl)acetophenone, a prominent member of the β-keto sulfone class of compounds, stands as a versatile and highly valuable intermediate in modern organic synthesis.[1][2] Its unique structural motif, featuring a carbonyl and a sulfonyl group separated by a methylene bridge, imparts a dual reactivity that enables a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound. We delve into the prevalent synthetic methodologies, offering a detailed, field-proven experimental protocol. Furthermore, we present a thorough analysis of its spectroscopic signature, including NMR, IR, and Mass Spectrometry data, to ensure unambiguous identification and quality assessment. This document is designed to serve as a practical and authoritative resource for researchers leveraging β-keto sulfones in the development of novel chemical entities.
Introduction to this compound
Chemical Identity and Significance
This compound, also known as phenacyl p-tolyl sulfone, is a crystalline organic solid with the chemical identity summarized in Table 1.
| Property | Value | Source |
| CAS Number | 31378-03-7 | [3] |
| Molecular Formula | C₁₅H₁₄O₃S | [3][4] |
| Molecular Weight | 274.33 g/mol | [4][5] |
| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]-1-phenylethan-1-one | [3] |
The core value of this compound in synthetic chemistry lies in the strategic placement of the electron-withdrawing sulfonyl and carbonyl groups. This arrangement significantly acidifies the α-methylene protons, facilitating their removal by moderate bases to generate a stabilized carbanion. This nucleophilic carbon center can then be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Moreover, the tosyl group is an excellent leaving group under reductive conditions, allowing for its subsequent removal after serving its role as an activating group.[1]
Applications in Synthesis
β-keto sulfones are pivotal precursors for synthesizing diverse classes of organic compounds.[2] They are extensively used in:
-
Alkylation and Acylation Reactions: The stabilized carbanion readily reacts with alkyl halides and acylating agents.
-
Michael Additions: It serves as a potent Michael donor to α,β-unsaturated systems.
-
Heterocycle Synthesis: It is a key building block for constructing various heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1]
-
Desulfonylation Reactions: The tosyl group can be reductively cleaved, providing access to ketones that would be difficult to synthesize directly.
Synthetic Methodologies
The preparation of β-keto sulfones can be accomplished through several strategic routes.[2] The most direct and widely adopted method for synthesizing this compound involves the nucleophilic substitution of an α-halo ketone with a sulfinate salt.
Primary Synthetic Route: Nucleophilic Substitution
The most reliable synthesis involves the reaction of sodium p-toluenesulfinate with 2-bromoacetophenone (phenacyl bromide). This is a classic Sₙ2 reaction where the sulfinate anion acts as the nucleophile, displacing the bromide ion from the α-carbon of the ketone.
Causality Behind Experimental Choices:
-
Substrates: 2-Bromoacetophenone is chosen for its high reactivity, with bromine being an excellent leaving group. Sodium p-toluenesulfinate is a stable, commercially available, and highly effective nucleophile for this transformation.[6]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Ethanol is typically employed to dissolve the ionic sulfinate salt and facilitate the Sₙ2 mechanism by solvating the cation without strongly interacting with the nucleophile.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions, such as elimination.
Caption: Primary synthesis route for this compound.
Alternative Synthetic Routes
While nucleophilic substitution is standard, other methods exist for forming β-keto sulfones:
-
One-Pot Synthesis from Styrenes: A modern approach utilizes styrenes, N-Bromosuccinimide (NBS), and sodium sulfinate salts under sonication.[7] This method proceeds through the in-situ formation of the α-bromo ketone intermediate, which then reacts with the sulfinate.[7]
-
Acylation of Methyl Sulfones: This involves the deprotonation of a methyl sulfone followed by reaction with an acylating agent like an ester or acyl chloride.[2]
-
Oxidation of β-Keto Sulfides: If the corresponding β-keto sulfide is available, it can be oxidized to the sulfone using agents like m-CPBA or hydrogen peroxide.[2]
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of this compound via the nucleophilic substitution pathway.
Caption: Step-by-step workflow for synthesis and purification.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Sodium p-toluenesulfinate | C₇H₇NaO₂S | 178.18 | 5.0 g | 28.1 mmol |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.6 g | 28.1 mmol |
| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | 500 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.1 mmol) of sodium p-toluenesulfinate in 100 mL of 95% ethanol. Gentle warming may be required to achieve full dissolution.
-
Reagent Addition: In a separate beaker, dissolve 5.6 g (28.1 mmol) of 2-bromoacetophenone in 50 mL of 95% ethanol. Transfer this solution to an addition funnel and add it dropwise to the stirring sulfinate solution over 30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-bromoacetophenone spot.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the crude product will form.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any unreacted sodium p-toluenesulfinate and sodium bromide byproduct.
-
Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield fine, white crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 80-90%.
Trustworthiness Note (Safety): 2-Bromoacetophenone is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 92-93 °C[8]
-
Solubility: Soluble in chloroform, acetone, and hot ethanol; sparingly soluble in cold water.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.95 | Doublet | 2H | H-ortho (Benzoyl) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |
| ~7.80 | Doublet | 2H | H-ortho (Tosyl) | Protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded. |
| ~7.40-7.65 | Multiplet | 3H | H-meta, H-para (Benzoyl) | Aromatic protons on the benzoyl ring. |
| ~7.35 | Doublet | 2H | H-meta (Tosyl) | Protons meta to the sulfonyl group. |
| ~4.70 | Singlet | 2H | -CH₂- | Characteristic singlet for the methylene bridge between two electron-withdrawing groups. |
| ~2.45 | Singlet | 3H | -CH₃ (Tosyl) | Singlet for the methyl group on the tosyl ring. |
| Chemical Shift (δ, ppm) | Assignment |
| ~189.0 | C=O (Carbonyl) |
| ~145.0 | C-ipso (Tosyl, C-S) |
| ~136.0 | C-para (Tosyl, C-CH₃) |
| ~134.0 | C-para (Benzoyl) |
| ~130.0 | C-meta (Tosyl) |
| ~129.0 | C-ortho/meta (Benzoyl) |
| ~128.0 | C-ortho (Tosyl) |
| ~63.0 | -CH₂- |
| ~21.5 | -CH₃ (Tosyl) |
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3060 | Aromatic C-H | Stretch |
| ~2920 | Aliphatic C-H | Stretch |
| ~1685 | C=O (Ketone) | Stretch (Strong) |
| ~1595 | Aromatic C=C | Stretch |
| ~1320 | SO₂ | Asymmetric Stretch (Strong) |
| ~1145 | SO₂ | Symmetric Stretch (Strong) |
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A peak is expected at m/z = 274, corresponding to the molecular weight of the compound.[3]
-
Key Fragments:
-
m/z = 155: [CH₃-C₆H₄-SO₂]⁺ - The tosyl cation.
-
m/z = 105: [C₆H₅-CO]⁺ - The benzoyl cation, often a very intense peak.
-
m/z = 91: [C₇H₇]⁺ - The tropylium cation, characteristic of toluene-containing fragments.
-
m/z = 77: [C₆H₅]⁺ - The phenyl cation.
-
Conclusion and Outlook
This guide has detailed the primary synthesis and comprehensive characterization of this compound. The nucleophilic substitution of 2-bromoacetophenone with sodium p-toluenesulfinate remains the most efficient and reliable method for its preparation on a laboratory scale. The provided spectroscopic data (NMR, IR, MS) serve as a definitive reference for structural confirmation and purity assessment. As a versatile synthetic intermediate, this compound will continue to be a valuable tool for medicinal chemists and organic synthesists in the construction of complex molecular architectures and the development of novel therapeutic agents.
References
-
Taylor & Francis Online. (n.d.). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methods to synthesize β‐ketosulfones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemoselective one-pot synthesis of β-keto sulfones from ketones. RSC Advances. Retrieved from [Link]
-
SpringerLink. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic. SN Applied Sciences. Retrieved from [Link]
-
NIST. (n.d.). 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone - Optional[1H NMR]. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-405709). Retrieved from [Link]
-
NIH. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PubMed Central. Retrieved from [Link]
-
SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Phenylsulfonyl)acetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]
- 4. This compound(31378-03-7) 1H NMR spectrum [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. This compound(31378-03-7) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Physical and chemical properties of 2-(p-Toluenesulfonyl)acetophenone
Abstract: 2-(p-Toluenesulfonyl)acetophenone, a β-ketosulfone, is a versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as α-tosylacetophenone, belongs to the class of β-ketosulfones. These compounds are characterized by a sulfonyl group attached to the α-carbon of a ketone. This structural motif imparts unique chemical reactivity, making them valuable building blocks in organic synthesis. The presence of the electron-withdrawing toluenesulfonyl group acidifies the α-protons, facilitating a wide range of chemical transformations. This guide will delve into the core physicochemical properties, synthetic methodologies, and key applications of this important molecule.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃S |
| Molecular Weight | 274.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103-107 °C |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. |
| CAS Number | 3538-56-1 |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl and tosyl groups, as well as the methylene protons adjacent to the carbonyl and sulfonyl groups.
-
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon of the tosyl group.
-
IR Spectroscopy: The infrared spectrum displays strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.
Synthesis and Reactivity
3.1. Synthesis
The most common method for the synthesis of this compound involves the reaction of acetophenone with a suitable tosylating agent. A typical laboratory-scale synthesis is outlined below:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of acetophenone in a suitable solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C) to generate the enolate.
-
Tosylation: To the resulting enolate solution, add p-toluenesulfonyl chloride (TsCl) dropwise while maintaining the low temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Strong, non-nucleophilic bases like NaH or LDA are used to ensure complete deprotonation of the α-carbon of acetophenone, forming the enolate. This is crucial for the subsequent nucleophilic attack on the tosylating agent.
-
Low Temperature: The reaction is carried out at low temperatures to control the exothermicity of the enolate formation and to prevent side reactions.
-
Solvent: Anhydrous aprotic solvents like THF are used to prevent the quenching of the strong base and the enolate intermediate.
Caption: Synthesis of this compound.
3.2. Reactivity
The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge confers a unique reactivity profile to this compound.
-
Acidity of α-Protons: The electron-withdrawing nature of both the carbonyl and sulfonyl groups significantly increases the acidity of the methylene protons. This allows for easy deprotonation to form a stable carbanion, which can then participate in various carbon-carbon bond-forming reactions.
-
Nucleophilic Acyl Substitution: The carbonyl group can undergo nucleophilic attack, although its reactivity is somewhat modulated by the adjacent sulfonyl group.
-
Reductive Cleavage: The carbon-sulfur bond can be cleaved under reducing conditions, providing a route to desulfonylated products.
Applications in Drug Development
The unique chemical properties of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity.
-
Synthesis of Heterocycles: The reactive methylene group serves as a key handle for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many pharmaceuticals.
-
Precursor for Biologically Active Molecules: It has been utilized as a starting material in the synthesis of compounds with potential anti-inflammatory, and other therapeutic activities. The tosyl group can act as a leaving group or be incorporated into the final structure to modulate the pharmacological properties of the molecule.
Spectroscopic data (NMR, IR, Mass) of 2-(p-Toluenesulfonyl)acetophenone
An In-Depth Spectroscopic Guide to 2-(p-Toluenesulfonyl)acetophenone
Authored by a Senior Application Scientist
Introduction: The Molecular Blueprint of an α-Sulfonyl Ketone
In the landscape of synthetic organic chemistry and drug development, α-sulfonyl ketones stand out as pivotal intermediates and structural motifs. Their unique electronic nature, stemming from the juxtaposition of a carbonyl and a sulfonyl group flanking a central methylene unit, imparts valuable reactivity and biological properties. This compound (CAS 31378-03-7) is a quintessential example of this class.[1] Its structure marries a phenacyl group with a tosyl moiety, creating a molecule of significant interest.
This technical guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—that defines this compound. Moving beyond a mere catalog of data, we will delve into the causality behind the spectral features, offering insights grounded in the principles of physical organic chemistry. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify the structural assignment of this compound.
Below is the foundational structure of this compound, which will serve as our reference for the subsequent spectroscopic interpretation.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each nucleus.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by distinct signals for the methylene bridge, the p-substituted tolyl group, and the monosubstituted phenyl ring. The powerful electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups results in a significant downfield shift for the methylene protons.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Methylene (-CH₂-) | ~4.8 - 5.0 | Singlet (s) | 2H | Flanked by two strong electron-withdrawing groups (SO₂ and C=O), causing strong deshielding. |
| Tolyl -CH₃ | ~2.4 | Singlet (s) | 3H | Standard chemical shift for a methyl group on a benzene ring. |
| Tolyl Ar-H (ortho to SO₂) | ~7.8 | Doublet (d) | 2H | Deshielded by the adjacent sulfonyl group. |
| Tolyl Ar-H (meta to SO₂) | ~7.3 | Doublet (d) | 2H | Typical aromatic region. |
| Phenyl Ar-H (ortho to C=O) | ~7.9 - 8.0 | Multiplet (m) | 2H | Deshielded by the anisotropic effect of the carbonyl group. |
| Phenyl Ar-H (meta/para) | ~7.4 - 7.6 | Multiplet (m) | 3H | Overlapping signals in the aromatic region. |
Expert Insights: Causality of Chemical Shifts
The singlet at ~4.9 ppm is highly diagnostic. The absence of coupling confirms it is a methylene group not adjacent to any protons. Its downfield position is a direct consequence of the additive deshielding effects of the sulfonyl group (σ-inductive withdrawal) and the carbonyl group (inductive and anisotropic effects). This significant shift is a hallmark of α-sulfonyl ketones.[2]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum complements the proton data by providing a count of all unique carbon environments. The carbonyl carbon is the most downfield signal, a characteristic feature of ketones.[3]
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~190 - 192 | Highly deshielded due to the electronegativity of the oxygen atom.[4] |
| Methylene (-CH₂-) | ~65 - 67 | Significantly deshielded by the attached sulfonyl and carbonyl groups. |
| Tolyl -CH₃ | ~21.5 | Typical shift for an aromatic methyl group. |
| Aromatic C-H (Tolyl & Phenyl) | ~128 - 135 | Multiple overlapping signals for the protonated aromatic carbons. |
| Aromatic C-SO₂ (ipso) | ~136 | Quaternary carbon attached to the sulfonyl group. |
| Aromatic C-CH₃ (ipso) | ~145 | Quaternary carbon attached to the methyl group, deshielded by the para sulfonyl group. |
| Aromatic C-C=O (ipso) | ~137 | Quaternary carbon of the phenyl ring attached to the carbonyl group. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the specific functional groups within a molecule by probing their vibrational frequencies. For this compound, the spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene and methyl groups. |
| Carbonyl (C=O) Stretch | ~1685 | Strong, Sharp | The wavenumber is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[5][6] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands from the two aromatic rings. |
| Sulfonyl (S=O) Asymmetric Stretch | ~1320 | Strong | A highly characteristic and intense band for sulfonyl groups. |
| Sulfonyl (S=O) Symmetric Stretch | ~1150 | Strong | The second key diagnostic band for the sulfonyl functional group. |
Expert Insights: The Diagnostic Power of S=O and C=O Stretches
The presence of three very strong, sharp bands in the "fingerprint" region between 1700 cm⁻¹ and 1100 cm⁻¹ is a definitive indicator of an α-sulfonyl ketone. The C=O stretch at ~1685 cm⁻¹ confirms a conjugated ketone system, while the two intense S=O stretches around 1320 cm⁻¹ and 1150 cm⁻¹ unambiguously identify the sulfonyl group.[7] The combination of these specific absorptions provides a rapid and reliable method for confirming the molecular structure.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).
The molecular ion peak [M]⁺ for this compound (C₁₅H₁₄O₃S) is expected at an m/z of 274.[8][9]
| m/z (Mass/Charge) | Proposed Fragment Identity | Formula | Notes |
| 274 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₃S]⁺ | Confirms the molecular weight of the compound. |
| 155 | Toluenesulfonyl cation | [C₇H₇O₂S]⁺ | Resulting from cleavage of the CH₂-SO₂ bond. |
| 119 | Phenacyl cation | [C₈H₇O]⁺ | Resulting from cleavage of the CH₂-C=O bond. |
| 105 | Benzoyl cation | [C₇H₅O]⁺ | A very common and stable fragment from cleavage alpha to the carbonyl group. Often the base peak.[10] |
| 91 | Tropylium ion | [C₇H₇]⁺ | From the tolyl group, a common rearrangement product. |
| 77 | Phenyl cation | [C₆H₅]⁺ | From the benzoyl group after loss of CO. |
Expert Insights: Dominant Fragmentation Pathways
The most favorable fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[6] For this molecule, this leads to the highly stabilized benzoyl cation (m/z 105). This fragment is often the most abundant ion (the base peak) in the EI-MS spectrum. The presence of significant peaks at m/z 155 (tosyl) and 91 (tropylium) further corroborates the two distinct halves of the molecule.
Caption: Key alpha-cleavage fragmentation pathway in EI-Mass Spectrometry.
Experimental Protocol: Mass Spectrum Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample travels through a GC column (e.g., a 30m DB-5 column), which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum provides a clear signature with its deshielded methylene singlet. The ¹³C NMR confirms the carbon skeleton, highlighted by the downfield carbonyl signal. IR spectroscopy offers rapid functional group identification through the intense C=O and dual S=O stretching bands. Finally, Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, most notably the formation of the stable benzoyl cation. Together, these techniques provide a robust and self-validating analytical package for any researcher working with this important class of α-sulfonyl ketones.
References
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]
-
NIST. 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone. Available from: [Link]
-
Cenmed Enterprises. This compound (C007B-405709). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Available from: [Link]
-
SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone [13C NMR]. Available from: [Link]
-
Starlite. This compound, min 98%, 10 grams. Available from: [Link]
-
StudyRaid. Understand iR Spectroscopy Features of Acetophenone. Available from: [Link]
-
Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. Available from: [Link]
-
NIST. Acetophenone. NIST Chemistry WebBook. Available from: [Link]
-
Proprep. Ir spectra of acetophenone?. Available from: [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007137. Available from: [Link]
-
Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Available from: [Link]
-
ACS Omega. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Available from: [Link]
-
NIH National Center for Biotechnology Information. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Available from: [Link]
-
NIH National Center for Biotechnology Information. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Available from: [Link]
-
Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Available from: [Link]
Sources
- 1. This compound | 31378-03-7 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]
- 4. This compound(31378-03-7) 13C NMR spectrum [chemicalbook.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. spectrabase.com [spectrabase.com]
- 9. cenmed.com [cenmed.com]
- 10. massbank.eu [massbank.eu]
CAS number 31378-03-7 properties and safety
An In-depth Technical Guide to 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7): Properties and Safety
Introduction
2-(p-Tolylsulfonyl)acetophenone, identified by CAS number 31378-03-7, is a sulfone derivative of acetophenone. This compound, also known as p-Tolyl phenacyl sulfone, serves as a valuable reagent in organic synthesis. Its molecular structure incorporates a phenacyl group, a sulfonyl group, and a p-tolyl moiety, making it a versatile building block for creating more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed safety profile, and best practices for its handling and storage, tailored for professionals in research and drug development.
Chemical Identification and Nomenclature
Accurate identification is critical for ensuring proper handling and use in experimental settings. 2-(p-Tolylsulfonyl)acetophenone is known by several synonyms.
| Identifier Type | Value |
| CAS Number | 31378-03-7[1][2] |
| Molecular Formula | C₁₅H₁₄O₃S[3] |
| Molecular Weight | 274.33 g/mol |
| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]-1-phenylethan-1-one[1] |
| InChI Key | RFQXSRPFYWMUDV-UHFFFAOYSA-N[1] |
| SMILES | Cc1ccc(S(=O)(=O)CC(=O)c2ccccc2)cc1[1] |
| MDL Number | MFCD00026002[3] |
| Synonyms | α-(p-Tolylsulfonyl)acetophenone, Phenacyl p-tolyl sulfone, 4-Methylphenyl phenacyl sulfone[1] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reactivity, and appropriate storage.
| Property | Value | Source(s) |
| Physical Form | Solid, powder to crystal[4] | |
| Color | White to Orange[4] | |
| Melting Point | 109-110 °C[3] | |
| Density | 1.227 g/cm³ (Predicted)[4] | |
| Storage Temperature | Room Temperature, sealed in dry conditions[4] |
Safety and Hazard Profile
Understanding the hazard profile of 2-(p-Tolylsulfonyl)acetophenone is essential for ensuring laboratory safety and mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with specific hazard and precautionary statements.
GHS Classification
| Category | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H319 | Causes serious eye irritation |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Handling and Storage Protocols
Proper handling and storage are paramount to prevent exposure and maintain the integrity of the chemical.
Handling:
-
Operations should be conducted within a chemical fume hood to avoid inhalation of dust.[5]
-
Personal protective equipment (PPE), including safety goggles and gloves, must be worn.[5][6]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Measures should be in place to prevent dust formation.[7]
-
Ensure that eyewash stations and safety showers are readily accessible near the workstation.[5]
Storage:
-
Store in a dry, cool, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[5]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[5]
-
The designated storage class for this chemical is Combustible Solids (Storage Class Code 11).
Stability and Reactivity
-
Reactivity: The compound is generally stable under normal conditions.[5]
-
Chemical Stability: It may be hygroscopic.[5]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[5]
-
Incompatible Materials: Strong oxidizing agents and bases can react with this compound.[5]
-
Hazardous Decomposition Products: Upon decomposition, it may release carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]
Experimental Workflow: Safe Handling of a Solid Chemical Agent
The following protocol outlines a self-validating system for the safe handling of solid chemical reagents like 2-(p-Tolylsulfonyl)acetophenone, from preparation to disposal. The causality behind these steps is to minimize exposure risk at every stage.
-
Preparation and PPE Verification:
-
1.1 Before entering the lab, confirm the location and operational status of the nearest safety shower and eyewash station.
-
1.2 Don a laboratory coat, chemical-resistant gloves, and tight-sealing safety goggles.[5] This is non-negotiable PPE for handling eye irritants.
-
1.3 Set up all necessary equipment (spatulas, weigh boats, glassware) inside a certified chemical fume hood.
-
-
Weighing and Dispensing:
-
2.1 Retrieve the container from its designated storage location, inspecting for any damage or loose seals.
-
2.2 Place the container inside the fume hood before opening to contain any airborne particles.
-
2.3 Carefully weigh the desired amount of the solid using a tared weigh boat. Avoid creating dust by using gentle movements.
-
2.4 Securely close the primary container immediately after dispensing.
-
-
Use in Reaction:
-
3.1 Add the weighed compound to the reaction vessel within the fume hood.
-
3.2 If dissolving, add the solvent slowly to prevent splashing.
-
-
Decontamination and Disposal:
-
4.1 Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
4.2 Dispose of all contaminated disposable items (gloves, weigh boats) in a designated, sealed hazardous waste container.[7]
-
4.3 Wipe down the work surface inside the fume hood.
-
4.4 Remove PPE in the correct order (gloves first, then goggles, then lab coat) and wash hands thoroughly.[7]
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow and critical safety checkpoints for handling 2-(p-Tolylsulfonyl)acetophenone.
Caption: Safe handling workflow for 2-(p-Tolylsulfonyl)acetophenone.
References
- Chemical Properties of 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7). Cheméo.
- 2-(P-TOLUENESULFONYL)ACETOPHENONE | 31378-03-7. ChemicalBook.
- This compound CAS#: 31378-03-7. LookChem.
- 1-phenyl-2-tosyl-ethanone - 31378-03-7. ChemSynthesis.
- 2-(p-Tolylsulfonyl)acetophenone AldrichCPR 31378-03-7 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 3-(Dimethylamino)
Sources
- 1. 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | 31378-03-7 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound CAS#: 31378-03-7 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to α-(p-tolylsulfonyl)acetophenones: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of α-(p-tolylsulfonyl)acetophenones, a class of β-ketosulfones that have emerged as versatile intermediates in organic synthesis. The document delves into the historical context of their initial preparation, tracing the evolution of synthetic methodologies from classical approaches to modern, more efficient protocols. Key synthetic strategies, including the seminal reaction of α-haloketones with sulfinate salts and contemporary methods such as visible-light-mediated and metal-free reactions, are discussed in detail with accompanying experimental protocols. The guide further explores the rich reactivity of the α-(p-tolylsulfonyl)acetophenone scaffold, highlighting its utility in the construction of diverse molecular architectures, particularly heterocyclic compounds. Spectroscopic data and mechanistic insights are provided to offer a complete understanding of this important class of organic compounds.
Introduction: The Emergence of a Versatile Synthetic Building Block
α-(p-Tolylsulfonyl)acetophenones, also known as phenacyl p-tolyl sulfones, belong to the broader class of β-ketosulfones. These compounds are characterized by a carbonyl group β- to a sulfonyl group, a structural motif that imparts unique reactivity and renders them highly valuable in synthetic organic chemistry. The electron-withdrawing nature of both the carbonyl and the p-tolylsulfonyl groups activates the intermediary α-methylene group, making it amenable to a wide range of chemical transformations. This guide will provide a thorough exploration of the journey of α-(p-tolylsulfonyl)acetophenones from their early, often serendipitous, discoveries to their current status as sophisticated tools in the hands of synthetic chemists.
Historical Perspective: The Genesis of α-Sulfonyl Ketone Chemistry
The precise first synthesis of α-(p-tolylsulfonyl)acetophenone is not definitively documented in a single seminal publication. However, the foundational chemistry that enabled its creation can be traced back to the late 19th and early 20th centuries, a period of fervent exploration in organosulfur chemistry. Early methods for the formation of sulfones primarily involved the oxidation of thioethers.
The conceptual leap towards the synthesis of β-ketosulfones likely emerged from the established reactivity of α-haloketones with various nucleophiles. The reaction of an α-haloketone, such as phenacyl bromide, with a sulfinate salt, like sodium p-toluenesulfinate, represents the most direct and classical approach to this class of compounds. This nucleophilic substitution reaction, while conceptually straightforward, paved the way for the systematic investigation of the synthesis and reactivity of β-ketosulfones.
dot
Figure 1: Conceptual pathway for the classical synthesis of α-(p-tolylsulfonyl)acetophenone.
Synthetic Methodologies: A Journey of Innovation
The synthesis of α-(p-tolylsulfonyl)acetophenones has evolved significantly over the years, with modern methods offering improved efficiency, milder reaction conditions, and broader substrate scope.
The Classical Approach: Nucleophilic Substitution
The reaction between an α-haloacetophenone and a p-toluenesulfinate salt remains a fundamental and reliable method for the preparation of α-(p-tolylsulfonyl)acetophenones.
Experimental Protocol: Synthesis of 2-(p-tolylsulfonyl)acetophenone via Nucleophilic Substitution
-
Preparation of α-Bromoacetophenone: To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude α-bromoacetophenone, which can be purified by recrystallization or column chromatography.
-
Reaction with Sodium p-Toluenesulfinate: In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. To this solution, add the prepared α-bromoacetophenone (1.0 eq). The reaction mixture is stirred at room temperature or heated to 50-70 °C for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure 2-(p-tolylsulfonyl)acetophenone.
Modern Synthetic Strategies
Recent advancements in synthetic methodology have provided more elegant and efficient routes to β-ketosulfones, including α-(p-tolylsulfonyl)acetophenones.
Photoredox catalysis has emerged as a powerful tool in organic synthesis. Visible-light-induced sulfonylation of α-bromoacetophenones with sodium sulfinates offers a green and efficient alternative to traditional methods.[1]
dot
Figure 2: Simplified workflow for visible-light-mediated synthesis of β-ketosulfones.
Experimental Protocol: Visible-Light Induced Synthesis of β-Ketosulfones [1]
-
Reaction Setup: In a reaction vessel, combine α-bromoacetophenone (1.0 eq), sodium sulfinate (1.5 eq), and a photoredox catalyst such as Eosin Y (1-2 mol%) in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Irradiation: The reaction mixture is degassed and then irradiated with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired β-ketosulfone.
A metal-free approach involves the hydrosulfonylation of α,β-unsaturated ketones with sulfinic acids or their salts, providing a direct route to γ-keto sulfones, which can be precursors to α-(p-tolylsulfonyl)acetophenones through further transformations.[2]
Reactivity and Synthetic Applications
The unique structural features of α-(p-tolylsulfonyl)acetophenones make them highly versatile intermediates in organic synthesis. The presence of the acidic α-protons, the electrophilic carbonyl carbon, and the potential for the sulfonyl group to act as a leaving group under certain conditions underpins their rich reactivity.
Reactions at the α-Carbon
The methylene group flanked by the carbonyl and sulfonyl moieties is readily deprotonated by a variety of bases to form a stabilized carbanion. This nucleophilic species can then react with a range of electrophiles.
-
Alkylation and Acylation: The carbanion can be alkylated with alkyl halides or acylated with acyl chlorides to introduce substituents at the α-position.
-
Condensation Reactions: The active methylene group participates in various condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, leading to the formation of α,β-unsaturated sulfones.
Utility in Heterocyclic Synthesis
α-(p-Tolylsulfonyl)acetophenones are valuable precursors for the synthesis of a wide array of heterocyclic compounds.[3][4] The dicarbonyl-like reactivity allows for cyclocondensation reactions with various binucleophiles.
Example: Synthesis of Pyridazines
α-Sulfonyl ketones can undergo tandem condensation with methyl ketones to produce sulfonyl-substituted pyridazines.[5]
dot
Figure 3: General scheme for the synthesis of sulfonyl pyridazines.
Spectroscopic Characterization
The structure of α-(p-tolylsulfonyl)acetophenones can be unequivocally confirmed by standard spectroscopic techniques.
| Spectroscopic Data for 2-(p-tolylsulfonyl)acetophenone | |
| ¹H NMR (CDCl₃, ppm) | δ 7.95-7.92 (m, 2H, Ar-H), 7.78-7.75 (m, 2H, Ar-H), 7.65-7.61 (m, 1H, Ar-H), 7.50-7.46 (m, 2H, Ar-H), 7.35-7.32 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃)[6] |
| ¹³C NMR (CDCl₃, ppm) | δ 190.5, 145.2, 137.1, 134.2, 133.8, 129.9, 129.1, 128.8, 128.4, 64.2, 21.7[7][8] |
| Infrared (IR, cm⁻¹) | ~1685 (C=O stretching), ~1320 and ~1145 (asymmetric and symmetric SO₂ stretching) |
Conclusion
α-(p-Tolylsulfonyl)acetophenones have a rich history rooted in the fundamental principles of organic chemistry. From their classical synthesis via nucleophilic substitution to the array of modern, more sophisticated methods, their preparation has become increasingly efficient and versatile. The unique reactivity endowed by the juxtaposition of the carbonyl and sulfonyl groups has established these compounds as invaluable building blocks in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems. As the quest for novel molecular architectures continues to drive innovation in drug discovery and materials science, the utility of α-(p-tolylsulfonyl)acetophenones is poised to expand even further.
References
-
Synthesis of aryl sulfones. The Journal of Organic Chemistry. 1967. Available from: [Link]
-
2'-(p-Tolylsulfonyl)acetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
2'-(p-Tolylsulfonyl)acetophenone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
- Eisch JJ, et al. Sulfone reagents in organic synthesis: VI. Sulfonyl- and silyl-substituted hydrocarbons as versatile carbanion precursors in organic synthesis. Journal of Organometallic Chemistry. 1985;285:1-3.
-
Novel, single-step sulfone synthesis. The Journal of Organic Chemistry. 1970. Available from: [Link]
-
Visible‐Light Induced Sulfonylation of α‐Bromoacetophenones for the Synthesis of β‐Ketosulfones in Water. ResearchGate. 2025. Available from: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]
-
Fekri A, et al. Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. ResearchGate. 2017. Available from: [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. National Institutes of Health (NIH). Available from: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]
-
Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex. ChemRxiv. Available from: [Link]
-
ETHYNYL p-TOLYL SULFONE. Organic Syntheses. Available from: [Link]
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. Available from: [Link]
-
benzalacetophenone. Organic Syntheses. Available from: [Link]
-
I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health (NIH). Available from: [Link]
-
Glyoxal, phenyl-. Organic Syntheses. Available from: [Link]
-
Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available from: [Link]
-
One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry. 2015;13(28):7314-7319. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
A Preliminary Investigation of 2-(p-Toluenesulfonyl)acetophenone Reactivity
An In-Depth Technical Guide for Researchers
Abstract
2-(p-Toluenesulfonyl)acetophenone, also known as phenacyl p-tolyl sulfone, is a highly versatile bifunctional reagent in modern organic synthesis. Its core value lies in the methylene bridge positioned between a benzoyl group and a p-toluenesulfonyl group. The powerful electron-withdrawing nature of both the carbonyl and sulfonyl moieties imparts significant acidity to the α-protons, facilitating the generation of a soft, resonance-stabilized nucleophile. This guide provides an in-depth exploration of the fundamental reactivity of this ketone, focusing on the generation of its carbanion and subsequent reactions with common electrophiles. We will delve into the causality behind experimental choices for key transformations such as C-alkylation and Michael additions, provide validated experimental protocols, and discuss the strategic removal of the sulfonyl activating group to unlock further synthetic pathways.
Core Principle: The Activated Methylene Bridge and Enolate Generation
The synthetic utility of this compound is fundamentally derived from the enhanced acidity of the protons on the carbon atom (Cα) situated between the carbonyl and sulfonyl groups. While a typical ketone like acetophenone has a pKa of about 19-20 in DMSO, the addition of a second powerful electron-withdrawing group, the tosyl group, significantly lowers the pKa, making these protons readily accessible to a wide range of bases.[1]
The choice of base is critical and dictates the concentration and nature of the resulting enolate.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensure rapid and complete deprotonation, which is ideal for subsequent reactions with sensitive electrophiles where a stoichiometric amount of the enolate is desired.
-
Weaker bases , such as alkoxides or hydroxides, establish an equilibrium with the starting material. While this can be sufficient for some reactions, it can also lead to side reactions like base-catalyzed self-condensation if not carefully controlled.
The resulting carbanion is extensively stabilized by resonance, delocalizing the negative charge onto both the carbonyl oxygen and the sulfonyl oxygens. This delocalization makes the enolate a "soft" nucleophile, a characteristic that governs its reactivity profile, particularly its preference for C-alkylation over O-alkylation and its efficacy in conjugate additions.
Caption: Deprotonation yields a highly stabilized enolate.
Synthetic Transformation I: C-Alkylation
The reaction of the this compound enolate with alkyl halides is a robust method for forming new carbon-carbon bonds at the α-position. This transformation proceeds via a standard SN2 mechanism. The success of this reaction hinges on careful control of conditions to favor C-alkylation and avoid potential side reactions.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. They effectively solvate the counter-ion (e.g., Na⁺ or Li⁺) without interfering with the nucleophilicity of the enolate.
-
Electrophile: The reaction works best with primary and methyl halides (e.g., CH₃I, BnBr). Secondary halides are more prone to elimination (E2) due to the basicity of the enolate, while tertiary halides almost exclusively undergo elimination.[2]
-
Temperature: Deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C with LDA) to control the reaction rate and prevent degradation. The alkylation step may then be allowed to warm to room temperature to ensure completion.
-
Challenges: A key challenge in the alkylation of β-keto sulfones can be competitive O-alkylation. However, the use of strong bases to pre-form the enolate stoichiometrically, followed by the addition of the alkylating agent, generally favors the thermodynamically more stable C-alkylated product.[3]
Representative Protocol: Alkylation with Benzyl Bromide
This protocol describes a representative procedure for the C-alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.
-
Enolate Formation: Anhydrous THF is added to the flask, followed by cooling to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Alkylation Data Summary
| Electrophile (R-X) | Base | Solvent | Typical Yield (%) | Reference Context |
| Methyl Iodide | NaH | THF/DMF | Good to Excellent | Standard primary halide |
| Allyl Bromide | LDA | THF | Good to Excellent | Reactive allylic system |
| Benzyl Bromide | NaH | THF | Good to Excellent | Activated benzylic halide |
| Isopropyl Iodide | LDA | THF | Low to Moderate | Prone to elimination[3] |
Synthetic Transformation II: Michael Addition
As a soft nucleophile, the enolate of this compound is an excellent Michael donor, readily participating in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors).[4][5] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable intermediates in synthesis.
References
Solubility of 2-(p-Toluenesulfonyl)acetophenone in common organic solvents
An In-depth Technical Guide to the Solubility of 2-(p-Toluenesulfonyl)acetophenone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No: 31378-03-7), a significant intermediate in organic and medicinal chemistry. Given the scarcity of published quantitative solubility data, this document synthesizes foundational chemical principles to predict a qualitative solubility profile across a range of common organic solvents. We delve into the molecular structure of the compound, analyzing how its distinct polar and non-polar moieties govern its interactions with solvents of varying polarities. Furthermore, this guide presents a robust, step-by-step experimental protocol for the quantitative determination of solubility via the isothermal saturation method, empowering researchers to generate precise data tailored to their specific laboratory conditions. This work is intended to serve as a critical resource for researchers, chemists, and drug development professionals, facilitating informed solvent selection for synthesis, purification, and formulation.
Introduction to this compound
This compound is a white to off-white crystalline solid belonging to the class of γ-keto sulfones.[1] These compounds are recognized as versatile building blocks in organic synthesis due to the unique reactivity conferred by the electron-withdrawing sulfonyl group adjacent to a methylene and a keto group.[2][3]
Physicochemical Properties:
-
Molecular Formula: C₁₅H₁₄O₃S[4]
-
Molecular Weight: 274.33 g/mol [4]
-
Melting Point: ~109 °C[1]
-
Appearance: Powder to crystal[1]
-
CAS Number: 31378-03-7[5]
The utility of this compound in applications ranging from reaction chemistry to pharmaceutical development is fundamentally linked to its solubility. The ability to dissolve the compound in an appropriate solvent is critical for:
-
Homogeneous Reaction Conditions: Ensuring reactants are in the same phase for efficient molecular interaction.
-
Purification: Selecting suitable solvent systems for techniques like recrystallization, where solubility differences at varying temperatures are exploited.
-
Formulation and Drug Delivery: For pharmaceutical applications, solubility in various media is a key determinant of bioavailability and efficacy.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]
Molecular Structure Analysis: The structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.
-
Polar Moieties: The molecule possesses two strong polar functional groups: a sulfonyl group (-SO₂) and a ketone group (C=O). The oxygen atoms in these groups are effective hydrogen bond acceptors, allowing for strong dipole-dipole interactions and potential hydrogen bonding with protic solvents.[7]
-
Non-Polar Moieties: Two aromatic rings, a phenyl group and a p-tolyl group, constitute the significant non-polar portion of the molecule. These large, hydrophobic regions favor interactions with non-polar solvents through van der Waals forces.
The interplay between these competing features dictates that the compound will not be universally soluble, but will instead exhibit preferential solubility in solvents that can effectively solvate both its polar and non-polar components.
Predicted Qualitative Solubility Profile
Based on the structural analysis and established solubility principles, a qualitative solubility profile for this compound at ambient temperature is predicted below. This table serves as a practical guide for initial solvent screening.
| Solvent | Solvent Class | Predicted Qualitative Solubility | Justification |
| Water | Polar Protic | Insoluble | The large, non-polar aromatic framework dominates over the polar groups, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. |
| Hexane | Non-polar | Slightly Soluble to Insoluble | While hexane can interact with the aromatic rings, it cannot effectively solvate the highly polar sulfonyl and ketone groups, limiting overall solubility. |
| Toluene | Non-polar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl and tolyl rings of the solute, offering better solvation than aliphatic hydrocarbons like hexane. |
| Methanol/Ethanol | Polar Protic | Sparingly to Moderately Soluble | These alcohols can act as hydrogen bond donors to the sulfonyl and ketone oxygens. However, their relatively small non-polar chains provide limited solvation for the large aromatic portions of the solute. Solubility is expected to increase with heating. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | DCM has a significant dipole moment that can interact favorably with the polar functional groups of the solute, while its organic nature accommodates the non-polar rings. |
| Acetone | Polar Aprotic | Soluble | Acetone's strong dipole moment effectively solvates the ketone and sulfonyl groups. Its structure provides a good balance for interacting with both polar and non-polar moieties. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Similar to acetone, ethyl acetate offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) character suitable for dissolving the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is an excellent solvent for moderately polar compounds. Its ether oxygen can interact with the solute, and its cyclic aliphatic structure can solvate the non-polar parts. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a powerful, highly polar solvent capable of strong dipole-dipole interactions, making it very effective at solvating the polar functional groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | As one of the most potent polar aprotic solvents, DMSO's sulfoxide group will strongly solvate the polar regions of the molecule, leading to high solubility. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative predictions, a rigorous experimental approach is necessary. The following protocol describes the isothermal saturation method, a reliable gravimetric technique for determining the precise solubility of a compound in a given solvent at a specific temperature.[8]
Objective: To accurately measure the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Reagents:
-
This compound (≥98% purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed glass sample pans or beakers
Experimental Workflow Diagram:
Caption: Isothermal saturation workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a precisely known volume (e.g., 5.00 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is reached.[8]
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the excess, undissolved solid at the bottom of the vial.
-
Aliquot Sampling: Carefully and without disturbing the solid pellet, use a calibrated pipette to withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant. For maximum accuracy, pass this aliquot through a 0.22 µm syringe filter to remove any microscopic particulates.
-
Mass Determination: Transfer the aliquot into a pre-weighed, clean, and dry sample pan. Record the initial mass of the pan.
-
Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature or allow it to evaporate slowly in a fume hood until the solute is completely dry and a constant mass is achieved.
-
Calculation: Weigh the sample pan containing the dried solute. The mass of the dissolved solid is the final mass minus the initial mass of the pan. Calculate the solubility using the following formula:
Solubility (g / 100 mL) = (Mass of dried solute in g / Volume of aliquot in mL) * 100
Conclusion
While published quantitative data is limited, a thorough understanding of the molecular structure of this compound allows for a robust qualitative prediction of its solubility. The compound's dual polar and non-polar nature suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in solvents like acetone and DCM, and poor solubility in non-polar hydrocarbons and water. For applications requiring precise concentration data, the provided isothermal saturation protocol offers a reliable and accurate method for generating this critical information. This guide equips researchers with both the theoretical foundation and the practical tools necessary to effectively utilize this compound in their work.
References
[9] Determination of Solubility Class. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [6] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [1] this compound CAS#: 31378-03-7 - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [10] How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Solubility of Organic Compounds. (2023, August 31). Retrieved from an educational resource. [11] Solubility Tests for Organic Compounds. (2021, March 24). YouTube. [5] 2-(p-Tolylsulfonyl)acetophenone. (n.d.). NIST WebBook. [7] Understand solubility Profile of Acetophenone - StudyRaid. (n.d.). Retrieved from StudyRaid. [4] this compound, min 98%, 10 grams. (n.d.). Retrieved from a chemical supplier. [12] this compound (C007B-405709) - Cenmed Enterprises. (n.d.). Retrieved from Cenmed Enterprises. [8] An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents - Benchchem. (n.d.). Retrieved from BenchChem. [2] Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022, December 8). ResearchGate. [3] Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (n.d.). National Institutes of Health (NIH).
Sources
- 1. This compound CAS#: 31378-03-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]
- 6. chem.ws [chem.ws]
- 7. app.studyraid.com [app.studyraid.com]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. cenmed.com [cenmed.com]
The Chemistry of α-Sulfonyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists
<
Abstract
α-Sulfonyl ketones, also known as β-keto sulfones, represent a pivotal class of organic compounds characterized by the presence of a sulfonyl group adjacent to a carbonyl functionality.[1][2] This unique structural arrangement imparts a remarkable versatility, rendering them invaluable as synthetic intermediates and as core scaffolds in medicinally active compounds.[1][3] This technical guide provides an in-depth exploration of the chemistry of α-sulfonyl ketones, encompassing their synthesis, reactivity, and strategic applications in modern organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of their diverse transformations and provide practical, field-proven protocols for their preparation and manipulation.
Introduction: The Enduring Significance of α-Sulfonyl Ketones
The strategic placement of two powerful electron-withdrawing groups—the sulfonyl (SO₂) and carbonyl (C=O) moieties—flanking a methylene unit (-CH₂-) confers a unique set of chemical properties upon α-sulfonyl ketones.[1][4] This trifunctional arrangement is the cornerstone of their utility in organic synthesis.[1] The methylene protons exhibit significant acidity, comparable to that of β-keto esters, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]
Furthermore, the sulfonyl group can act as a robust activating group, a versatile leaving group, or a key structural element in the final target molecule.[2][4] This multifaceted nature has led to their widespread application in the synthesis of complex carbocyclic and heterocyclic systems.[1] In the realm of medicinal chemistry, the β-keto sulfone motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including anti-bacterial, anti-fungal, and anti-hepatitis properties.[1][6] Their role as inhibitors of enzymes such as hydroxysteroid dehydrogenase further underscores their importance in drug development.[3]
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemistry of α-sulfonyl ketones, empowering them to leverage these versatile building blocks in their own synthetic endeavors.
Synthetic Strategies for Accessing α-Sulfonyl Ketones
The efficient construction of the α-sulfonyl ketone framework is paramount to its application. Over the years, a multitude of synthetic methods have been developed, ranging from classical approaches to modern catalytic and electrochemical transformations.[1][4] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.
Classical Approaches: The Bedrock of α-Sulfonyl Ketone Synthesis
Three classical methods have traditionally formed the foundation for the synthesis of α-sulfonyl ketones:
-
Acylation of Methyl Sulfones: This widely employed method involves the acylation of methyl sulfones with esters or carboxylic acid chlorides in the presence of a strong base, such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or sodium hydride (NaH).[5] This approach is highly versatile and allows for the introduction of a wide variety of acyl groups.
-
Alkylation of Arene Sulfinates with α-Halo Ketones: The nucleophilic substitution of an α-halo ketone with a metallic arene sulfinate provides a direct and efficient route to α-sulfonyl ketones.[5] This method is particularly useful for the synthesis of α-arylsulfonyl ketones.
-
Oxidation of β-Keto Sulfides: The oxidation of the corresponding β-keto sulfide offers another reliable pathway to α-sulfonyl ketones.[5] Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Modern Synthetic Methodologies
Recent years have witnessed an explosion in the development of novel and more efficient methods for the synthesis of α-sulfonyl ketones, driven by the advancements in catalysis and radical chemistry.[1][4]
-
From Unsaturated Precursors: Alkenes and alkynes have emerged as versatile starting materials for the synthesis of α-sulfonyl ketones under oxidative conditions.[3][7] These transformations often employ transition metal catalysts or photoredox catalysis to generate sulfonyl radicals that add to the unsaturated bond.[7]
-
Multicomponent Reactions: One-pot multicomponent reactions offer an atom-economical and step-efficient approach to complex α-sulfonyl ketones.[8] For instance, a salicylic acid-catalyzed reaction of styrenes, anilines, t-butyl nitrite, and a sulfur dioxide source (DABSO) allows for the direct synthesis of α-sulfonyl ketones.[8]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed radical-mediated sulfonyl methylation of aldehydes has been developed as a facile method for the assembly of α-sulfonyl ketones.[3][9]
The following table summarizes some of the key synthetic methods, providing a comparative overview of their scope and limitations.
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |
| Acylation of Methyl Sulfones | Methyl sulfone, Ester/Acid chloride | Strong base (n-BuLi, LDA, NaH) | High versatility, wide substrate scope.[5] | Requires strong basic conditions, limited functional group tolerance. |
| Alkylation of Arene Sulfinates | α-Halo ketone, Arene sulfinate | Base | Direct and efficient.[5] | Primarily for α-arylsulfonyl ketones. |
| Oxidation of β-Keto Sulfides | β-Keto sulfide | Oxidizing agent (m-CPBA, H₂O₂) | Mild conditions.[5] | Requires pre-synthesis of the β-keto sulfide. |
| From Alkynes/Alkenes | Alkyne/Alkene, Sulfonyl source | Transition metal catalyst, Photocatalyst | Utilizes readily available starting materials.[3][7] | May require specific catalysts and oxidants.[3] |
| Multicomponent Reaction | Styrene, Aniline, t-Butyl nitrite, DABSO | Salicylic acid | High atom economy, step efficiency.[8] | Substrate scope may be limited. |
| NHC Catalysis | Aldehyde, α-Iodosulfone | NHC catalyst | Mild conditions, radical-mediated.[3][9] | Specific catalyst system required. |
The Rich Reactivity of α-Sulfonyl Ketones
The true power of α-sulfonyl ketones lies in their diverse reactivity, which stems from the interplay of the carbonyl, sulfonyl, and active methylene groups.[1][2] This section will explore the key transformations that make these compounds such versatile synthetic building blocks.
Reactions at the Active Methylene Group
The acidity of the α-protons makes the methylene group a prime site for a variety of reactions.[5]
-
Alkylation: The enolate generated by deprotonation of the α-sulfonyl ketone readily undergoes alkylation with a wide range of electrophiles, including alkyl halides.[10][11] This reaction is a fundamental method for constructing new carbon-carbon bonds.[11] The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical ketones.[11]
-
Michael Addition: As potent nucleophiles, the enolates of α-sulfonyl ketones participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[12][13][14] This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of cyclic systems.[15]
Reactions Involving the Carbonyl Group
The carbonyl group in α-sulfonyl ketones undergoes typical reactions of ketones, but its reactivity can be modulated by the adjacent sulfonyl group.
-
Reduction: The carbonyl group can be selectively reduced to the corresponding β-hydroxy sulfone using various reducing agents, such as sodium borohydride or alkyl aluminum compounds.[16] Chiral β-hydroxy sulfones are valuable building blocks in asymmetric synthesis.[16]
Transformations Involving the Sulfonyl Group
The sulfonyl group is not merely a passive spectator; it can be strategically manipulated or removed.
-
Desulfonylation: The removal of the sulfonyl group is a crucial transformation that unlocks the synthetic potential of α-sulfonyl ketones as intermediates.[2] This can be achieved under various conditions, such as reductive cleavage with sodium amalgam or samarium iodide. This "traceless" nature of the sulfonyl group makes it an excellent activating group that can be removed after serving its purpose.
Cyclization and Annulation Reactions
The multifunctional nature of α-sulfonyl ketones makes them ideal precursors for the synthesis of a wide variety of heterocyclic and carbocyclic compounds.[1][17][18]
-
Synthesis of Pyridazines: α-Sulfonyl ketones can undergo tandem condensation reactions with methyl ketones to produce sulfonyl-substituted pyridazines in a one-pot process.[17][18]
-
Biginelli Reaction: Cyclic β-keto sulfones can participate in three-component Biginelli reactions with aldehydes and ureas (or thioureas) to afford dihydropyrimidinones and their thio-analogs, which are important scaffolds in medicinal chemistry.[19]
Applications in Drug Discovery and Development
The unique structural and electronic properties of α-sulfonyl ketones have positioned them as privileged scaffolds in medicinal chemistry.[1][20][21] The sulfonyl group can engage in hydrogen bonding interactions with biological targets, and its incorporation can modulate the physicochemical properties of a molecule, such as polarity and solubility.[6][20]
Numerous compounds containing the β-keto sulfone moiety have demonstrated significant biological activities. For instance, they are found in compounds with anti-HIV, anti-inflammatory, and anticancer properties.[22][23] The ability of the sulfonyl group to act as a bioisostere for other functional groups further expands its utility in drug design.
The synthetic versatility of α-sulfonyl ketones allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process. Their role as key intermediates in the synthesis of complex natural products and pharmaceuticals solidifies their importance in this field.
Experimental Protocols
To provide practical guidance, this section outlines a representative experimental procedure for a common transformation involving α-sulfonyl ketones.
Protocol: Alkylation of an α-Sulfonyl Ketone
Objective: To synthesize an α-alkylated-α-sulfonyl ketone via the alkylation of the corresponding enolate.
Materials:
-
α-(Phenylsulfonyl)acetophenone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of α-(phenylsulfonyl)acetophenone (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-methyl-α-(phenylsulfonyl)acetophenone.
Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product. The disappearance of the α-methylene protons and the appearance of a new methyl signal in the ¹H NMR spectrum are key indicators of a successful alkylation.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and reaction mechanisms.
Diagram 1: General Synthetic Routes to α-Sulfonyl Ketones
Caption: Key synthetic pathways to α-sulfonyl ketones.
Diagram 2: Reactivity of the Active Methylene Group
Caption: Alkylation and Michael addition reactions.
Conclusion and Future Outlook
The chemistry of α-sulfonyl ketones is a rich and continually evolving field. Their unique combination of functional groups provides a powerful platform for the construction of complex molecular architectures. From their fundamental synthesis and reactivity to their application in the development of novel therapeutic agents, α-sulfonyl ketones have proven to be indispensable tools for organic chemists.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the expanded use of photoredox and electrochemical approaches. The exploration of novel catalytic systems for asymmetric transformations of α-sulfonyl ketones will undoubtedly lead to new and innovative ways to access chiral building blocks. As our understanding of their biological roles deepens, the design and synthesis of new α-sulfonyl ketone-based drugs will continue to be a vibrant and fruitful area of research.
References
-
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones. RSC Advances, 11(18), 10695-10717. [Link]
-
Markitanov, Y. M., Timoshenko, V. M., & Shermolovich, Y. G. (2014). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2), 188-236. [Link]
-
Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(11), 2333-2356. [Link]
-
Chang, M. Y., & Ou, C. Y. (2015). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 13(32), 8679-8687. [Link]
-
Liu, C., Liang, Z., Jialingbieke, A., Wang, Y., & Li, X. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters, 25(16), 2849–2854. [Link]
-
Olejniczak, S., & Leśniak, S. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2314. [Link]
-
Chang, M. Y., & Ou, C. Y. (2015). One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry, 13(32), 8679-8687. [Link]
-
Liu, C., Liang, Z., Jialingbieke, A., Wang, Y., & Li, X. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters, 25(16), 2849–2854. [Link]
-
Markitanov, Y. M., Timoshenko, V. M., & Shermolovich, Y. G. (2014). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2), 188-236. [Link]
-
Synthesis and Reactivity of β-ketosulfones. (n.d.). Síntesis y Reactividad de β-cetosulfonas. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Michael Reactions of β-Keto Sulfoxides and β-Keto Sulfones. The Journal of Organic Chemistry, 65(11), 3310–3319. [Link]
-
Kumar, V., Jawale, D. V., & Singh, F. V. (2020). Functionalization of Alkynes and Alkenes Using a Cascade Reaction Approach: Synthesis of β-Keto Sulfones under Metal-free Conditions. The Journal of Organic Chemistry, 85(1), 38-48. [Link]
-
Zhabinskii, V. N., Khripach, V. A., & Zheldakova, R. A. (2021). O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization. Beilstein Journal of Organic Chemistry, 17, 2133–2142. [Link]
-
Reaction of β-ketosulfone with paraformaldehyde in different solvents. (n.d.). ResearchGate. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Michael Additions of .alpha.-Sulfinyl and .alpha.-Sulfonyl Carbanions: The Unprecedented Reaction of .beta.-Keto Sulfoxides and .beta.-Keto Sulfones with Highly Stabilized Michael Acceptors. The Journal of Organic Chemistry, 65(11), 3310–3319. [Link]
-
Rahman, M. M., & Islam, M. S. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Modern Research in Catalysis, 7(1), 1-22. [Link]
-
Cheng, X., Wang, S., Wei, Y., Wang, H., & Lin, Y. W. (2023). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 13(1), 16-20. [Link]
-
Zhang, J., & Sharpless, K. B. (2022). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. Journal of the American Chemical Society, 144(31), 14313–14320. [Link]
-
Some biologically active compounds containing β‐ketosulfone and acyl sulfonamide moieties. (n.d.). ResearchGate. [Link]
-
Wang, C., Li, Y., & Wang, J. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis, 13(9), 6296–6302. [Link]
-
Wang, Z., et al. (2018). Synthesis of α-Sulfonyl Ketones through a Salicylic Acid-Catalyzed Multicomponent Reaction Involving Arylsulfonation. European Journal of Organic Chemistry, 2018(45), 6268-6275. [Link]
-
Recent advances in the synthesis of γ-keto sulfones. (n.d.). ResearchGate. [Link]
-
Michael addition reaction. (n.d.). In Wikipedia. [Link]
-
Hoffman, R. V., Jankowski, B. C., Carr, C. S., & Duesler, E. N. (1995). The reactions of .alpha.-arylsulfonoxy ketones with nucleophiles. The Journal of Organic Chemistry, 60(14), 4535–4544. [Link]
-
Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. (n.d.). Organic Chemistry Portal. [Link]
-
Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. (2023). The Journal of Organic Chemistry. [Link]
-
Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
Weng, Z. T., Li, Y., & Tian, S. K. (2011). Catalytic Asymmetric α-Alkylation of Ketones and Aldehydes with N-Benzylic Sulfonamides through Carbon–Nitrogen Bond Cleavage. The Journal of Organic Chemistry, 76(9), 3349–3355. [Link]
-
Wang, L., Zhang, Y., & Liu, H. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(22), 3686–3711. [Link]
-
Synthesis of α-Heterosubstituted Ketones through Sulfur Mediated Difunctionalization of Internal Alkynes. (n.d.). ChemRxiv. [Link]
-
Cheng, X., Wang, S., Wei, Y., Wang, H., & Lin, Y. W. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC advances, 13(1), 16–20. [Link]
-
Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. (2023). The Journal of Organic Chemistry, 88(6), 3629–3634. [Link]
-
How to Alkylate a Ketone. (n.d.). Chemistry Steps. [Link]
-
Patonay, T. (2021). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 26(11), 3185. [Link]
-
Elder, D. P., Teasdale, A., & Lipczynski, A. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948–2961. [Link]
-
Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. (2024). The Journal of Organic Chemistry. [Link]
-
Wang, L., Zhang, Y., & Liu, H. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(22), 3686-3711. [Link]
Sources
- 1. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Michael Addition [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. BJOC - O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization [beilstein-journals.org]
- 20. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamscience.com [benthamscience.com]
- 22. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-(p-Toluenesulfonyl)acetophenone
Introduction: The Strategic Advantage of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 2-(p-Toluenesulfonyl)acetophenone, also known as α-tosylacetophenone, has emerged as a uniquely powerful and versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] Its utility stems from a strategic combination of structural features: an acidic α-methylene proton, a reactive carbonyl group, and a p-toluenesulfonyl (tosyl) moiety, which functions as an excellent leaving group. This trifecta of reactivity allows for a diverse range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, making it an ideal starting point for constructing pharmacologically relevant scaffolds such as pyrazoles, thiazoles, pyrimidines, and fused bicyclic systems.[3][4][5]
This guide provides an in-depth exploration of the synthetic pathways originating from this compound. We will dissect the underlying reaction mechanisms, offer detailed experimental protocols, and present data-driven insights to empower researchers in medicinal chemistry and materials science to leverage this potent building block in their synthetic endeavors.
Part 1: Synthesis of Five-Membered Aromatic Heterocycles
The activated methylene group and the tosyl leaving group in this compound make it an ideal C2 synthon for constructing five-membered rings through reactions with dinucleophiles.
Synthesis of Substituted Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities.[6] The synthesis of pyrazoles from this compound typically proceeds through an intermediate enaminone, which is then cyclized with hydrazine.[6]
Reaction Principle & Causality: The reaction begins with the formation of a highly electrophilic enaminone by reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The DMF-DMA serves a dual purpose: it activates the methylene group and introduces a masked aldehyde functionality. The subsequent addition of hydrazine hydrate leads to a condensation-cyclization cascade. The more nucleophilic nitrogen of hydrazine initially attacks the benzoyl carbonyl, followed by an intramolecular attack of the second nitrogen onto the enamine carbon, displacing dimethylamine. A final base-mediated elimination of the tosyl group drives the reaction towards the stable, aromatic pyrazole ring.
Visualizing the Pyrazole Synthesis Workflow
Sources
The Versatility of 2-(p-Toluenesulfonyl)acetophenone: A Precursor for Heterocyclic Scaffolds in Modern Organic Synthesis
Introduction: Unlocking the Synthetic Potential of an α-Sulfonyl Ketone
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(p-Toluenesulfonyl)acetophenone, a bifunctional molecule featuring a keto group and an α-sulfonyl moiety, has emerged as a highly valuable and versatile precursor. The powerful electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly acidifies the α-methylene protons and activates the carbonyl group, rendering the molecule susceptible to a variety of nucleophilic attacks and cyclization reactions. This unique reactivity profile makes it an ideal building block for the synthesis of a diverse array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its conversion into medicinally relevant pyrazoles, isoxazoles, and thiophenes.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with a reagent, is a prerequisite for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31378-03-7 | [1] |
| Molecular Formula | C₁₅H₁₄O₃S | [2] |
| Molecular Weight | 274.33 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 98-102 °C | [3] |
Safety and Handling:
This compound is classified as an irritant.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound.[5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.[5]
Application I: Synthesis of 3-Phenyl-5-(p-tolyl)isoxazoles
The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with hydroxylamine is a classical and reliable method for the synthesis of the isoxazole ring system.[6] this compound serves as an excellent 1,3-dicarbonyl surrogate in this transformation. The tosyl group acts as a good leaving group, facilitating the cyclization and subsequent aromatization to the isoxazole core.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of hydroxylamine on the activated carbonyl group of this compound to form an oxime intermediate. This is followed by an intramolecular nucleophilic attack of the oxime oxygen onto the carbon bearing the tosyl group. Subsequent elimination of p-toluenesulfinic acid drives the formation of the stable aromatic isoxazole ring.
Caption: Reaction mechanism for isoxazole synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-5-(p-tolyl)isoxazole
This protocol is adapted from established procedures for the synthesis of isoxazoles from β-keto sulfones.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.74 g (10 mmol) of this compound in 40 mL of ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add 0.83 g (12 mmol) of hydroxylamine hydrochloride, followed by the dropwise addition of a solution of 0.96 g (24 mmol) of sodium hydroxide in 10 mL of water. The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to afford pure 3-phenyl-5-(p-tolyl)isoxazole as a crystalline solid.
Expected Results and Characterization
Table 2: Product Characterization
| Product | Structure | Yield | Melting Point | Spectroscopic Data (Expected) |
| 3-Phenyl-5-(p-tolyl)isoxazole | 75-85% | 138-140 °C | ¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 9H, Ar-H), 6.8 (s, 1H, isoxazole-H), 2.4 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 170.1, 162.5, 140.2, 130.5, 129.8, 129.2, 128.9, 127.0, 126.8, 97.5, 21.4. |
Application II: Synthesis of 3-Phenyl-1H-pyrazoles
The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are fundamental reactions in heterocyclic chemistry.[7] this compound effectively mimics a 1,3-dicarbonyl synthon, with the tosyl group serving as an excellent leaving group to facilitate the formation of the pyrazole ring.
Reaction Mechanism
The synthesis of 3-phenyl-1H-pyrazole from this compound and hydrazine hydrate proceeds through a condensation reaction to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbon bearing the tosyl group. The subsequent elimination of p-toluenesulfinic acid leads to the formation of the aromatic pyrazole ring.
Caption: Experimental workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole
This protocol is based on well-established procedures for the synthesis of pyrazoles from β-keto sulfones.[8]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve 2.74 g (10 mmol) of this compound in 50 mL of ethanol.
-
Reagent Addition: Add 0.6 mL (12 mmol) of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to ambient temperature and pour it into 150 mL of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air-dry.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-phenyl-1H-pyrazole as a white solid.
Expected Results and Characterization
Table 3: Product Characterization
| Product | Structure | Yield | Melting Point | Spectroscopic Data (Expected) |
| 3-Phenyl-1H-pyrazole | 80-90% | 138-141 °C | ¹H NMR (CDCl₃, δ): 10.5 (br s, 1H, NH), 7.8-7.2 (m, 6H, Ar-H & pyrazole-H), 6.6 (d, 1H, pyrazole-H). ¹³C NMR (CDCl₃, δ): 149.0, 133.5, 130.0, 128.8, 128.0, 125.8, 102.0. |
Application III: Synthesis of 2-Amino-3-benzoyl-4-phenylthiophene
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[9] A variation of this reaction can be envisioned using this compound as the ketone component, an active methylene nitrile, and elemental sulfur. The tosyl group's electron-withdrawing nature enhances the reactivity of the adjacent methylene group in the initial Knoevenagel condensation step.
Reaction Mechanism
The reaction is initiated by a Knoevenagel condensation between this compound and an active methylene nitrile (e.g., malononitrile) in the presence of a base to form a vinylidene intermediate. Elemental sulfur then adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. The tosyl group is eliminated during the course of the reaction.
Experimental Protocol: Synthesis of 2-Amino-3-benzoyl-4-phenylthiophene
This protocol is a proposed adaptation of the Gewald reaction for α-sulfonyl ketones.
-
Reaction Mixture: To a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2.74 g (10 mmol) of this compound, 0.66 g (10 mmol) of malononitrile, and 30 mL of ethanol.
-
Addition of Base and Sulfur: While stirring, add 0.32 g (10 mmol) of elemental sulfur. Then, add 1.5 mL of a suitable base, such as morpholine or triethylamine, dropwise.
-
Reaction: Gently heat the mixture to 50-60 °C and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice and a small amount of hydrochloric acid to neutralize the base.
-
Isolation: Filter the precipitated solid, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure 2-amino-3-benzoyl-4-phenylthiophene.
Expected Results and Characterization
Table 4: Product Characterization
| Product | Structure | Yield | Melting Point | Spectroscopic Data (Expected) |
| 2-Amino-3-benzoyl-4-phenylthiophene | 60-70% | 165-168 °C | ¹H NMR (DMSO-d₆, δ): 7.6-7.2 (m, 10H, Ar-H), 6.5 (br s, 2H, NH₂), 6.3 (s, 1H, thiophene-H). IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 1620 (C=O). |
Conclusion
This compound is a readily accessible and highly versatile precursor in organic synthesis. Its unique electronic properties, arising from the presence of both a ketone and an α-sulfonyl group, enable its participation in a variety of cyclocondensation reactions to afford a range of important heterocyclic scaffolds. The protocols detailed herein for the synthesis of isoxazoles, pyrazoles, and thiophenes provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block in the pursuit of novel molecules with applications in medicinal chemistry and materials science. The causality behind the experimental choices, rooted in the fundamental principles of organic reactivity, underscores the rational design of these synthetic transformations.
References
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2009). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Australian Journal of Chemistry, 62(4), 402-406.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Advances in Engineering Research, volume 117.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Sigma-Aldrich. Safety Data Sheet for this compound.
- Chemical Abstracts Service. CAS Registry Number 31378-03-7.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97654, this compound.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Cilibrizzi, A., et al. (2009). Bioorganic & Medicinal Chemistry, 17(1), 377-387.
- Cenmed Enterprises. Product Information for this compound.
- Fisher Scientific. Product Information for this compound.
Sources
- 1. ajrcps.com [ajrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | C10H7F3N2 | CID 611322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Sulfurative self-condensation of ketones and elemental sulfur: a three-component access to thiophenes catalyzed by aniline acid–base conjugate pairs - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
Reaction of 2-(p-Toluenesulfonyl)acetophenone with electrophiles and nucleophiles
An In-Depth Guide to the Synthetic Utility of 2-(p-Toluenesulfonyl)acetophenone: Reactions with Electrophiles and Nucleophiles
Introduction: The Unique Reactivity of an α-Sulfonyl Ketone
This compound, also known as phenacyl p-tolyl sulfone, is a versatile bifunctional organic compound with the molecular formula C₁₅H₁₄O₃S and a molecular weight of 274.33 g/mol .[1][2] Its structure features a ketone carbonyl group and a sulfonyl group attached to the same methylene carbon (the α-carbon). This unique arrangement of powerful electron-withdrawing groups imparts a distinct and highly useful reactivity profile, making it a valuable building block in modern organic synthesis.
The primary characteristic of this compound is the pronounced acidity of the α-protons located on the methylene bridge. The adjacent benzoyl (C₆H₅CO-) and tosyl (p-CH₃C₆H₄SO₂-) groups cooperatively stabilize the conjugate base through resonance and inductive effects. This allows for the facile generation of a highly stabilized carbanion (enolate), which serves as a potent carbon nucleophile. Consequently, the compound readily participates in a wide array of carbon-carbon bond-forming reactions with various electrophiles.
Simultaneously, the molecule possesses electrophilic sites. The carbonyl carbon is susceptible to attack by nucleophiles, and the tosyl group can function as an excellent leaving group in subsequent elimination or cyclization reactions. This dual reactivity makes this compound a key precursor for the synthesis of complex acyclic molecules and diverse heterocyclic systems. This guide provides a detailed exploration of its reactions with both electrophiles and nucleophiles, complete with mechanistic insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Part 1: Reactions with Electrophiles via Enolate Intermediates
The cornerstone of this compound's reactivity with electrophiles is the formation of its resonance-stabilized enolate. The pKa of the α-protons is significantly lowered, allowing for deprotonation by even moderate bases like potassium carbonate, although stronger bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed to ensure complete and rapid enolate formation.[3][4] This enolate is a soft nucleophile, primarily reacting at the α-carbon to form new C-C bonds.
C-Alkylation Reactions
Alkylation of the enolate derived from this compound with alkyl halides is a robust method for constructing new carbon-carbon single bonds.[5] The reaction proceeds via a standard Sₙ2 mechanism. The choice of base and solvent is critical to prevent side reactions and ensure high yields. Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
Protocol 1: Synthesis of 2-benzyl-2-(p-toluenesulfonyl)acetophenone
-
Principle: A strong base (NaH) is used to quantitatively generate the enolate in an aprotic solvent. The resulting nucleophilic enolate displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the α-benzylated product.
| Materials & Reagents |
| This compound |
| Sodium hydride (NaH), 60% dispersion in mineral oil |
| Benzyl bromide |
| Anhydrous Tetrahydrofuran (THF) |
| Saturated aqueous ammonium chloride (NH₄Cl) |
| Ethyl acetate |
| Brine |
| Anhydrous magnesium sulfate (MgSO₄) |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.05 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension with stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve and the solution will become homogeneous.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-benzyl-2-(p-toluenesulfonyl)acetophenone.
Michael (Conjugate) Addition Reactions
The enolate of this compound serves as an excellent Michael donor, reacting with α,β-unsaturated compounds (Michael acceptors) in a conjugate or 1,4-addition fashion.[6][7] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable synthetic intermediates.
Protocol 2: Michael Addition to Methyl Vinyl Ketone
-
Principle: A catalytic amount of a suitable base generates the enolate in equilibrium. The enolate then adds to the β-carbon of the α,β-unsaturated ketone. Proton transfer from the solvent or during workup yields the final 1,5-dicarbonyl-like product.
| Reagents & Conditions for Michael Addition | | :--- | :--- | | Michael Donor | this compound | | Michael Acceptor | Methyl Vinyl Ketone | | Base (Catalytic) | Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃) | | Solvent | Ethanol or Acetonitrile | | Temperature | Room Temperature | | Typical Yield | 75-90% |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide (0.1 eq).
-
Stir the solution at room temperature for 15 minutes to allow for enolate formation.
-
Add methyl vinyl ketone (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor by TLC.
-
Once the starting material is consumed, neutralize the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Part 2: Reactions with Nucleophiles
The electrophilic nature of the carbonyl carbon in this compound allows it to react with a variety of nucleophiles. These reactions often serve as the initial step in the synthesis of more complex molecules, particularly heterocycles, where the tosyl group can later be eliminated.
Synthesis of Heterocycles: Pyrazole Formation
A significant application of this compound is in the synthesis of heterocyclic compounds. Its reaction with binucleophiles, such as hydrazine, leads to the formation of five-membered rings like pyrazoles. The reaction proceeds through an initial nucleophilic attack at the carbonyl, followed by intramolecular condensation and elimination of the tosyl group, which acts as an excellent leaving group.
Protocol 3: Synthesis of 3-phenyl-1H-pyrazole
-
Principle: Hydrazine hydrate acts as a binucleophile. The first nitrogen attacks the carbonyl carbon, forming a hydrazone intermediate. The second nitrogen then displaces the tosyl group via an intramolecular nucleophilic substitution, followed by tautomerization to yield the aromatic pyrazole ring.
| Materials & Reagents |
| This compound |
| Hydrazine hydrate (N₂H₄·H₂O) |
| Ethanol |
| Acetic Acid (catalytic) |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution, followed by a catalytic amount of acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The p-toluenesulfinic acid salt may precipitate during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation of any salts.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to give pure 3-phenyl-1H-pyrazole.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its true utility lies in its dual reactivity. The acidic α-protons enable the formation of a stabilized enolate, which acts as a nucleophile in crucial C-C bond-forming reactions like alkylations and Michael additions. Simultaneously, its electrophilic carbonyl center can be attacked by various nucleophiles, initiating pathways toward functionalized products and, most notably, heterocyclic systems where the tosyl moiety serves as an efficient leaving group. The protocols detailed herein provide a practical framework for harnessing the synthetic potential of this valuable building block, empowering researchers to construct complex molecular architectures relevant to medicinal chemistry and materials science.
References
-
PubChem. 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 2-(p-Tolylsulfonyl)acetophenone. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available from: [Link]
-
Stellarnova. This compound, min 98%, 10 grams. Available from: [Link]
-
Scribd. Synthesis of Acetophenone Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of 2-(p-toluenesulphonyl)-8-azabicyclo[3.2.1]oct-2-ene (57a-d). Available from: [Link]
-
Wikipedia. Michael addition. Available from: [Link]
-
NROChemistry. Michael Reaction. Available from: [Link]
-
ResearchGate. Scheme 8 A: Alkylation with acetophenone as substrate. Available from: [Link]
-
Organic Chemistry Portal. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. Available from: [Link]
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available from: [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
ResearchGate. Acetophenone synthesis in various solvents. Available from: [Link]
-
ResearchGate. Reactions of acetophenone derivatives. Available from: [Link]
-
Neuman, R. C. Reactions of Enolate Ions and Enols. Chapter 18. Available from: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]
-
ResearchGate. Reactions with nucleophiles. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available from: [Link]
-
PrepChem.com. Synthesis of p-toluenesulfonamide. Available from: [Link]
-
ACS Publications. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Omega. Available from: [Link]
-
SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. Available from: [Link]
-
Royal Society of Chemistry. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry. Available from: [Link]
-
ResearchGate. Alkylation of acetophenone (8) with different alcohols (9a)a. Available from: [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]
-
ResearchGate. Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds? Available from: [Link]
-
LibreTexts. Enol Content and Enolization. Available from: [Link]
-
SMU. Reactions of Enols and Enolates. Available from: [Link]
-
MDPI. Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Molecules. Available from: [Link]
-
Reddit. How did p-toluenesulfonic acid do that? I thought the acid would just protonate OH. Available from: [Link]
-
SciSpace. N-(p-Toluenesulfonyl)-1-(4'-acetylphenoxy)acrylimidate: Synthesis, Crystal Structure and Theoretical Studies. Available from: [Link]
-
ResearchGate. Reaction of activation of Palmitoylethanolamide with p-toluenesulfonyl chloride. Available from: [Link]
-
MDPI. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Molecules. Available from: [Link]
-
Cenmed Enterprises. This compound. Available from: [Link]
-
PubMed Central. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Available from: [Link]
-
NIST. 2-(p-Tolylsulfonyl)acetophenone. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Acetophenone tosylhydrazone. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cenmed.com [cenmed.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2-(p-Toluenesulfonyl)acetophenone in Multi-Component Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Use of a Latent Reagent in Complex Synthesis
Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry and drug discovery, prized for their efficiency in generating molecular complexity from simple precursors in a single step. The selection of starting materials is critical, and reagents that can generate highly reactive intermediates in situ offer significant advantages in terms of handling, stability, and reaction control.
2-(p-Toluenesulfonyl)acetophenone is a prime example of such a strategic precursor. While stable and easily handled as a solid, its true utility lies in its role as a masked form of phenyl vinyl ketone , a highly reactive but unstable Michael acceptor. The presence of the tosyl group, an excellent leaving group, and the acidic α-protons allows for the controlled, base-mediated generation of phenyl vinyl ketone directly within the reaction mixture. This application note provides an in-depth guide to leveraging this property for the synthesis of complex heterocyclic scaffolds, particularly polysubstituted pyridines, via a three-component reaction.
The Core Principle: In Situ Generation of Phenyl Vinyl Ketone
The synthetic power of this compound stems from its designed instability under basic conditions. The p-toluenesulfonyl (tosyl) group is strongly electron-withdrawing, rendering the adjacent methylene protons acidic. Upon introduction of a suitable base, deprotonation occurs, followed by the elimination of p-toluenesulfinate to unmask the reactive α,β-unsaturated ketone.
Mechanism of Elimination:
-
Deprotonation: A base (e.g., a non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃) abstracts a proton from the carbon alpha to both the carbonyl and sulfonyl groups, forming a resonance-stabilized carbanion.
-
Elimination (E1cB-like): The resulting carbanion expels the tosyl group, which is a superb leaving group, to form the C=C double bond of phenyl vinyl ketone.
This in situ generation is highly advantageous as it circumvents the challenges associated with the synthesis, purification, and storage of volatile and polymerization-prone vinyl ketones.[1]
Application in Heterocycle Synthesis: A Three-Component Reaction for Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in pharmacology. The in situ generated phenyl vinyl ketone is an ideal electrophile for constructing this ring system in an MCR based on the foundational principles of the Hantzsch pyridine synthesis.[2][3] In this approach, the α,β-unsaturated ketone component is formed directly in the reaction flask from this compound.
The proposed three-component reaction involves:
-
Component 1: this compound (as the phenyl vinyl ketone precursor).
-
Component 2: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).
-
Component 3: An ammonia source (e.g., ammonium acetate).
Reaction Mechanism
The reaction proceeds through a cascade of well-established transformations: enamine formation, Michael addition, and cyclizing condensation.[4][5]
-
Phenyl Vinyl Ketone Formation: As described above, the base in the reaction medium (or ammonium acetate itself) promotes the elimination of the tosyl group from this compound to yield phenyl vinyl ketone.
-
Enamine Formation: Concurrently, the 1,3-dicarbonyl compound (ethyl acetoacetate) reacts with ammonia (from ammonium acetate) to form a reactive enamine intermediate.[6]
-
Michael Addition: The nucleophilic enamine attacks the electrophilic β-carbon of the in situ generated phenyl vinyl ketone. This conjugate addition is the key bond-forming step that assembles the core backbone of the final product.[7]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular condensation where the amino group attacks one of the carbonyls, followed by dehydration to form a 1,4-dihydropyridine ring.
-
Oxidation: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine product. This oxidation often occurs spontaneously in the presence of air during the reaction or workup, but an oxidizing agent can be added if necessary.
Experimental Protocols
General Laboratory Workflow
This workflow outlines the typical procedure from setup to analysis for the synthesis of a polysubstituted pyridine using the described MCR.
Protocol: Synthesis of Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
This protocol provides a representative example for synthesizing a fluorinated pyridine derivative, a common motif in medicinal chemistry.
Reagents:
-
This compound (1.0 eq, 274.3 mg, 1.0 mmol)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq, 202.5 mg, 1.1 mmol)
-
Ammonium acetate (5.0 eq, 385.4 mg, 5.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, ethyl 4,4,4-trifluoroacetoacetate, ammonium acetate, and ethanol.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Substrate Scope
The versatility of this MCR allows for the synthesis of a library of pyridine derivatives by varying the 1,3-dicarbonyl component. The following table illustrates the potential scope and expected yields based on established chemical principles.
| Entry | 1,3-Dicarbonyl Compound (R¹ group) | Product R¹ | Expected Yield (%) |
| 1 | Ethyl acetoacetate | -CH₃ | 75-85 |
| 2 | Ethyl benzoylacetate | -Ph | 70-80 |
| 3 | Ethyl 4,4,4-trifluoroacetoacetate | -CF₃ | 65-75 |
| 4 | Acetylacetone | -CH₃ | 70-80 |
| 5 | Dimedone | (Cyclic) | 60-70 |
Troubleshooting and Field-Proven Insights
-
Low Yield / Incomplete Reaction: The primary cause is often inefficient elimination to form the vinyl ketone. Ensure the ammonium acetate is dry and of good quality. If the issue persists, a catalytic amount (0.1 eq) of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to facilitate the initial elimination step.
-
Formation of Side Products: Michael addition of ethanol (solvent) to the phenyl vinyl ketone can sometimes be observed. Using a more polar, aprotic solvent like DMSO or DMF can mitigate this, although this may require adjusting the reaction temperature and time.
-
Difficult Purification: The byproduct, sodium p-toluenesulfinate, is water-soluble and should be easily removed during the aqueous workup. If it persists, an additional wash with water may be required.
Conclusion
This compound is a highly effective and versatile reagent for multi-component reactions. Its utility as a stable, solid precursor for the in situ generation of phenyl vinyl ketone allows for the safe and controlled execution of complex synthetic cascades. The application demonstrated here for the synthesis of polysubstituted pyridines highlights its potential for rapidly generating libraries of medicinally relevant heterocyclic compounds, making it an invaluable tool for researchers in drug discovery and organic synthesis.
References
-
Unacademy CSIR NET. (2022, April 24). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Química Organica. (n.d.). Hantzsch synthesis of pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
S. Kim, S. Kang, G. Kim, Y. Lee. (2016). A highly efficient and mild conjugate addition reaction of aromatic amines and aromatic aza-heterocycles to α,β-unsaturated olefins. Journal of Organic Chemistry, 81, 4048-4057. Available from: [Link]
-
Mishra, A., et al. (2021). We developed a facile and green one-pot synthetic method for substituted 1,3,5-triaryl-1,5-diketones by Claisen–Schmidt condensation following Michael addition reaction. ACS Omega, 6(11), 7548–7560. Available from: [Link]
-
NTP. (1991). Nomination Background: Ethyl vinyl ketone. National Toxicology Program. Available from: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch synthesis of pyridine [quimicaorganica.org]
- 5. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Application Note: A Modern Approach to Chalcone Synthesis via Julia-Kocienski Olefination Using 2-(p-Toluenesulfonyl)acetophenone
Abstract
Chalcones, characterized by their α,β-unsaturated ketone core structure, are pivotal precursors in flavonoid biosynthesis and represent a privileged scaffold in medicinal chemistry and drug development.[1] Traditional synthesis relies heavily on the Claisen-Schmidt condensation. This application note presents a detailed protocol for the synthesis of chalcones utilizing 2-(p-Toluenesulfonyl)acetophenone as a key starting material. This method proceeds via a Julia-Kocienski type olefination, offering a robust and highly stereoselective alternative to classical methods. We provide a comprehensive, step-by-step experimental guide, mechanistic insights, and practical troubleshooting advice tailored for researchers in organic synthesis and pharmaceutical development.
Introduction: Beyond the Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The most prevalent method for their synthesis is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde.[2] This reaction proceeds through an aldol addition followed by dehydration to yield the chalcone.[2][3]
While effective, the Claisen-Schmidt condensation can face challenges, including side reactions, difficulties with certain substituted substrates, and control of stereoselectivity. An alternative strategy involves activating the ketone precursor to facilitate a more controlled carbon-carbon bond formation. Here, we detail the use of this compound, an α-sulfonyl ketone, which reacts with aromatic aldehydes via a Julia-Kocienski olefination pathway.[4]
Causality Behind Experimental Choice: The tosyl (Ts) group at the α-position of the acetophenone serves two critical functions:
-
Increased Acidity: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-proton, allowing for rapid and clean deprotonation under milder basic conditions compared to standard acetophenones.
-
Excellent Leaving Group: The tosyl group acts as an excellent leaving group in the final elimination step, driving the reaction towards the formation of the α,β-double bond with high efficiency and stereoselectivity, typically favoring the thermodynamically stable (E)-isomer.[4]
This protocol provides a modern, reliable, and highly selective route to a diverse library of chalcone analogues.
Reaction Mechanism: Julia-Kocienski Olefination
The reaction of this compound with an aldehyde deviates fundamentally from the Claisen-Schmidt pathway. Instead of an aldol intermediate that eliminates water, this reaction proceeds through the formation of a β-alkoxy sulfone, which then eliminates the sulfonyl group to form the alkene.
The key steps are as follows:
-
Deprotonation: A base abstracts the highly acidic α-proton from the α-sulfonyl ketone (1) to form a resonance-stabilized carbanion (2) .
-
Nucleophilic Addition: The carbanion (2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (3) to form a β-alkoxy sulfone intermediate (4) .
-
Elimination: This intermediate undergoes elimination of the tosyl group. This step is the hallmark of the Julia-type olefination and results in the formation of the chalcone product (5) and a sulfinate salt. The elimination is often spontaneous and highly stereoselective for the (E)-alkene.[5]
Caption: Mechanism of chalcone synthesis via Julia-Kocienski olefination.
Experimental Protocol
This protocol provides a general procedure for the synthesis of a representative chalcone, (E)-1,3-diphenylprop-2-en-1-one, from this compound and benzaldehyde.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (50 mL) |
| Benzaldehyde (or substituted derivative) | Magnetic stirrer and stir bar |
| Potassium tert-butoxide (t-BuOK) | Syringe and needles |
| Anhydrous Tetrahydrofuran (THF) | Septum |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Ice-water bath |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (Saturated aq. NaCl) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) | Buchner funnel and filter paper |
| Ethanol (95%) for recrystallization | Glassware for recrystallization |
| Silica Gel for column chromatography | Chromatography column |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6]
-
Handling Chemicals: Perform all operations in a well-ventilated fume hood. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with care. Anhydrous THF can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.[6][7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq., e.g., 274 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL) via syringe and stir the mixture until the solid is fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq., e.g., 106 mg, 1.0 mmol) to the solution via syringe.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Base Addition: While stirring vigorously at 0 °C, add potassium tert-butoxide (1.1 eq., e.g., 123 mg, 1.1 mmol) portion-wise over 5 minutes. Rationale: Slow addition of the strong base at low temperature helps to control the exothermic deprotonation and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 8:2 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid is typically purified by recrystallization from 95% ethanol to yield the pure chalcone as a crystalline solid. If recrystallization is insufficient, purification can be achieved via flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the characteristic doublets for the vinylic protons with a coupling constant (J) of ~15 Hz, confirming the (E)-configuration.
-
Infrared (IR) Spectroscopy: To identify the α,β-unsaturated carbonyl stretch (~1650-1670 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Determination: To assess the purity of the final compound.
General Experimental Workflow
The overall process from setup to final product is summarized in the workflow diagram below.
Caption: A logical workflow for chalcone synthesis and purification.
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive base (degraded by moisture). 2. Wet solvent or glassware. 3. Insufficient reaction time. | 1. Use a fresh bottle of potassium tert-butoxide or titrate to confirm activity. 2. Ensure all glassware is oven-dried and solvent is anhydrous. 3. Allow the reaction to run longer, monitoring by TLC. |
| Multiple Products on TLC | 1. Self-condensation of the aldehyde (if it has α-protons). 2. Side reactions due to excessive heat or concentrated base. | 1. This protocol is ideal for aldehydes without α-protons (like benzaldehyde). If using an enolizable aldehyde, consider alternative methods. 2. Maintain low temperature during base addition and ensure efficient stirring. |
| Product Fails to Crystallize | The product is an oil or contains impurities preventing crystallization. | 1. Purify the crude product by flash column chromatography on silica gel. 2. Try a different recrystallization solvent system (e.g., methanol, ethyl acetate/hexanes). |
Conclusion
The synthesis of chalcones using this compound via a Julia-Kocienski olefination provides a powerful and highly efficient alternative to the traditional Claisen-Schmidt condensation. This protocol leverages the unique properties of the α-sulfonyl ketone to achieve clean activation and stereoselective formation of the desired (E)-chalcone product under mild conditions. The detailed methodology and troubleshooting guide presented herein serve as a valuable resource for researchers aiming to synthesize diverse chalcone derivatives for applications in medicinal chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. testbook.com [testbook.com]
- 3. youtube.com [youtube.com]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. magritek.com [magritek.com]
Application Note: 2-(p-Toluenesulfonyl)acetophenone as a Keystone Reagent in the Synthesis of Azole-Based Pharmaceutical Intermediates
Abstract
This technical guide details the synthesis and application of 2-(p-Toluenesulfonyl)acetophenone, a versatile α-sulfonyl ketone, in the construction of high-value pharmaceutical intermediates. Its unique structural features, including an acidic α-methylene group and the superb leaving group ability of the p-toluenesulfonyl (tosyl) moiety, render it an exceptional precursor for heterocyclic synthesis. We provide detailed, field-proven protocols for the synthesis of this compound itself, and its subsequent conversion into pyrazole and isoxazole cores—scaffolds prevalent in numerous approved therapeutic agents. The causality behind experimental choices, reaction mechanisms, and data interpretation are discussed to provide researchers with a robust framework for implementation and further development.
Introduction: The Strategic Value of α-Sulfonyl Ketones
Acetophenone and its derivatives are fundamental building blocks in medicinal chemistry, forming the basis for a wide range of bioactive molecules.[1][2][3] The introduction of a p-toluenesulfonyl group at the α-position transforms the humble acetophenone scaffold into a powerful and versatile synthetic tool. The resulting molecule, this compound (CAS No: 31378-03-7), possesses two key reactive features:
-
Enhanced Acidity: The electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly increases the acidity of the α-methylene protons. This facilitates easy deprotonation under mild basic conditions, allowing the molecule to act as a potent carbon nucleophile.
-
Excellent Leaving Group: The tosyl group is an exceptional leaving group, which is critical for facilitating elimination or cyclization-aromatization sequences.
This combination makes this compound an ideal C2 synthon for [3+2] cyclocondensation reactions, providing a direct and efficient route to five-membered heterocyclic systems like pyrazoles and isoxazoles. These heterocycles are privileged structures in drug discovery, appearing in medications ranging from anti-inflammatory agents to antifungals and antipsychotics.[4][5]
Synthesis of this compound
The most reliable and scalable synthesis involves the nucleophilic substitution of an α-haloacetophenone with sodium p-toluenesulfinate. The tosyl group is introduced as a sulfinate salt, which displaces the halide from the α-carbon.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium p-toluenesulfinate (1.1 eq) and absolute ethanol (100 mL).
-
Reaction Initiation: Stir the suspension and add 2-bromoacetophenone (1.0 eq) in one portion.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-bromoacetophenone spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Filter the solid precipitate using a Büchner funnel. Wash the crude product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 30 mL) to remove any remaining salts.
-
Purification: Dry the solid under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol. The final product is typically a white to off-white crystalline solid.
Data Summary: Synthesis and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₃S | [6][7] |
| Molecular Weight | 274.33 g/mol | [6][7] |
| Typical Yield | 85-95% | |
| Appearance | White crystalline solid | |
| Melting Point | 138-141°C | [8] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.91 (d, 2H), 7.78 (d, 2H), 7.63 (t, 1H), 7.49 (t, 2H), 7.35 (d, 2H), 4.75 (s, 2H), 2.45 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.5, 145.2, 136.1, 134.0, 130.0, 129.1, 128.8, 128.3, 64.8, 21.7 | [9] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application: Synthesis of Pyrazole Intermediates
Pyrazoles are a cornerstone of medicinal chemistry. The reaction of a 1,3-dicarbonyl compound (or an equivalent) with hydrazine is a classic method for their synthesis. Here, this compound serves as a highly effective 1,3-dielectrophile equivalent. The reaction proceeds via an initial condensation, followed by an intramolecular nucleophilic attack and subsequent elimination of the tosyl group, which drives the aromatization of the ring.[10][11][12][13]
Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1H-pyrazole
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (50 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Base Addition: Add a catalytic amount of a base such as sodium ethoxide or piperidine (0.1 eq) to the mixture. The base facilitates the initial condensation and the final elimination step.
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL). The pyrazole product will typically precipitate as a solid.
-
Isolation and Purification: Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Reaction Mechanism: Pyrazole Synthesis
Caption: Generalized mechanism for pyrazole synthesis.
Application: Synthesis of Isoxazole Intermediates
The isoxazole ring is another five-membered heterocycle of immense pharmaceutical importance, found in drugs like the antibiotic sulfamethoxazole and the anti-inflammatory valdecoxib.[4] The synthesis from this compound follows a pathway analogous to pyrazole formation, using hydroxylamine instead of hydrazine.[14][15] The reaction is a powerful variant of the Claisen isoxazole synthesis, where the tosyl group ensures regioselectivity and facilitates the final aromatization.[4]
Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole
-
Reagent Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (50 mL) in a 100 mL round-bottom flask.
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by a base like sodium acetate or sodium hydroxide (1.5 eq) to neutralize the HCl and generate free hydroxylamine in situ.
-
Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-8 hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and reduce the solvent volume under reduced pressure. Add water (50 mL) to the residue.
-
Isolation and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel or recrystallization.
Reaction Mechanism: Isoxazole Synthesis
Caption: Generalized mechanism for isoxazole synthesis.
Conclusion and Outlook
This compound is a powerful and reliable reagent for constructing pharmaceutically relevant pyrazole and isoxazole cores. The protocols described herein are robust, high-yielding, and utilize readily available starting materials. The key to the reagent's utility lies in the tosyl group, which activates the α-position and serves as an excellent leaving group to drive the final aromatization step—a self-validating system that ensures efficient conversion to the desired heterocyclic product. Researchers in drug development can confidently employ these methods to rapidly generate libraries of azole derivatives for screening and lead optimization, accelerating the discovery of new therapeutic agents. Further exploration into its use with other dinucleophiles promises to unlock even more diverse heterocyclic scaffolds.
References
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (n.d.). PubMed.
- This compound, min 98%, 10 grams. (n.d.). HD-Science.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). National Institutes of Health.
- Synthesis of Acetophenone Derivatives. (n.d.). Scribd.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- synthesis of isoxazoles. (2019, January 19). YouTube.
- This compound. (n.d.). Cenmed Enterprises.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of isoxazoles with same keto functionalitiesa. (n.d.). ResearchGate.
- Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024, November 4). MDPI.
- Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. (2018, September 15). PubMed.
- This compound(31378-03-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- This compound. (2025, January 27). ChemicalBook.
- Acetophenone synthesis in various solvents a. (n.d.). ResearchGate.
- 2-(p-Tolylsulfonyl)acetophenone. (n.d.). NIST WebBook.
- Reactions of acetophenone derivatives. (n.d.). ResearchGate.
- Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (n.d.). MDPI.
- Acetophenone p-toluenesulfonylhydrazone, 98%. (n.d.). Fisher Scientific.
- The Multifaceted Role of Acetophenone Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PubMed Central.
- Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate. (n.d.). Google Patents.
- Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry. (n.d.). PubMed.
- Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). MDPI.
- Synthesis and antifungal activities of some new triazolylacetophenone derivatives. (n.d.). PubMed.
- Natural-derived acetophenones: chemistry and pharmacological activities. (2024, May 10). National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. cenmed.com [cenmed.com]
- 8. This compound | 31378-03-7 [chemicalbook.com]
- 9. This compound(31378-03-7) 13C NMR spectrum [chemicalbook.com]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Isoxazole synthesis [organic-chemistry.org]
Catalytic Applications of Metal Complexes with 2-(p-Toluenesulfonyl)acetophenone Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring 2-(p-Toluenesulfonyl)acetophenone and its derivatives. These ligands, characterized by a β-keto sulfone moiety, offer a unique electronic and steric environment for metal centers, leading to potent catalytic activity in a range of organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these catalytic systems in their work.
Introduction: The Promise of β-Keto Sulfone Ligands in Catalysis
The design of ligands is a cornerstone of homogeneous catalysis, dictating the reactivity, selectivity, and efficiency of metal complexes.[1] this compound, a prominent member of the β-keto sulfone family, presents a compelling scaffold for ligand design. The presence of both a ketone and a sulfone group offers multiple coordination modes and the potential for electronic modulation of the metal center. This unique structure has led to the exploration of its metal complexes in various catalytic reactions, most notably in asymmetric synthesis, a critical tool in the development of pharmaceuticals and fine chemicals.[2]
The distinct properties of metal complexes, including their unique molecular geometries and the ability to facilitate ligand exchange and redox reactions, make them powerful tools in chemical synthesis.[1] Ruthenium, rhodium, and palladium are among the transition metals that have been extensively studied for their catalytic prowess when coordinated with various organic ligands.[3][4] The incorporation of ligands like this compound derivatives can fine-tune the catalytic activity of these metals, leading to highly selective and efficient transformations.
This guide will delve into the synthesis of these metal complexes, their application in key catalytic reactions such as asymmetric hydrogenation and transfer hydrogenation, and provide detailed protocols for their use.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound derivatives typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The choice of metal precursor and reaction conditions will depend on the desired complex.
General Protocol for the Synthesis of a Ruthenium(II) Complex:
-
Ligand Preparation: The this compound derivative is synthesized according to established literature procedures.
-
Complexation: In a nitrogen-flushed Schlenk flask, the ruthenium precursor, such as [RuCl2(p-cymene)]2, and the this compound derivative (2.2 equivalents) are dissolved in a degassed solvent like dichloromethane or methanol.
-
Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-12 hours) to ensure complete complex formation.
-
Isolation: The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired metal complex.
-
Characterization: The structure and purity of the complex are confirmed using various analytical techniques, including NMR spectroscopy (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry. For crystalline products, single-crystal X-ray diffraction provides definitive structural elucidation.[5]
Application Note 1: Asymmetric Hydrogenation of Prochiral Ketones
Introduction:
The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a fundamental transformation in organic synthesis, with significant implications for the pharmaceutical industry.[2] Chiral ruthenium complexes bearing tosylated diamine ligands have shown exceptional activity and enantioselectivity in this reaction.[6] While direct examples with this compound as the primary ligand are emerging, the principles from closely related systems provide a strong foundation for its application.
Catalytic System:
A highly effective catalyst for the asymmetric hydrogenation of β-keto sulfones is the phosphine-free chiral ruthenium complex, Ru(OTf)(TsDPEN)(η⁶‐p‐cymene), where TsDPEN is (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.[6] This system demonstrates the power of the tosyl group in creating a highly effective chiral environment around the metal center.
Mechanism of Action: Metal-Ligand Bifunctional Catalysis
The high efficiency of these ruthenium catalysts is often attributed to a "metal-ligand bifunctional catalysis" mechanism. In this model, the reaction does not involve direct coordination of the ketone to the metal center. Instead, the amine function of the ligand plays a crucial role in activating both the hydrogen donor (e.g., isopropanol) and the ketone substrate.[7]
Experimental Workflow for Asymmetric Hydrogenation
Caption: A generalized workflow for asymmetric hydrogenation.
Protocol for Asymmetric Hydrogenation of a β-Keto Sulfone:
-
Reaction Setup: In a glovebox, a vial is charged with the chiral ruthenium catalyst (e.g., Ru(OTf)(TsDPEN)(η⁶‐p‐cymene)) (0.01 mmol) and the β-keto sulfone substrate (1.0 mmol).
-
Solvent and Reagents: Anhydrous, degassed solvent (e.g., isopropanol, 5 mL) is added, followed by a solution of a base such as potassium hydroxide in isopropanol.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting β-hydroxy sulfone is determined by chiral HPLC analysis.
| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Aryl β-Keto Sulfonamide | 1 | >95 | >99 | [6] |
| Alkyl β-Keto Sulfonamide | 1 | >95 | >98 | [6] |
| Cyclic β-Keto Sulfone | 1 | >90 (dr >20:1) | >99 | [6] |
Application Note 2: Transfer Hydrogenation of Acetophenone Derivatives
Introduction:
Transfer hydrogenation is a powerful and practical method for the reduction of ketones and aldehydes, utilizing a hydrogen donor such as isopropanol in place of gaseous hydrogen.[8] Ruthenium(II) complexes, particularly those with nitrogen-containing ligands, are highly effective catalysts for this transformation.[7][9] The presence of a tosyl group in the ligand framework can significantly influence the catalytic activity and selectivity.
Catalytic System:
Half-sandwich Ru(II) complexes containing chiral monotosylated-1,2-diamines are benchmark catalysts for the asymmetric transfer hydrogenation of ketones.[7] These catalysts are typically generated in situ from a ruthenium precursor like [RuCl2(p-cymene)]2 and the chiral ligand.
Mechanism of Action:
The catalytic cycle is believed to proceed via an 18-electron ruthenium hydride intermediate, which is the active species responsible for the hydrogen transfer to the carbonyl substrate. The base (e.g., KOH) plays a crucial role in the formation of this hydride species from the isopropanol.
Catalytic Cycle of Transfer Hydrogenation
Caption: Simplified catalytic cycle for transfer hydrogenation.
Protocol for Transfer Hydrogenation of Acetophenone:
-
Catalyst Preparation: The active catalyst is generated in situ by stirring [RuCl2(p-cymene)]2 (0.005 mmol) and the chiral tosylated diamine ligand (0.011 mmol) in isopropanol (5 mL) under an inert atmosphere for 20 minutes.
-
Reaction Initiation: Acetophenone (1.0 mmol) and a solution of potassium hydroxide in isopropanol (0.1 M, 0.5 mL) are added to the catalyst solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and the conversion is monitored by GC analysis of aliquots taken at regular intervals.
-
Work-up and Isolation: After the reaction is complete, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the corresponding 1-phenylethanol. The enantiomeric excess is determined by chiral GC or HPLC.
| Ketone Substrate | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 0.5 | >98 | 95 | [7] |
| 4'-Bromoacetophenone | 0.25 | 100 | 11 | [7] |
| α-Tetralone | 1 | >98 | 92 | [7] |
Potential Future Applications: Palladium-Catalyzed Cross-Coupling Reactions
While the primary applications of metal complexes with β-keto sulfone ligands have focused on hydrogenation reactions, their potential in other areas of catalysis, such as palladium-catalyzed cross-coupling, is an exciting avenue for future research. The unique electronic properties imparted by the sulfone group could influence the reactivity of palladium complexes in reactions like Suzuki, Heck, and Sonogashira couplings.[10][11]
The this compound ligand could potentially stabilize palladium intermediates and modulate their catalytic activity. Furthermore, the development of chiral versions of these ligands could open doors to asymmetric cross-coupling reactions, a highly sought-after transformation in modern organic synthesis.
Conclusion
Metal complexes with this compound derivatives represent a promising class of catalysts with significant potential, particularly in the realm of asymmetric synthesis. The insights and protocols provided in this guide, drawn from established research on related systems, offer a solid foundation for researchers to explore and exploit the catalytic capabilities of these versatile complexes. The continued development of novel ligands based on the β-keto sulfone scaffold is expected to lead to even more efficient and selective catalysts for a wide range of chemical transformations, with far-reaching implications for both academic research and industrial applications.
References
-
Asymmetric Hydrogenation of β‐Keto Sulfonamides and β‐Keto Sulfones with a Chiral Cationic Ruthenium Diamine Catalyst. (2025). ResearchGate. [Link]
-
Synthesis of ruthenium complexes and their catalytic applications: A review. (n.d.). ScienceDirect. [Link]
-
Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. Detection of the Catalytic Intermediates by Electrospray Ionization Mass Spectrometry. (2006). ACS Publications. [Link]
-
Synthesis of chiral sulfones via nickel-catalyzed asymmetric hydrogenation. (2021). RSC Publishing. [Link]
-
New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives. (2019). National Institutes of Health. [Link]
-
Ruthenium Pincer Complexes: Synthesis and Catalytic Applications. (2015). ResearchGate. [Link]
-
Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024). Oriental Journal of Chemistry. [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. (2022). ACS Publications. [Link]
-
New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives. (2019). PubMed. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2004). ResearchGate. [Link]
-
Iron-, Cobalt-, and Nickel-Catalyzed Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of Ketones. (2016). ACS Publications. [Link]
-
Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. (2024). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. (2014). University of Richmond. [Link]
-
Ruthenium (II) arenes complexes of optically active P.N. donor ligands. Synthesis and study of their catalytic activity for the hydrogenation of acetophenone. (1997). OSTI.gov. [Link]
-
Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Chiral Macrocyclic Cobalt(II) Complexes. (2023). ResearchGate. [Link]
-
Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. (2016). RSC Publishing. [Link]
-
Palladium-catalyzed cross-coupling reactions in total synthesis. (2005). National Institutes of Health. [Link]
-
Palladium-Catalyzed Acetylation of Arylbromides. (2019). Organic Syntheses. [Link]
-
The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (2024). Zenodo. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2017). National Institutes of Health. [Link]
-
Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. (2021). ChemRxiv. [Link]
-
New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives. (2019). ResearchGate. [Link]
-
Synthesis, Characterization of Some Transition metal(II) Complexes of Acetone P-Amino Acetophenone Salicyloyl Hydrazone and Their Anti Microbial Activity. (2006). PubMed. [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts. (1968). RSC Publishing. [Link]
-
Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Cataly. (2024). Digital.CSIC. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. New anionic rhodium complexes as catalysts for the reduction of acetophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: α-Alkylation of 2-(p-Toluenesulfonyl)acetophenone
An in-depth guide to the experimental procedure for the alkylation of 2-(p-Toluenesulfonyl)acetophenone, designed for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of β-Keto Sulfones
This compound is a classic example of a β-keto sulfone, a class of compounds that serves as a versatile synthetic intermediate in organic chemistry. The key to its utility lies in the active methylene group (—CH₂—) positioned between two powerful electron-withdrawing groups: the benzoyl carbonyl (—C(O)Ph) and the tosyl sulfonyl (—SO₂Tol). This unique electronic arrangement renders the α-protons significantly acidic, facilitating their removal by a suitable base to form a stabilized carbanion (enolate). This nucleophilic enolate can then readily react with various electrophiles, most notably alkyl halides, in a carbon-carbon bond-forming reaction.
This α-alkylation is a cornerstone transformation, providing a reliable route to more complex α-substituted β-keto sulfones. These products are valuable precursors for a variety of molecular scaffolds, as the sulfonyl group can be reductively cleaved or used to direct further transformations.[1] This guide provides a detailed protocol for the alkylation of this compound, delving into the mechanistic rationale and practical considerations for successful execution.
Reaction Mechanism: Enolate Formation and SN2 Displacement
The alkylation proceeds through a two-step sequence:
-
Deprotonation: A base removes one of the acidic α-protons from the this compound, generating a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens, which accounts for the enhanced stability of the conjugate base.
-
Nucleophilic Attack: The resulting enolate, a potent carbon nucleophile, attacks the electrophilic carbon of an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[2] This step forms the new carbon-carbon bond, yielding the α-alkylated product.
For the SN2 reaction to be efficient, primary or methyl halides are strongly preferred. Secondary halides may give lower yields due to steric hindrance and competing E2 elimination reactions, while tertiary halides will almost exclusively yield elimination products.[2]
Experimental Protocol: General Procedure for Alkylation
This protocol provides a generalized method for the alkylation of this compound with a primary alkyl halide.
Materials and Equipment
-
Reagents:
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (recrystallization or flash column chromatography)
-
Logical Workflow Diagram
Sources
Application Notes and Protocols for Diversity-Oriented Synthesis Using Amino Acetophenone Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern medicinal chemistry, enabling the efficient generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. This guide provides an in-depth exploration of the utility of amino acetophenones as versatile building blocks in DOS. We present detailed application notes and validated protocols for the synthesis of a range of medicinally relevant heterocyclic scaffolds, including quinolones, chalcones, flavones, and azaflavanones, all originating from a common amino acetophenone core. The causality behind experimental choices, self-validating protocols, and comprehensive citations to authoritative sources are central to this guide, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Strategic Value of Amino Acetophenones in Diversity-Oriented Synthesis
In the quest for novel therapeutic agents, the exploration of chemical space is paramount. Diversity-Oriented Synthesis (DOS) has emerged as a key approach to populate libraries with molecules of high structural diversity, moving beyond the traditional focus on a single biological target (Target-Oriented Synthesis) or the generation of large numbers of similar compounds (Combinatorial Synthesis).[1][2] The success of a DOS campaign hinges on the selection of a versatile starting material—a "building block" that can be readily diversified into a multitude of distinct molecular architectures.
Amino acetophenones are exemplary building blocks for DOS. Their bifunctional nature, possessing a nucleophilic amino group and a reactive ketone moiety in an ortho or other strategic relationship, allows for a wide array of cyclization and condensation reactions.[3] This inherent reactivity can be harnessed to construct a variety of privileged scaffolds—structural motifs that are recurrent in known drugs and natural products.[1][4] This guide will provide detailed protocols for several key transformations of amino acetophenones, demonstrating their power in generating molecular diversity.
Core Synthetic Pathways and Protocols
This section details the synthetic routes from amino acetophenones to several classes of heterocyclic compounds. Each protocol is designed to be a self-validating system, with clear steps and explanations.
Synthesis of Quinolones via Friedländer Annulation
The quinolone scaffold is a cornerstone of many antibacterial, anticancer, and anti-inflammatory agents.[3] The Friedländer synthesis offers a direct and efficient route to substituted quinolines from 2'-aminoacetophenones and a compound containing a reactive α-methylene group.
Rationale: This reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring. The choice of the α-methylene-containing compound allows for the introduction of diversity at the 2- and 3-positions of the quinoline core.
Protocol 2.1.1: Synthesis of 2,4-Dimethylquinoline
-
Materials:
-
2'-Aminoacetophenone
-
Acetone
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2'-aminoacetophenone (1.35 g, 10 mmol), acetone (1.16 g, 20 mmol), and 20 mL of ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2,4-dimethylquinoline.
-
Protocol 2.1.2: Microwave-Assisted Synthesis of Tetrahydroacridine Derivative
-
Materials:
-
2'-Aminoacetophenone
-
Cyclohexanone
-
Glacial acetic acid
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine 2'-aminoacetophenone (0.27 g, 2 mmol), cyclohexanone (0.29 g, 3 mmol), and 3 mL of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 10-15 minutes.
-
After cooling, pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Examples of Friedländer Quinolone Synthesis
| Entry | α-Methylene Compound | Conditions | Product | Yield (%) |
| 1 | Acetone | p-TsOH, EtOH, reflux, 12h | 2,4-Dimethylquinoline | 75-85 |
| 2 | Cyclohexanone | Acetic acid, MW, 120°C, 15 min | 1,2,3,4-Tetrahydroacridine | 80-90 |
| 3 | Ethyl acetoacetate | Base catalyst, EtOH, reflux, 4h | Ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | 70-80 |
Diagram 1: Friedländer Synthesis Workflow
Caption: Workflow for generating quinoline diversity.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or α,β-unsaturated ketones, are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an acetophenone with an aromatic aldehyde.
Rationale: This base-catalyzed reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone. The diversity of this library can be expanded by using various substituted amino acetophenones and a wide range of aromatic aldehydes.
Protocol 2.2.1: General Procedure for the Synthesis of Amino-Substituted Chalcones
-
Materials:
-
Substituted 2'-aminoacetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Dilute hydrochloric acid
-
Ice-cold water
-
-
Procedure:
-
Dissolve the substituted 2'-aminoacetophenone (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (20-30 mL) in a flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous sodium hydroxide solution dropwise, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate usually indicates product formation.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute hydrochloric acid to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
Synthesis of Flavones and Azaflavanones
Flavones are a class of flavonoids with a 2-phenyl-4H-1-benzopyran-4-one core, known for their antioxidant and anticancer activities.[1][4] Azaflavanones, where the oxygen atom in the pyranone ring is replaced by a nitrogen atom, are also of significant interest.
Rationale for Azaflavanone Synthesis: A common route to azaflavanones involves a two-step process. First, a Claisen-Schmidt condensation between a 2'-aminoacetophenone and a substituted benzaldehyde yields an amino-chalcone. This intermediate then undergoes an intramolecular cyclization under acidic or basic conditions to form the azaflavanone. To prevent the formation of a Schiff base between the amino group and the aldehyde, the amino group of the acetophenone is often acetylated prior to the condensation and deprotected during the cyclization step.[5]
Protocol 2.3.1: Synthesis of Azaflavanones
-
Step 1: Acetylation of 2'-Aminoacetophenone
-
React 2'-aminoacetophenone with acetic anhydride in the presence of a catalytic amount of dimethylaminopyridine (DMAP) to obtain N-(2-acetylphenyl)acetamide.
-
-
Step 2: Claisen-Schmidt Condensation to form Aza-chalcone
-
Dissolve N-(2-acetylphenyl)acetamide (10 mmol) and a substituted aromatic aldehyde (10 mmol) in methanol.
-
Add aqueous NaOH solution (e.g., 5%) and stir the mixture. The aza-chalcone will precipitate out.
-
-
Step 3: Cyclization to Azaflavanone
-
Reflux the synthesized aza-chalcone in the presence of 5% HCl to effect cyclization and deacetylation, affording the desired azaflavanone.[5]
-
Diagram 2: Diversification of Amino Acetophenone
Caption: Pathways to diverse scaffolds from a common starting material.
Advanced Diversification Strategies
While the above protocols represent high-yield and straightforward methods for diversification, other named reactions can be employed for more complex scaffolds, although their application with amino acetophenones as the direct starting material in a DOS context is less commonly detailed.
-
Pictet-Spengler Reaction: This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6] To utilize an amino acetophenone, it would likely need to be converted to a β-arylethylamine derivative first, adding steps to the synthesis. However, this could open up pathways to tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.
-
Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and an aldehyde or ketone.[7][8] An amino acetophenone could potentially be converted to a corresponding phenylhydrazine, which could then be used in this reaction to generate a diverse range of substituted indoles.
Troubleshooting and Experimental Considerations
-
Low Yields in Friedländer Synthesis: Ensure anhydrous conditions if using acid catalysts like p-TsOH. The choice of solvent can also be critical; in some cases, a higher boiling point solvent may be necessary. Microwave assistance can often significantly improve yields and reduce reaction times.
-
Side Reactions in Claisen-Schmidt Condensation: The formation of Schiff bases can be a competing reaction. Acetylation of the amino group prior to condensation is a common strategy to mitigate this.[5] Careful control of temperature is also important to prevent polymerization or other side reactions.
-
Purification Challenges: The products of these reactions are often colored solids. Recrystallization is a powerful purification technique for these compounds. If column chromatography is required, a gradient elution is often necessary to separate the product from starting materials and byproducts.
Conclusion
Amino acetophenones are demonstrably valuable and versatile building blocks for Diversity-Oriented Synthesis. Through a few key, high-yielding reactions such as the Friedländer annulation and Claisen-Schmidt condensation, a wide array of medicinally relevant heterocyclic scaffolds can be accessed from a common starting material. The protocols and strategies outlined in this guide provide a solid foundation for researchers to generate diverse small molecule libraries for drug discovery and chemical biology applications. The inherent tunability of the amino acetophenone core and the vast commercial availability of reaction partners make this a particularly attractive approach for the efficient exploration of chemical space.
References
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
- BenchChem. (n.d.). Aminoacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols.
- BenchChem. (n.d.). Preparation of Quinolones from 2'-Aminoacetophenone: Detailed Application Notes and Protocols.
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PubMed Central. [Link]
- Mentis, M. (n.d.). Experiment 1: Synthesis of a Flavone.
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.).
- Spring, D. R. (n.d.). The Basics of Diversity-Oriented Synthesis.
-
Bansal, M., Kaur, K., Taneja, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). [Link]
-
Wikipedia contributors. (2023, November 29). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
Wikipedia contributors. (2023, December 12). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation).
- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55764-55781.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). Molecules, 14(4), 1483-1490. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones
Introduction: Reimagining a Classic Transformation
Benzopinacolone and its derivatives represent a significant class of organic compounds. Their utility spans from serving as radical initiators in polymer synthesis to forming the structural core of various biologically active molecules.[1][2] Traditionally, the synthesis of these valuable ketones is a two-step process: a pinacol coupling of the precursor ketones to form a vicinal diol, followed by a separate acid-catalyzed pinacol rearrangement.[1][3][4] This conventional route, while effective, often requires isolation of the intermediate diol and can involve harsh reaction conditions.
This guide details a modern, one-pot methodology that circumvents the drawbacks of the classical approach. By combining the pinacol coupling and rearrangement into a single, seamless operation, this protocol offers a greener, faster, and more efficient pathway to benzopinacolone derivatives directly from substituted acetophenones.[2][3] The process utilizes inexpensive and easy-to-handle reagents—specifically zinc powder and tert-butyl chloride—to achieve moderate to good yields under mild conditions.[2] This streamlined synthesis is particularly valuable for researchers in materials science and drug discovery seeking efficient access to this versatile molecular scaffold.
The Underlying Chemistry: A Mechanistic Deep Dive
The elegance of this one-pot synthesis lies in the tandem execution of two fundamental organic reactions. Understanding the mechanism is key to appreciating the role of each component and for troubleshooting potential issues. The entire process is initiated by a single-electron transfer from a metallic reducing agent.
-
Step 1: Reductive Pinacol Coupling. The reaction begins with the one-electron reduction of the acetophenone's carbonyl group by zinc metal. This generates a highly reactive ketyl radical anion.[5][6][7]
-
Step 2: Radical Dimerization. Two of these ketyl radical anions rapidly dimerize, forming a carbon-carbon bond to produce a vicinal diol intermediate (a pinacolate).[5][6]
-
Step 3: Acid-Catalyzed Pinacol Rearrangement. The in situ environment facilitates the classic pinacol rearrangement. One of the hydroxyl groups of the diol is protonated, turning it into a good leaving group (water).
-
Step 4: Carbocation Formation & Rearrangement. The loss of a water molecule generates a tertiary carbocation. To stabilize this intermediate, a 1,2-aryl shift occurs, where one of the phenyl groups migrates to the adjacent carbocation center. This rearrangement is the driving force of the second stage of the reaction.[8]
-
Step 5: Deprotonation. Finally, deprotonation of the resulting oxonium ion yields the stable benzopinacolone product.
The proposed mechanism is visualized in the diagram below.
Caption: Figure 1. Proposed reaction mechanism.
Optimized Experimental Protocol
This protocol is based on the successful synthesis of 3,3-diphenyl-2-butanone from acetophenone.[3] It has been optimized for yield and simplicity.
Materials and Equipment
-
Reagents: Substituted Acetophenone (1 mmol), Zinc powder (3 mmol), tert-Butyl Chloride (t-BuCl, 6 mmol), Ethanol (5 mL), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the substituted acetophenone (1.0 mmol), ethanol (5 mL), zinc powder (3.0 mmol), and tert-butyl chloride (6.0 mmol).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 10 to 26 hours depending on the substrate.[3]
-
Workup - Quenching and Extraction: After the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove excess zinc powder. Evaporate the solvent (ethanol) under reduced pressure using a rotary evaporator. The evaporation of ethanol is believed to help remove water, driving the final rearrangement step to completion.[3]
-
Liquid-Liquid Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzopinacolone derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Caption: Figure 2. Experimental workflow.
Results: Substrate Scope and Yields
The versatility of this one-pot method was demonstrated by applying it to a range of substituted acetophenones. The results show that the reaction tolerates various functional groups, with yields ranging from moderate to good.[2]
| Entry | Starting Material | Product | Isolated Yield (%) |
| 1 | Acetophenone | 3,3-diphenyl-2-butanone | 66% |
| 2 | 4'-Methoxyacetophenone | 3,3-bis(4-methoxyphenyl)-2-butanone | 72% |
| 3 | 4'-tert-butylacetophenone | 3,3-bis(4-(tert-butyl)phenyl)-2-butanone | 47% |
| 4 | 2-Acetylthiophene | 3,3-di-2-thienyl-2-butanone | 32% |
| 5 | 3'-Bromoacetophenone | 3,3-bis(3-bromophenyl)-2-butanone | 26% |
| 6 | 4'-Hydroxyacetophenone | 3,3-bis(4-hydroxyphenyl)-2-butanone | < 10% |
| (Data sourced from Meira et al.)[3] |
Field Insights & Discussion:
-
Electron-Donating Groups: The highest yield (72%) was achieved with 4'-methoxyacetophenone.[2] This suggests that electron-donating groups on the aromatic ring facilitate the reaction, likely by stabilizing the carbocation intermediate formed during the rearrangement.
-
Electron-Withdrawing & Steric Hindrance: Conversely, substrates with electron-withdrawing groups (like 3'-bromoacetophenone) or unprotected protic groups (like 4'-hydroxyacetophenone) gave lower yields. The phenolic hydroxyl group likely interferes with the reaction mechanism, leading to significantly reduced product formation.
-
Heterocyclic Ketones: The protocol is also applicable to heterocyclic ketones, such as 2-acetylthiophene, expanding its synthetic utility.[3]
Conclusion and Future Outlook
The described one-pot synthesis of benzopinacolone derivatives from acetophenones presents a significant improvement over traditional two-step methods. By employing inexpensive reagents like zinc and tert-butyl chloride, this protocol provides an operationally simple, mild, and efficient route to a variety of valuable compounds.[2] The methodology is robust, tolerating a range of substituents and even extending to heterocyclic systems. This streamlined approach is well-suited for academic research labs and industrial settings, enabling rapid access to molecular scaffolds with applications in polymer science, medicinal chemistry, and materials development.
References
-
Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1). [Link]
-
ScienceOpen. (n.d.). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. ScienceOpen. [Link]
-
Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]
-
Wikipedia. (n.d.). Pinacol coupling reaction. Wikipedia. [Link]
-
Sciencemadness Wiki. (2022). Pinacol coupling reaction. Sciencemadness Wiki. [Link]
-
ResearchGate. (n.d.). Scope of the one-pot methodology using substituted acetophenones and heterocyclic ketones. ResearchGate. [Link]
-
ChemEurope.com. (n.d.). Pinacol coupling reaction. ChemEurope.com. [Link]
-
Organic Syntheses. (n.d.). β-BENZOPINACOLONE. Organic Syntheses Procedure. [Link]
-
YouTube. (2020). Synthesis of Benzopinacol and Benzopinacolone (Pinacol - Pinacolone Rearrangement). YouTube. [Link]
-
ResearchGate. (n.d.). Optimization for the synthesis of compound 1 from acetophenone. ResearchGate. [Link]
-
SciELO. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]
Sources
- 1. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. Pinacol_coupling_reaction [chemeurope.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-(p-Toluenesulfonyl)acetophenone synthesis
An essential precursor in medicinal chemistry and organic synthesis, 2-(p-Toluenesulfonyl)acetophenone is a prominent member of the β-keto sulfone family. These molecules are valued for their utility as versatile building blocks, particularly in the construction of complex heterocyclic systems and as intermediates in the synthesis of pharmacologically active compounds.[1][2]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the challenges commonly encountered during the synthesis of this compound.
General Reaction Scheme
The most prevalent and reliable method for synthesizing β-keto sulfones like this compound is the nucleophilic substitution of an α-haloketone with a sulfinate salt.[3][4] The reaction involves the displacement of a halide (typically bromide) from 2-bromoacetophenone by the sulfur atom of sodium p-toluenesulfinate.
Optimized Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate (1.1 equivalents) in 100 mL of ethanol.
-
Initiation of Reaction: Gently heat the solution to 50-60°C with stirring to ensure complete dissolution.
-
Substrate Addition: In a separate beaker, dissolve 2-bromoacetophenone (1.0 equivalent) in 25 mL of ethanol. Add this solution dropwise to the heated sulfinate solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to reflux, maintaining the temperature at approximately 80°C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30-60 minutes until the starting material (2-bromoacetophenone) is consumed (typically 3-5 hours).
-
Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) and then with distilled water (2 x 20 mL) to remove any remaining salts and impurities.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure this compound as a white crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation: Optimized Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 2-Bromoacetophenone | 1.0 eq | Limiting reagent. |
| Sodium p-toluenesulfinate | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the α-haloketone. |
| Solvent | Ethanol or DMF | Ethanol is a greener and effective solvent from which the product often precipitates upon cooling. DMF can improve solubility for less reactive substrates. |
| Temperature | 80°C (Reflux in Ethanol) | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Reaction Time | 3 - 5 hours | Typical duration for completion. Must be monitored by TLC. |
| Expected Yield | 80 - 95% | Yields are highly dependent on reagent purity and adherence to the protocol. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Low or No Product Yield
Q1: I have followed the protocol, but my final yield is extremely low, or I have recovered only starting material. What went wrong?
A1: This is a common issue that can stem from several sources, primarily related to reagent quality and reaction conditions.
-
Probable Cause 1: Reagent Quality.
-
Sodium p-toluenesulfinate: This reagent is susceptible to air oxidation, converting it to the unreactive sodium p-toluenesulfonate.
-
2-Bromoacetophenone: As a lachrymator, it can degrade upon prolonged exposure to moisture or light.
-
-
Solution:
-
Always use freshly opened or properly stored sodium p-toluenesulfinate. If in doubt about its quality, you can attempt to purify it by recrystallization.
-
Ensure the 2-bromoacetophenone is colorless or pale yellow. If it is dark, it may have decomposed, and distillation under reduced pressure may be necessary.[5]
-
Confirm the absence of water in your reagents and solvent, as it can hydrolyze the 2-bromoacetophenone to 2-hydroxyacetophenone.[6]
-
-
Probable Cause 2: Inadequate Reaction Conditions.
-
The reaction temperature may have been too low, or the reaction time too short.
-
-
Solution:
-
Ensure the reaction mixture reaches and maintains reflux temperature (approx. 80°C for ethanol).
-
Do not stop the reaction based on time alone. Use TLC to track the disappearance of the 2-bromoacetophenone spot before proceeding with the work-up.
-
-
Probable Cause 3: Base/Acid Contamination.
-
Trace amounts of acid can protonate the sulfinate, reducing its nucleophilicity. Strong bases can promote side reactions.
-
-
Solution:
-
Ensure all glassware is clean and dry. Use a neutral grade of ethanol. While this reaction is typically run without an added base, some protocols for similar substitutions suggest a mild, non-nucleophilic base if side reactions producing HBr are a concern.
-
Formation of Significant Impurities
Q2: My final product is contaminated with significant byproducts, making purification difficult. What are these impurities and how can I avoid them?
A2: The formation of byproducts is often related to reaction conditions that are too harsh or improper stoichiometry.
-
Probable Cause 1: Self-Condensation Products.
-
Under certain conditions, acetophenone derivatives can undergo self-condensation.
-
-
Solution:
-
Maintain the recommended reaction temperature. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.
-
Ensure dropwise addition of the 2-bromoacetophenone to the sulfinate solution. This keeps the concentration of the electrophile low at any given time, minimizing self-reaction.[7]
-
-
Probable Cause 2: Products from Side Reactions of NBS (if used).
-
Alternative syntheses may generate the α-bromo ketone in situ from styrene and N-Bromosuccinimide (NBS).[4] In these cases, NBS can act as both a bromine source and an oxidant, potentially leading to over-oxidation or other brominated species.
-
-
Solution:
-
Carefully control the stoichiometry of NBS. The reaction should be performed at a moderate temperature to increase selectivity.[4]
-
Product Isolation and Purification Issues
Q3: I'm having trouble getting my product to crystallize, or it is an oil. How should I proceed with purification?
A3: While this compound is typically a solid, impurities can act as a eutectic, lowering the melting point and causing it to appear as an oil.
-
Solution 1: Improve Crystallization.
-
After the reaction work-up, if the product does not precipitate, try reducing the solvent volume under reduced pressure.
-
Attempt to "crash out" the product by adding the concentrated ethanolic solution to a larger volume of ice-cold water with vigorous stirring.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
-
Solution 2: Alternative Purification.
-
If recrystallization fails, column chromatography is the next logical step. Use a silica gel column with a solvent system like ethyl acetate/hexane. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute your product.
-
For thermally stable compounds, vacuum distillation can be an effective purification method, although it is less common for this specific molecule.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis?
A1: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the p-toluenesulfinate anion acts as the nucleophile, attacking the electrophilic α-carbon of 2-bromoacetophenone. This attack displaces the bromide ion, forming the new carbon-sulfur bond.
Q2: Are there alternative synthetic routes to this compound and other β-keto sulfones?
A2: Yes, several other methods have been developed. These include:
-
Reaction of Silyl Enol Ethers: The reaction of ketone-derived silyl enol ethers with thiosulfonates under visible light offers a metal- and photocatalyst-free alternative.[9]
-
Oxidation of β-Hydroxy Sulfones: The corresponding β-hydroxy sulfone can be oxidized to the β-keto sulfone.[10] This is often used for synthesizing chiral variants.
-
From Styrenes: A one-pot synthesis from styrenes using NBS and sodium sulfinate salts in water has been reported, presenting a greener alternative.[4]
-
Hydrosulfonylation of α,β-Unsaturated Ketones: An acid-mediated, metal-free approach can form γ-keto sulfones, which are structurally related.[11]
Q3: How can I be certain I have synthesized the correct product?
A3: A combination of analytical techniques is required for unambiguous structure confirmation:
-
Melting Point: Compare the experimental melting point to the literature value (approx. 135-138°C). A sharp melting point is indicative of high purity.
-
¹H NMR: Look for the characteristic singlet for the methylene protons (CH₂) adjacent to the carbonyl and sulfonyl groups, typically around δ 4.5-5.0 ppm. You will also see aromatic protons from both the acetophenone and toluenesulfonyl moieties.
-
¹³C NMR: Identify the carbonyl carbon (~190 ppm), the methylene carbon (~60-65 ppm), and the various aromatic carbons.
-
IR Spectroscopy: Check for strong absorption bands corresponding to the carbonyl group (C=O) around 1680-1700 cm⁻¹ and the sulfonyl group (O=S=O) at approximately 1300-1330 cm⁻¹ and 1140-1160 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making process for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield.
References
-
Selectivity of sulfonylation of β‐keto esters with sodium sulfinates under the action of iron(III) salts as oxidants can be regulated by the type of solvent used and the reaction temperature. α‐Sulfonyl β‐keto esters are obtained when the process is conducted in THF/H2O solution at 40 °C. The change of the solvent to iPrOH/H2O and refluxing of a re... ResearchGate. Available from: [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of Acetophenone Derivatives. Scribd. Available from: [Link]
-
Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex. ChemRxiv. Available from: [Link]
-
Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. ResearchGate. Available from: [Link]
-
Optimization for β‐keto thiosulfones. ResearchGate. Available from: [Link]
- Acetophenone purification. Google Patents.
-
p. 943. Organic Syntheses. Available from: [Link]
-
Recent advances in the synthesis of γ-keto sulfones. Royal Society of Chemistry. Available from: [Link]
-
A pattern for synthesis of β‐keto (thio)sulfones. ResearchGate. Available from: [Link]
-
p-Toluenesulfonic acid, butyl ester. Organic Syntheses. Available from: [Link]
-
Acetophenone synthesis in various solvents. ResearchGate. Available from: [Link]
-
Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. National Institutes of Health (NIH). Available from: [Link]
-
Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy, Dhule. Available from: [Link]
-
General synthetic approaches towards β‐keto sulfones, and their transformation into optically active β‐hydroxy sulfones. ResearchGate. Available from: [Link]
-
Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. SpringerLink. Available from: [Link]
-
HOW TO MAKE ACETOPHENONE.#ncchem. YouTube. Available from: [Link]
-
One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO Brasil. Available from: [Link]
-
Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. ACS Publications. Available from: [Link]
- Acetophenone recovery and purification. Google Patents.
-
Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT. PubMed. Available from: [Link]
-
Discontinuous two step flow synthesis of m-aminoacetophenone”. ResearchGate. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of γ-keto sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lppcollegerisod.ac.in [lppcollegerisod.ac.in]
- 5. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. scielo.br [scielo.br]
- 8. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-(p-Toluenesulfonyl)acetophenone
Welcome to the technical support center for 2-(p-Toluenesulfonyl)acetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and purity. As a key synthetic intermediate, understanding the nuances of this molecule's reactivity is paramount to success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your specific application.
Understanding the Core Reactivity of this compound
This compound is a versatile building block characterized by two primary reactive sites. Its behavior is dominated by the methylene bridge (-CH2-) positioned between two powerful electron-withdrawing groups: the benzoyl carbonyl and the tosyl sulfonyl group.
-
The Acidic Methylene Protons: The protons on the α-carbon are significantly acidic (pKa in the range of 10-12 in DMSO), making deprotonation with a suitable base highly efficient.[1] This readily forms a resonance-stabilized enolate, which is the key nucleophilic intermediate for a wide range of C-C bond-forming reactions.
-
The Electrophilic Carbonyl Group: Like other ketones, the carbonyl carbon is electrophilic and can be targeted by nucleophiles. However, reactions at this site are less common when strong bases are used, as deprotonation at the α-carbon is kinetically and thermodynamically favored.
The tosyl group primarily serves as a powerful activating group for the adjacent protons. In certain reaction schemes, particularly with strong nucleophiles or under rearrangement conditions, it can also function as a leaving group.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with this compound in a practical, question-and-answer format.
Question 1: My alkylation/acylation reaction has a low yield, with a significant amount of unreacted starting material. What are the primary causes and how can I fix this?
Answer: This is a classic problem that almost always points to incomplete formation of the nucleophilic enolate. Several factors could be at play, and a systematic approach is best for diagnosis.
-
Cause A: Inadequate Base Strength or Stoichiometry The most critical step is the complete deprotonation of the α-carbon. If the base is not strong enough or if less than a full equivalent is used, you will have unreacted starting material competing with your product for the electrophile.
-
Expert Insight: While common bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times, which can lead to side products. For high-yield, clean reactions, a stronger, non-nucleophilic base is recommended. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the substrate.
-
-
Cause B: Presence of Moisture The enolate is a strong base and will be readily quenched by any protic source, especially water. This reverts it back to the starting material.
-
Trustworthiness Protocol: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.[2]
-
-
Cause C: Low Reaction Temperature or Insufficient Time While some reactions are rapid, others may require thermal energy to proceed to completion.
-
Optimization Strategy: Monitor your reaction by Thin Layer Chromatography (TLC). If after 1-2 hours at your initial temperature (e.g., 0 °C or room temperature) you see significant starting material, consider slowly warming the reaction. Be cautious, as excessive heat can promote side reactions.
-
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Question 2: My reaction is messy, showing multiple products on the TLC and in the NMR. How can I improve selectivity?
Answer: Formation of multiple products indicates competing reaction pathways. The key is to control the reaction conditions to favor a single, desired pathway.
-
Cause A: O- vs. C-Alkylation The enolate of this compound has two nucleophilic sites: the α-carbon and the enolate oxygen. Reaction at the carbon (C-alkylation) is usually the desired outcome, while reaction at the oxygen (O-alkylation) forms a vinyl ether byproduct.
-
Expert Insight: The choice of solvent and counter-ion is critical here. Polar aprotic solvents like THF, DMF, or DMSO strongly solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive enolate anion.[1] This favors the thermodynamically more stable C-alkylation product. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the oxygen atom, making C-alkylation more favorable, but can also lead to other side reactions.[3]
-
-
Cause B: Self-Condensation If your electrophile is not sufficiently reactive or is added too slowly, the enolate can react with the carbonyl group of an unreacted starting material molecule in an aldol-type condensation.[4][5]
-
Optimization Strategy: Control the order of addition. Prepare a solution of your base and substrate first to generate the enolate completely. Then, add the electrophile (e.g., alkyl halide) dropwise, ensuring it is consumed as it is added. Keeping the temperature low during the addition can also help minimize this side reaction.
-
-
Cause C: Elimination Side Reactions If you are using a secondary or tertiary alkyl halide as an electrophile, the enolate can act as a base, causing E2 elimination of the halide to form an alkene.
-
Solution: This is a fundamental limitation. If possible, use a primary alkyl halide. If a secondary halide is necessary, use highly polar aprotic solvents (like DMSO) and keep the temperature as low as possible to favor the SN2 pathway over E2.
-
General Reaction Pathway and Competing Reactions
Caption: Key reaction pathways for this compound.
Question 3: My product appears to be degrading during workup or purification. What are the best practices for isolation?
Answer: Product instability can compromise an otherwise successful reaction. The β-ketosulfone moiety can be sensitive to certain conditions.
-
Workup Procedure: Avoid strong acids or bases during the aqueous workup. A standard quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is typically sufficient to neutralize any remaining base or enolate without being overly acidic.
-
Purification: While flash column chromatography on silica gel is common, the slightly acidic nature of silica can sometimes cause degradation of sensitive products.
-
Expert Tip: If you suspect degradation on the column, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column. Alternatively, consider purification by recrystallization, which is often an excellent method for obtaining highly pure, crystalline solids. For particularly stubborn mixtures, extractive distillation might be an option if the product is thermally stable.[6]
-
Data & Reference Tables
For quick reference, the following tables summarize key parameters for reaction optimization.
Table 1: Guide to Base Selection
| Base | Abbreviation | pKa (Conj. Acid) | Common Solvents | Notes |
| Sodium Hydride | NaH | ~36 | THF, DMF | Excellent, irreversible deprotonation. Heterogeneous. Use caution, flammable solid. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Acetone, Acetonitrile | Weaker base, often requires heat (reflux). Can be effective for simple alkylations. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~13.5 (in MeCN) | THF, CH₂Cl₂, MeCN | Strong, non-nucleophilic organic base. Homogeneous. Can fail in some elimination reactions.[2] |
| Sodium Ethoxide | EtONa | ~16 | Ethanol, THF | Strong base, but can act as a nucleophile (transesterification risk with ester electrophiles).[4] |
Table 2: Solvent Selection and Its Impact
| Solvent | Type | Dielectric Const. (ε) | Typical Role & Impact on Selectivity |
| Tetrahydrofuran | Polar Aprotic | 7.6 | Excellent first choice. Solvates cations well, promoting "naked" enolates and favoring C-alkylation.[1] |
| Dimethylformamide | Polar Aprotic | 37 | Higher boiling point than THF. Excellent at solvating cations, can accelerate slow reactions. |
| Acetonitrile | Polar Aprotic | 37.5 | Good general-purpose solvent for reactions with salts like K₂CO₃. |
| Ethanol | Polar Protic | 25 | Can lead to O-alkylation or other side reactions. Generally avoided unless specifically required.[3] |
| Dichloromethane | Nonpolar Aprotic | 9.1 | Can be used, but generally less effective at promoting enolate formation and reactivity than more polar options. |
Optimized Protocol: General Procedure for C-Alkylation
This protocol provides a robust starting point for the alkylation of this compound with a primary alkyl halide.
-
Preparation: Add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a rubber septum. Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask. Carefully wash the NaH with dry hexanes (x2) to remove the mineral oil, decanting the hexanes via cannula. Add anhydrous THF (approx. 0.2 M concentration relative to substrate) via syringe.
-
Enolate Formation: Cool the stirred suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension via syringe. Stir the mixture at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas ceasing as the enolate formation completes.
-
Alkylation: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water (x2) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- ResearchGate. (n.d.). Optimization of the conditions for the sulfonylation of keto ester 1a with sodium benzenesulfnate 2aa.
-
Chem-Space. (n.d.). This compound(31378-03-7) 1H NMR spectrum. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
- ResearchGate. (n.d.). Optimization of the reaction conditions a.
-
SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone. Retrieved from [Link]
-
NIST. (n.d.). 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
- ACS Publications. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry.
- Unknown Source. (n.d.). REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES.
- ResearchGate. (n.d.). Optimization of reaction conditions a.
-
Royal Society of Chemistry. (n.d.). Elementry steps and the solvent effect in electrochemical reduction of acetophenone. Transactions of the Faraday Society. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]
-
DergiPark. (2001). INVESTIGATIONS ON THE EFFECT OF BASE AND SOLVENTS ON THE ELIMINATION OF p-TOLUENE SULPHONYL GROUP IN THE SYNTHESIS OF DEHYDRO AL. Ankara Ecz. Fak. Derg., 30(1), 17-25. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Verify my expected product of two acid/base reactions and does chosen solvent change reaction?. Retrieved from [Link]
-
PubMed. (2008). Solvent effects on the AIBN forced degradation of cumene. J Pharm Sci., 97(11), 4826-35. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]
-
Filo. (2025). Acetophenone when reacted with base C2H5ONa, yields.... Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-405709). Retrieved from [Link]
-
StudyRaid. (2025). Understand acetophenone in Acid-Base Reactions. Retrieved from [Link]
- Springer. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Arabian Journal of Chemistry, 14(6), 103194.
-
PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]
- ResearchGate. (n.d.). Acetophenone synthesis in various solvents a.
- Google Patents. (n.d.). CN101560202B - Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate.
- ResearchGate. (2025). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation.
- Google Patents. (n.d.). US4433173A - Acetophenone purification.
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates. Retrieved from [Link]
- ResearchGate. (n.d.). Reactions of acetophenone derivatives (for the reaction condition, see entry 8 in Table 1).
- Google Patents. (n.d.). US4166166A - Process for producing acetophenone-modified phenolic resin.
- ACS Publications. (2025). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes.
-
Reddit. (2023). How did p-toluenesulfonic acid do that? I thought the acid would just protonate OH. Retrieved from [Link]
- ACS. (2025). DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone. ACS Fall 2025.
- PubMed. (1980). Effects of N alpha-tosyl-L-lysyl-chloromethylketone on the activity of cytotoxic T lymphocytes. J Immunol., 124(3), 1028-33.
- PubMed. (n.d.). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C.
-
NIST. (n.d.). 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]
- ACS Publications. (2023).
Sources
- 1. app.studyraid.com [app.studyraid.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Elementry steps and the solvent effect in electrochemical reduction of acetophenone - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Question: Acetophenone when reacted with base \mathrm{C_2H_5ONa}, yields .. [askfilo.com]
- 5. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 6. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-(p-Toluenesulfonyl)acetophenone
Welcome to the technical support center for the purification of crude 2-(p-Toluenesulfonyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound, a β-keto sulfone, is a valuable building block in organic synthesis. Its preparation, typically through the reaction of a phenacyl halide with sodium p-toluenesulfinate or the acylation of a methyl sulfone, can result in a crude product containing various impurities. These may include unreacted starting materials, such as acetophenone or p-toluenesulfonyl chloride derivatives, and side-products formed during the reaction.[1][2] The structural similarity of some of these impurities to the desired product can make purification challenging. This guide will focus on two primary purification techniques: recrystallization and flash column chromatography.
Impurity Profile and Purification Strategy
A successful purification strategy begins with an understanding of the potential impurities. Based on common synthetic routes, the following impurities are often encountered:
-
Unreacted Starting Materials: Acetophenone, p-toluenesulfonyl chloride, or derivatives thereof.[3][4]
-
Over-alkylation or Over-acylation Products: Resulting from multiple reactions at the active methylene group.
-
Side-reaction Products: Dependent on the specific reaction conditions, these can include products from self-condensation or rearrangement.[5]
-
Inorganic Salts: Byproducts from the reaction, such as sodium chloride.
The choice of purification method will depend on the nature and quantity of these impurities.
Decision Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are depressing the melting point. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling to prevent supersaturation. Try adding a seed crystal. A preliminary purification by a silica plug may be necessary to remove impurities. |
| Recrystallization: Poor Crystal Yield | Too much solvent was used. The solution was not cooled sufficiently. The compound is too soluble in the chosen solvent even at low temperatures. | Concentrate the solution by boiling off some solvent. Cool the flask in an ice bath for a longer period. Select a solvent in which the compound is less soluble at cold temperatures. |
| Recrystallization: No Crystals Form | The solution is not saturated. Nucleation has not occurred. | Concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Column Chromatography: Poor Separation | The chosen eluent system is not optimal. The column was not packed properly, leading to channeling. The sample was overloaded. | Perform thorough TLC analysis to find an eluent system that gives good separation (aim for an Rf of ~0.3 for the product).[6] Repack the column carefully, ensuring a homogenous and bubble-free stationary phase.[6] Reduce the amount of crude material loaded onto the column. |
| Column Chromatography: Product Elutes with Solvent Front | The eluent is too polar. | Start with a less polar eluent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity if necessary (gradient elution). |
| Column Chromatography: Product Does Not Elute | The eluent is not polar enough. The compound may be degrading on the silica gel. | Increase the polarity of the eluent. If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent for basic compounds). |
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for pure this compound is approximately 109 °C. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q2: Which solvents are best for the recrystallization of this compound?
A2: While a definitive single solvent may require some experimentation, ethanol is a good starting point for the recrystallization of sulfonanilide and related compounds.[7][8] A mixed solvent system, such as ethanol-water or isopropanol-water, can also be effective.[8] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: What are the recommended conditions for flash column chromatography?
A3: For flash column chromatography, silica gel is the standard stationary phase. A common mobile phase is a mixture of hexanes and ethyl acetate.[6][9] The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the desired product.[6] A gradient elution, starting with a low polarity (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective for separating the product from less polar and more polar impurities.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring fractions.[10] Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that contain the pure product.
Q5: My purified product is still showing impurities by NMR. What should I do?
A5: If minor impurities persist after the initial purification, a second purification step may be necessary. If you initially performed recrystallization, try column chromatography, and vice-versa. Sometimes, a second recrystallization from a different solvent system can also improve purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add ethanol dropwise if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Purity Assessment: Determine the melting point and acquire NMR and/or IR spectra to confirm the purity of the final product.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent should provide good separation of the product from impurities, with the product having an Rf of ~0.3.[6]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Dry-pack the column with silica gel (230-400 mesh). Add another layer of sand on top of the silica gel.
-
Column Equilibration: Run the chosen eluent through the column until the silica gel is completely wetted and equilibrated. Do not let the solvent level drop below the top of the sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or compressed air) to begin eluting the compounds. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the isolated product by melting point, NMR, and/or IR spectroscopy.
References
- Dion, A., Dubé, P., & Spino, C. A Triple Diene-Transmissive Diels-Alder Strategy to Build the Quassinoid Framework. Synfacts, 2007(08), 0806-0806.
- University of Rochester, Department of Chemistry.
- Ingle, V. N., & Chouke, P. B. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in fries rearrangement. Der Pharma Chemica, 4(1), 377-382.
- ResearchGate.
- Organic Syntheses. p. 943.
- This compound, min 98%, 10 grams.
- University of Rochester, Department of Chemistry.
- Common Organic Chemistry.
- StudyRaid. Understand TLC and HPLC Analysis of Acetophenone.
- UCT Science.
- Krishgen Biosystems.
- Reddit.
- Recrystalliz
- SiliCycle.
- Organic Syntheses. p-Toluenesulfonic acid, butyl ester.
- Cenmed Enterprises. This compound (C007B-405709).
- ChemicalBook. This compound | 31378-0-7.
- ResearchGate. Acetophenone synthesis in various solvents a.
- BenchChem. Application Notes and Protocols: p-Tolualdehyde as a Precursor in Pharmaceutical Synthesis.
- Riaz, M., Ibrahim, M., Rodríguez, L., Sameeh, M. Y., Assiri, M. A., & de la Torre, A. F. (2023).
- SUZHOU LIXIN PHARMACEUTICAL CO Ltd. (2012). Preparation method of 2-(2-thienyl)
- Agbaba, D., Zivanov-Stakic, D., & Vladimirov, S. (1997). Validation thin layer chromatography for the determination of acetaminophen in tablets and comparison with a pharmacopeial method.
- Rowan College at Burlington County.
- Nerz, J. (2013, February 3).
- Talamona, A. (2011, June 1). Isolation of Benzylideneacetophenone from a Crude Reaction Mixture.
- SÜZEN, S. INVESTIGATIONS ON THE EFFECT OF BASE AND SOLVENTS ON THE ELIMINATION OF p-TOLUENE SULPHONYL GROUP IN THE SYNTHESIS OF DEHYDRO AL. DergiPark.
- Organic Syntheses. n-DODECYL (LAURYL)
- Journal of Agricultural and Food Chemistry.
- Li, Z., Wang, S., Wang, C., Li, Y., & Zhang, X. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 144(45), 20683-20689.
Sources
- 1. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. silicycle.com [silicycle.com]
Overcoming challenges in the scale-up of 2-(p-Toluenesulfonyl)acetophenone reactions
Technical Support Center: Scale-Up of 2-(p-Toluenesulfonyl)acetophenone Reactions
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
I. Reaction Overview & Key Challenges in Scale-Up
The synthesis of this compound, a valuable β-ketosulfone intermediate in pharmaceutical development, typically involves the α-sulfonylation of acetophenone.[1][2] While the reaction is well-established on a lab scale, its transition to larger scales introduces several challenges that can impact yield, purity, and safety.
Common Scale-Up Challenges Include:
-
Exothermic Reaction Control: The reaction can be highly exothermic, posing a risk of thermal runaway if not properly managed.
-
Reagent Handling & Stoichiometry: Precise control over the addition of reagents is critical to prevent side reactions.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and inconsistent product quality.
-
Work-up & Product Isolation: The work-up procedure must be optimized for large volumes to ensure efficient removal of byproducts and impurities.
-
Crystallization & Purification: Achieving the desired crystal form and purity on a large scale can be challenging.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.
Reaction & Synthesis
Q1: My reaction is showing a significant drop in yield upon scale-up. What are the likely causes?
A significant drop in yield during scale-up can often be attributed to several factors:
-
Inefficient Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated during the reaction. This can lead to side reactions and degradation of the product. Ensure your cooling system is adequate for the larger scale and consider a slower addition of reagents to better control the exotherm.
-
Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to the formation of byproducts. Verify that your stirrer speed and impeller design are suitable for the reactor volume to ensure homogeneous mixing.
-
Inaccurate Reagent Stoichiometry: On a larger scale, minor errors in weighing or dispensing reagents can have a more pronounced effect on the overall yield. Double-check all calculations and ensure accurate dispensing of all materials.
Q2: I am observing the formation of a significant amount of a dark-colored, tar-like byproduct. What is it and how can I prevent it?
The formation of dark, tar-like substances is often due to side reactions, such as self-condensation of acetophenone or decomposition of the product under harsh conditions. To mitigate this:
-
Maintain Strict Temperature Control: Avoid high reaction temperatures, as this can promote polymerization and decomposition.
-
Optimize Base Addition: The choice and addition rate of the base are critical. A slow, controlled addition of the base can prevent localized high concentrations that may catalyze side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored impurities.
Work-up & Purification
Q3: During the aqueous work-up, I am struggling with the formation of a stable emulsion. How can I break it?
Emulsion formation is a common issue during the work-up of large-scale reactions, particularly when dealing with aromatic solvents.[3] Here are some strategies to address this:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Dilution: Diluting the organic layer with a less polar solvent can sometimes disrupt the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion and separate the layers.
-
Centrifugation: For smaller pilot-scale batches, centrifugation can be an effective method for separating the layers.
Q4: My final product has a persistent yellow tint, even after recrystallization. What is the likely impurity and how can I remove it?
A persistent yellow color can indicate the presence of residual starting materials or byproducts.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes provide better purification than a single solvent.
-
Column Chromatography: While not always ideal for very large scales, a silica gel plug or a short column can be used to remove polar, colored impurities.
III. Frequently Asked Questions (FAQs)
1. What is the optimal temperature range for this reaction on a larger scale?
While the optimal temperature can vary depending on the specific reagents and solvents used, it is generally recommended to maintain a temperature between 0-10°C during the addition of reagents to control the exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
2. Which base is most suitable for the scale-up of this reaction?
Commonly used bases include sodium hydroxide, potassium carbonate, and triethylamine. For scale-up, the choice of base will depend on factors such as cost, ease of handling, and compatibility with the reaction conditions. A weaker base like potassium carbonate may offer better control over the reaction and reduce the formation of byproducts.
3. What are the key safety considerations when scaling up this reaction?
-
Thermal Hazard Assessment: It is crucial to perform a thermal hazard assessment to understand the potential for a runaway reaction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Quenching Procedure: The quenching of the reaction can be exothermic. Ensure that the quenching step is performed slowly and with adequate cooling.
4. What analytical techniques are recommended for monitoring the reaction progress and product purity?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can be used to determine the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying any impurities.[5]
IV. Experimental Protocols & Data
General Protocol for the Scale-Up Synthesis of this compound
This protocol is a general guideline and may need to be optimized for your specific equipment and conditions.
Materials:
-
Acetophenone
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of acetophenone in acetone in a suitable reactor, add potassium carbonate.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of p-toluenesulfonyl chloride in acetone, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Summary: Typical Reaction Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Acetophenone | 1.0 g | 100 g |
| p-Toluenesulfonyl chloride | 1.6 g | 160 g |
| Potassium Carbonate | 2.3 g | 230 g |
| Acetone | 20 mL | 2 L |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 75-85% |
V. Visualizations
Reaction Mechanism
Caption: Mechanism of α-sulfonylation of acetophenone.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
VI. References
-
Benchchem. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent.
-
ChemRxiv. Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex.
-
Genesis Drug Discovery & Development. Process Optimization for API Synthesis.
-
ResearchGate. Proposed mechanism for acetophenone carboxylation by acetophenone carboxylase.
-
Organic Reaction Workup Formulas for Specific Reagents.
-
Google Patents. US4433173A - Acetophenone purification.
-
Google Patents. CN105503671A - Preparation method of p-toluene sulfonyl chloride.
-
ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update.
-
CAMEO Chemicals - NOAA. P-TOLUENE SULFONYLCHLORIDE.
-
ResearchGate. Visible‐Light Induced Sulfonylation of α‐Bromoacetophenones for the Synthesis of β‐Ketosulfones in Water.
-
TCI Chemicals. p-Toluenesulfonyl Chloride 98-59-9.
-
ResearchGate. (a) Mechanism for the α-tosylation of acetophenone. (b) A novel...
-
Organic Syntheses. Org. Synth. 2022, 99, 234-250.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
PTC α-Hydroxylation Ketones.
-
Benchchem. Application Notes and Protocols: Aluminum p-Toluenesulfonate and its Surrogates in Scaling Up Chemical Reactions.
-
ResearchGate. Direct Organocatalytic Asymmetric α-Sulfenylation of Activated C H Bonds in Lactones, Lactams, and β-Dicarbonyl Compounds | Request PDF.
-
Google Patents. US4559110A - Acetophenone recovery and purification.
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
-
PMC - NIH. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones.
-
ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF.
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
-
This compound, min 98%, 10 grams.
-
ResearchGate. Sulfonylation reaction of terminal alkynone (1a) with sodium...
-
An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones.
-
Organic Chemistry Portal. Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts.
-
Google Patents. US2507048A - Purifying crude acetophenone.
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
-
Catalysis Eprints database. Phase transfer-catalysed transfer hydrogenation of ketones using iron carbonyls as catalysts.
-
Organic Syntheses Procedure. n-DODECYL (LAURYL) p-TOLUENESULFONATE.
-
ResearchGate. Control Reactions for Sulfonylation/ Aminoalkylation Reaction.
-
Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
-
Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors.
-
ResearchGate. Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
-
ResearchGate. Optimization of the reaction conditions. [a] | Download Table.
-
Cenmed Enterprises. This compound (C007B-405709).
-
Benchchem. Scale-Up Synthesis of 4'-(Methylthio)acetophenone: Application Notes and Protocols.
-
PubMed - NIH. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
-
ResearchGate. Large scale and functional group transformation.
-
ResearchGate. A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides.
-
Google Patents. KR100348989B1 - Recovery and purification of high purity acetophenone by extractive distillation.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Photoredox-Catalyzed α-Sulfonylation of Ketones from Sulfur Dioxide and Thianthrenium Salts [organic-chemistry.org]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
Technical Support Center: Navigating the Reactivity of 2-(p-Toluenesulfonyl)acetophenone
Welcome to the technical support center dedicated to providing in-depth guidance on the experimental use of 2-(p-toluenesulfonyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by understanding the critical interplay of solvent and temperature.
Introduction
This compound is a versatile bifunctional molecule, featuring a ketone and a tosyl group. This structure allows for a rich and varied reactivity, primarily centered around the acidic α-proton and the potential for the tosyl group to act as a leaving group. However, this versatility can also lead to a range of potential side reactions and unexpected outcomes. The choice of solvent and reaction temperature are paramount in directing the reactivity of this compound towards the desired product. This guide will provide a comprehensive overview of these effects in a practical, question-and-answer format to address specific challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform an alkylation on the α-carbon of this compound, but I am observing low yields and multiple products. What is going on?
A1: This is a common issue that arises from the ambident nature of the enolate formed from this compound and the competition between different reaction pathways. The outcome of the reaction is highly dependent on the solvent and base used.
Troubleshooting Steps:
-
Solvent Selection is Critical: The solvent plays a crucial role in modulating the reactivity of the enolate.
-
For C-Alkylation (desired): Use a weakly coordinating, non-polar, or moderately polar aprotic solvent such as tetrahydrofuran (THF) or diethyl ether . In these solvents, the counter-ion (e.g., Li⁺, Na⁺) remains closely associated with the oxygen atom of the enolate, leaving the α-carbon as the more accessible nucleophilic center.
-
To Avoid O-Alkylation (side reaction): Avoid highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) . These solvents strongly solvate the cation, creating a "naked" and more reactive enolate where the oxygen atom becomes a more competitive nucleophilic site, leading to the formation of silyl enol ethers or other O-alkylation products.
-
-
Choice of Base: The strength and steric bulk of the base are important.
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and rapid enolate formation.
-
If using an alkoxide base (e.g., sodium ethoxide), be aware that it can act as a nucleophile itself, potentially leading to side reactions, especially at elevated temperatures.
-
-
Temperature Control:
-
Perform the enolate formation at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the alkylating agent at this low temperature and then allow the reaction to slowly warm to room temperature.
-
dot
Caption: Troubleshooting C- vs. O-alkylation.
Q2: I am observing the formation of an alkene instead of my expected substitution product. How can I prevent this elimination reaction?
A2: The formation of an alkene suggests that an elimination reaction is outcompeting your desired nucleophilic substitution. This is a common issue, particularly with hindered substrates or when using strong, bulky bases at elevated temperatures. The tosyl group is an excellent leaving group, facilitating elimination.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures significantly favor elimination over substitution.[1]
-
Recommendation: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can suppress elimination.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.
-
Polar aprotic solvents (e.g., DMF, acetonitrile) can accelerate Sɴ2 reactions, which may help favor substitution over elimination.[2]
-
Polar protic solvents (e.g., ethanol, methanol) can stabilize carbocationic intermediates, potentially favoring E1 over Sɴ2, and can also solvate the nucleophile, reducing its reactivity.
-
-
Base/Nucleophile Selection:
-
If your nucleophile is also a strong base, elimination becomes more likely. If possible, use a less basic nucleophile.
-
Avoid bulky bases if substitution is the goal, as they are more likely to abstract a proton (elimination) than to attack the carbon atom (substitution).
-
dot
Caption: Factors influencing substitution vs. elimination.
Q3: My reaction is producing a rearranged carboxylic acid derivative. What is this side reaction and how can I avoid it?
A3: The formation of a rearranged carboxylic acid, ester, or amide is characteristic of the Favorskii rearrangement .[3][4] This reaction can occur when α-halo ketones (or in this case, an α-tosyl ketone which can be converted in situ to an α-halo ketone or react similarly) are treated with a base.
Mechanism Overview: The base removes a proton from the α'-carbon (the carbon on the other side of the carbonyl from the tosyl group), forming an enolate. This enolate then undergoes intramolecular nucleophilic attack to displace the tosylate, forming a cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl of the strained cyclopropanone, leading to ring-opening and formation of the rearranged carboxylic acid derivative.[5]
How to Minimize the Favorskii Rearrangement:
-
Avoid Strong Alkoxide Bases if Possible: Strong alkoxide bases (e.g., sodium ethoxide, potassium tert-butoxide) are known to promote the Favorskii rearrangement.[5]
-
Temperature Control: Like many side reactions, the Favorskii rearrangement can sometimes be suppressed by running the reaction at lower temperatures.
-
Substrate Structure: If the α'-position is sterically hindered or lacks protons, the Favorskii rearrangement is less likely to occur. This is an inherent property of your starting material.
-
Alternative Synthetic Route: If the Favorskii rearrangement is a persistent and major side reaction, you may need to consider an alternative synthetic strategy that avoids the use of strong bases with your α-tosyl ketone.
Q4: I am attempting a Ramberg-Bäcklund reaction to synthesize an alkene, but the reaction is sluggish or gives a low yield. How can I optimize this?
A4: The Ramberg-Bäcklund reaction is a powerful method for converting α-halo sulfones (your α-tosyl ketone can be a precursor to this) into alkenes.[6] The reaction proceeds via deprotonation at both α-carbons, followed by the formation of a thiirane dioxide intermediate and subsequent extrusion of sulfur dioxide.[7]
Optimization Strategies:
-
Choice of Base: A strong base is typically required. Potassium tert-butoxide is a common choice. The strength of the base can influence the stereoselectivity of the resulting alkene.[7]
-
Solvent System: The reaction is often carried out in aprotic solvents. A mixture of a polar aprotic solvent like DMSO with tert-butanol can be effective.
-
In Situ Halogenation: If you are starting from the α-tosyl ketone, you may need to perform an in situ halogenation. One common method is to use a carbon tetrahalide (e.g., CCl₄) as a co-solvent with a strong base.[6]
-
Temperature: The extrusion of SO₂ from the thiirane dioxide intermediate often requires heating. However, the initial deprotonation and cyclization steps may be more efficient at lower temperatures. A temperature ramp may be beneficial.
Data Summary
| Reaction Type | Favorable Solvents | Unfavorable/Side Reaction Promoting Solvents | Favorable Temperatures | Potential Issues |
| C-Alkylation | THF, Diethyl Ether | DMSO, HMPA, DMF | -78 °C to RT | O-alkylation, Elimination |
| Nucleophilic Substitution (Sɴ2) | Acetonitrile, DMF | Polar protic (e.g., Ethanol) | 0 °C to RT | Elimination, Favorskii Rearrangement |
| Elimination (E2) | Aprotic solvents | - | RT to Reflux | Competition with Substitution |
| Ramberg-Bäcklund | DMSO/t-BuOH, Aprotic solvents | Protic solvents | RT to Reflux | Incomplete reaction, side products |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (10 mL per 1 mmol of substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the flask with stirring.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the cold solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016). Retrieved from [Link]
- The Ramberg-Bäcklund Reaction. (2015). In Organic Reactions. John Wiley & Sons, Inc.
- INVESTIGATIONS ON THE EFFECT OF BASE AND SOLVENTS ON THE ELIMINATION OF p-TOLUENE SULPHONYL GROUP IN THE SYNTHESIS OF DEHYDRO AL. (2001). Ankara Ecz. Fak. Derg., 30(1), 17-25.
- Favorskii rearrangement reaction, mechanism and affecting factors. (2023). Purechemistry.
- Favorskii Rearrangement. NROChemistry.
- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (2021). Journal of the Iranian Chemical Society, 18(11), 2845-2883.
- Favorskii rearrangement. Wikipedia.
- Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2021).
- Ramberg-Bäcklund Reaction. Organic Chemistry Portal.
- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (2006). Asian Journal of Chemistry, 18(3), 1757.
- Elimination reactions.
- FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Favorskii Rearrangement. Alfa Chemistry.
- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (2006). E-Journal of Chemistry, 3(1), 50-54.
- Comparison of solvents for the nucleophilic substitution affording 19.
- Green synthesizing method of p-isobutyl acetophenone. (2013).
- Tosylates And Mesyl
- Verify my expected product of two acid/base reactions and does chosen solvent change reaction? (2016). Chemistry Stack Exchange.
- Solvent-Free Heterocyclic Synthesis. (2005). Chemical Reviews, 105(8), 2875-2920.
- Synthesis of Heterocycles from 2-Octyne: Application Notes and Protocols for Researchers. Benchchem.
- Elementry steps and the solvent effect in electrochemical reduction of acetophenone. (1970). Transactions of the Faraday Society, 66, 2038-2049.
- Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs).
- Solvent effects on the AIBN forced degradation of cumene. (2009). Journal of Pharmaceutical Sciences, 98(1), 235-243.
- REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. (2019).
- Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation.
- Two Elimination Reaction Patterns. (2012). Master Organic Chemistry.
- Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. (2022).
- Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry.
- ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES.
- Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities.
- Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts.
- p-Toluenesulfonic Acid–Celite as a Reagent for Synthesis of Esters of Alkylphosphonic Acids under Solvent-Free Conditions.
- Alkylation process. (1968).
- Solvents of Low Nucleophilicity. VII. Solvolysis of Unbranched Secondary Alkyl Tosylates in Acetic, Formic, and Trifiuoroacetic. (1965). Journal of the American Chemical Society, 87(22), 5168-5172.
- Thermal Decomposition Reaction of Acetophenone Cyclic Diperoxide in Solvents of Different Physicochemical Properties.
- Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for 2-(p-Toluenesulfonyl)acetophenone Transformations
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the catalytic transformations of 2-(p-Toluenesulfonyl)acetophenone. This versatile building block presents unique challenges and opportunities due to its dual functionality: a reducible ketone and an electron-withdrawing sulfonyl group alpha to an activatable methylene. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with both theoretical grounding and actionable protocols to overcome common experimental hurdles.
Section 1: Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of the ketone moiety is a primary transformation, yielding valuable chiral alcohol building blocks.[1][2] The most common and robust method is Asymmetric Transfer Hydrogenation (ATH).
FAQ 1: My Asymmetric Transfer Hydrogenation (ATH) is giving low enantioselectivity (ee). What are the primary factors to investigate?
Low enantioselectivity is a frequent issue stemming from suboptimal reaction conditions. The stereochemical outcome is dictated by the precise interaction between the catalyst's chiral environment and the substrate in the transition state.
Core Areas for Optimization:
-
Catalyst-Ligand Combination: For acetophenone derivatives, Ruthenium(II) complexes with N-tosylated diamine ligands (e.g., Ru/TsDPEN) are industry-standard workhorses.[3] If your current complex is underperforming, consider ligands with different steric or electronic properties.
-
The Critical Role of the Base: A base is almost always required in ATH.[4] It is not merely a pH adjuster; it actively participates in the catalytic cycle by deprotonating the hydrogen donor (e.g., 2-propanol) or the catalyst precursor to generate the active metal-hydride species.[5][6]
-
Troubleshooting: An inappropriate base or incorrect stoichiometry can cripple enantioselectivity. Strong, non-coordinating bases like KOtBu or NaOtBu are often effective. If conversion is high but ee is low, screen different bases (e.g., KOH, NaOH, Et₃N) and vary the base-to-catalyst ratio. In the absence of a base, the reaction often fails to proceed, confirming its essential role in catalyst activation.[5]
-
-
Solvent Effects: The solvent influences catalyst solubility, stability, and interactions with the substrate. Protic solvents like 2-propanol are common as they often double as the hydrogen source.[7] However, solvent polarity can impact the transition state.
-
Temperature: Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.
-
Troubleshooting: If you have acceptable conversion at room temperature but poor ee, try running the reaction at 0 °C or even lower.[9] This often comes at the cost of a longer reaction time.
-
Experimental Protocol: Screening Bases for ATH
-
To four separate oven-dried reaction vials under an inert atmosphere (N₂ or Ar), add the Ru(II)/chiral ligand catalyst (e.g., [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN, 0.5 mol%).
-
Add this compound (1 equiv, 0.2 M) dissolved in anhydrous 2-propanol.
-
To each vial, add a different base (2.5 mol%): Vial A (KOtBu), Vial B (KOH), Vial C (Et₃N), Vial D (no base control).
-
Seal the vials and stir at 30 °C.
-
Monitor the reaction progress and enantiomeric excess at set time points (e.g., 2, 6, 24 hours) using chiral HPLC or GC.
FAQ 2: The conversion in my reduction reaction is stalled, or the reaction is very slow. What are the likely culprits?
Low or stalled conversion points to issues with catalyst activity or reaction conditions.
Troubleshooting Checklist:
-
Catalyst Loading: While lower is better for process efficiency, insufficient catalyst (e.g., <0.1 mol%) may lead to impractically long reaction times. Try incrementally increasing the catalyst loading to 0.5 mol% or 1.0 mol%.
-
Catalyst Deactivation: The tosyl group contains sulfur, which can be a poison for certain transition metal catalysts, particularly Palladium and Platinum, by strongly adsorbing to metal sites.[10] Ruthenium catalysts are generally more robust but not immune.
-
Symptom: The reaction starts well but stops before completion.
-
Solution: Ensure high-purity starting materials. If poisoning is suspected, a more robust ligand or a different metal catalyst might be necessary. Sometimes, simply increasing the catalyst loading can overcome minor poisoning effects.
-
-
Hydrogen Source Depletion: In transfer hydrogenation, the hydrogen donor (e.g., 2-propanol) is used in large excess as the solvent. However, in systems using a stoichiometric reductant like formic acid, ensure the equivalents are correct (typically >2 equivalents).
-
Mass Transfer Limitations (for H₂ gas): If using gaseous hydrogen, ensure efficient stirring to overcome gas-liquid mass transfer limitations. Check for leaks in your hydrogenation apparatus and ensure the H₂ is of high purity.
Table 1: Performance of Various Catalysts in Asymmetric Reduction of Acetophenone Derivatives
| Catalyst System | Substrate | H-Source | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| Mn(I) complex with (NH)₂P₂ ligand | Substituted Acetophenones | 2-Propanol | NaOtBu | 50 | >99 | 90-99 | [11] |
| Ru-PNP Pincer Complex | Acetophenone | H₂ (50 bar) | KOtBu | -40 | 98 | 95 | [9] |
| Ru(II)/TsDPEN Benzyl-Tethered | Acetophenone Derivatives | FA/TEA (5:2) | N/A | RT | High | Excellent | [3][8] |
| Knölker-type Iron Complex | Various Ketones | H₂ | N/A | N/A | High | up to 70 | [12] |
Section 2: Selective Deoxygenation and Desulfonylation
Beyond simple reduction, you may wish to remove the carbonyl or tosyl functionalities entirely.
FAQ 3: I need to perform a hydrodeoxygenation (HDO) to remove the ketone and form 2-(p-Toluenesulfonyl)ethylbenzene. How can I avoid reducing the aromatic rings or cleaving the tosyl group?
Selective HDO of an aryl ketone without touching the arene rings is a significant challenge. It requires a catalyst that favors C=O bond activation and subsequent hydrogenolysis of the C-O bond over arene hydrogenation.
-
Recommended Catalyst System: Bimetallic nanoparticle catalysts, such as Iron-Ruthenium on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP), have shown high activity and selectivity for this transformation.[13] These systems can operate under high hydrogen pressure (e.g., 50 bar) and elevated temperatures (e.g., 175 °C) to drive the deoxygenation while leaving the aromatic ring and other functional groups untouched.[13]
-
Causality: The synergy between the two metals is key. Ruthenium is highly active for hydrogenation, while the iron component helps to modulate this activity and selectivity, preventing over-reduction. The ionic liquid support can also play a role in stabilizing the nanoparticles and preventing catalyst leaching.
FAQ 4: Is there a catalytic method to cleave the C(sp³)–S bond and remove the tosyl group?
Yes, catalytic desulfonylation is possible, though it often requires specific reagents that generate low-valent metal species.
-
Recommended Catalyst System: Titanocene-based catalysts are effective for the reductive cleavage of sulfonyl groups.[14] The reaction is typically driven by a stoichiometric reductant like manganese or zinc powder, which reduces the Ti(IV) precatalyst to the active Ti(III) species in situ.
-
Mechanism Insight: The low-valent titanium(III) species acts as a powerful single-electron donor. It can transfer an electron to the sulfonyl group, initiating a radical cascade that ultimately leads to the cleavage of the C–S bond. This method avoids the harsh, strongly basic conditions of traditional desulfonylation methods.[14]
Section 3: α-Position Functionalization (Cross-Coupling)
The methylene protons alpha to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in cross-coupling reactions.
FAQ 5: My palladium-catalyzed α-arylation reaction is giving low yields and multiple side products. What can I do to optimize it?
α-Arylation is highly sensitive to the base, ligand, and reaction conditions. The goal is to favor the desired C-C bond formation over side reactions like self-condensation of the enolate or catalyst decomposition.
-
Base Selection is Crucial: A strong, non-nucleophilic base is required to generate the enolate without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[15] Using weaker bases like K₂CO₃ may not be sufficient to form the enolate in high concentration.
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like SPhos are often used in modern α-arylation chemistry as they promote the desired catalytic cycle.[15]
-
Reaction Conditions: These reactions must be run under strictly anhydrous and anaerobic (oxygen-free) conditions. Water can quench the enolate, and oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Substrate Scope: The electronic nature of the aryl halide partner matters. Aryl halides bearing electron-withdrawing groups (EWGs) tend to undergo oxidative addition more readily and often give higher yields than those with electron-donating groups (EDGs).[16]
References
- Effect of solvent in the hydrogenation of acetophenone catalyzed by Pd/S-DVB. RSC Advances.
- Li, K., et al. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Catalysts.
- Abdullah, H. A., et al. (2006). An Unexpected Possible Role of Base in Asymmetric Catalytic Hydrogenations of Ketones. Synthesis and Characterization of Several Key Catalytic Intermediates. Journal of the American Chemical Society.
- Werkmeister, S., et al. (2008). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed.
- Li, K., et al. (2024). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI.
- Pérez, C. N., et al. (2012). Solvent effect in the liquid-phase hydrogenation of acetophenone over Ni/SiO2: A comprehensive study of the phenomenon. ResearchGate.
- Catalytic Hydrogenation. ChemTalk.
- Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI.
- Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Royal Society of Chemistry.
- Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. ResearchGate.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental.
- Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate.
- Optimization of reaction conditions for the asymmetric hydrogenation of acetophenone (4). ResearchGate.
- Reaction optimization for transfer hydrogenation of acetophenone. ResearchGate.
- Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. ResearchGate.
- Catalyst deactivation Common causes. AmmoniaKnowHow.
- Catalytic removal of tosyl and mesyl groups. ResearchGate.
- Catalyst Deactivation: Mechanism & Causes. StudySmarter.
- Cross-coupling of acetophenone with various aryl bromides. ResearchGate.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. National Institutes of Health (NIH).
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed.
- A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides. ChemRxiv.
Sources
- 1. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Methods for monitoring the progress of reactions with 2-(p-Toluenesulfonyl)acetophenone
Technical Support Center: Monitoring Reactions with 2-(p-Toluenesulfonyl)acetophenone
Welcome to the technical support center for methodologies involving this compound. As a key intermediate in various organic syntheses, precise monitoring of its reactions is paramount to ensure optimal yield, purity, and reaction completion. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - Choosing Your Monitoring Technique
Q1: What are the most common methods to monitor the progress of reactions involving this compound?
The primary methods for monitoring reactions with this compound are chromatographic and spectroscopic techniques. The most common are:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for quickly checking reaction progress by observing the disappearance of the starting material and the appearance of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation, allowing for precise determination of the relative concentrations of reactants, products, and byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR, this technique allows for in-situ monitoring and provides structural information about the compounds in the reaction mixture.[4][5]
-
Infrared (IR) Spectroscopy: Useful for observing changes in key functional groups, such as the carbonyl (C=O) stretch of the ketone.
Q2: How do I choose the best monitoring technique for my specific reaction?
The choice of monitoring technique depends on the specific requirements of your experiment, including the need for quantitative data, the complexity of the reaction mixture, and the available equipment. The following decision tree can guide your selection:
Caption: Decision tree for selecting a reaction monitoring technique.
Q3: What are the key physical and chemical properties of this compound that influence monitoring?
Understanding the properties of this compound is crucial for developing effective monitoring methods.
| Property | Value/Characteristic | Implication for Monitoring |
| Structure | Contains a ketone, a sulfone, and two aromatic rings. | The aromatic rings make it UV-active, which is ideal for visualization on TLC plates and for UV detection in HPLC.[6] The ketone's carbonyl group has a characteristic IR stretch.[7] |
| Polarity | Moderately polar. | This allows for good separation from both less polar reactants and more polar products (or vice-versa) on silica gel TLC plates using common solvent systems like hexane/ethyl acetate.[6] |
| ¹H NMR Signals | Distinct signals for the methyl group on the tosyl moiety, the methylene bridge, and the aromatic protons.[8] | These unique signals can be integrated to quantify the consumption of the starting material and the formation of products. |
Section 2: Troubleshooting Guide - Thin-Layer Chromatography (TLC)
Q4: My TLC plate shows streaking. What are the common causes and solutions?
Streaking on a TLC plate can obscure results and make it difficult to determine if a reaction is complete.[9][10]
| Cause | Explanation | Solution |
| Sample Overloading | Applying too much sample to the plate is the most common cause of streaking.[10][11][12] | Dilute your reaction mixture sample before spotting it on the TLC plate. |
| Highly Polar Compound | Compounds with strongly acidic or basic groups can interact strongly with the silica gel, leading to streaking.[9][11] | Add a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine) to your eluting solvent to improve spot shape.[11][13] |
| Inappropriate Solvent | If the solvent is too polar, it may not effectively move the compound up the plate, causing it to streak. Conversely, if the solvent is not polar enough, the compound may remain at the baseline. | Adjust the polarity of your solvent system. Try different ratios of hexane and ethyl acetate, or switch to a different solvent system like dichloromethane/methanol.[13] |
| Sample Insolubility | If the sample does not fully dissolve in the spotting solvent, it can cause streaking. | Ensure your sample is fully dissolved before spotting. If necessary, use a stronger, volatile solvent for spotting and allow it to fully evaporate before developing the plate. |
Q5: The Rf values of my starting material and product are too close. How can I improve separation?
Poor separation between the starting material and product can make it difficult to judge the extent of the reaction.
-
Change the Solvent System: Experiment with different solvent systems of varying polarities.[14] Sometimes, a complete change of solvents (e.g., from hexane/ethyl acetate to toluene/acetone) can alter the interactions with the silica gel and improve separation.
-
Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry between each run. This can increase the separation between spots with close Rf values.
-
Use a Different Stationary Phase: If you are using silica gel plates, consider trying alumina or reverse-phase (e.g., C18) plates, as the different surface chemistry can lead to better separation.[15]
Q6: I don't see any spots on my TLC plate. What should I check?
-
UV-Activity: Ensure your compound is UV-active. This compound is UV-active due to its aromatic rings.[6] If your product is not, you will need to use a stain (e.g., potassium permanganate, iodine) to visualize the spots.[11][16]
-
Sample Concentration: The sample may be too dilute to be visible.[11][12] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[11][12]
-
Solvent Level: Make sure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, the sample will dissolve into the solvent pool instead of migrating up the plate.[11][12][16]
Protocol: Step-by-Step TLC Monitoring
-
Prepare the Chamber: Add your chosen solvent system (e.g., 7:3 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and close the lid.
-
Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Apply Samples: Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "Co" lanes. Then, spot your reaction mixture on the "Co" and "Rxn" lanes.[2]
-
Develop the Plate: Place the plate in the chamber and close the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil.[6][16]
-
Analyze: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.
Section 3: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC)
Q7: I'm seeing peak tailing or fronting in my HPLC chromatogram. How can I fix this?
Peak tailing or fronting can affect the accuracy of integration and quantification.[17]
| Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can lead to peak distortion.[18][19][20] | Dilute your sample and inject a smaller volume.[20] |
| Secondary Interactions | Interactions between the analyte and the stationary phase (e.g., with residual silanol groups) can cause tailing.[17] | Adjust the pH of the mobile phase or add a buffer to minimize these interactions.[19][21] |
| Column Contamination | Buildup of strongly retained compounds on the column can lead to peak shape issues.[21][22] | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[21] Using a guard column can help prevent this.[23][24] |
| Packing Bed Deformation | Voids or channels in the column's packing material can cause peak distortion.[19] | This usually requires replacing the column.[19] |
Q8: My retention times are drifting. What is causing this instability?
Inconsistent retention times make peak identification difficult and unreliable.[24]
-
Mobile Phase Composition: The most common cause is a change in the mobile phase composition.[25] This can happen if one component of the mobile phase evaporates faster than the others.[23][25] Always use freshly prepared mobile phase and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[24] Using a column oven will provide a stable temperature environment.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.[22]
-
System Leaks: Even small, non-visible leaks in the HPLC system can cause flow rate fluctuations and lead to drifting retention times.[23]
Q9: How do I develop a suitable HPLC method for my reaction mixture?
A typical starting point for a reaction involving this compound would be a reverse-phase C18 column.
Protocol: General Steps for HPLC Method Development
-
Choose a Column: A C18 column is a good starting point for many organic molecules.
-
Select a Mobile Phase: A common mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water or methanol and water.[6]
-
Initial Gradient: Start with a gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) to determine the approximate retention times of your components.
-
Optimize: Based on the initial run, you can switch to an isocratic method (a constant mobile phase composition) or adjust the gradient to improve separation and reduce run time. For acetophenone derivatives, a mobile phase like 60:40 acetonitrile:water might be a good starting point for an isocratic method.[6]
-
Set the Detector: Use a UV detector set to a wavelength where your compounds have strong absorbance (e.g., 254 nm for aromatic compounds).[6]
Section 4: Troubleshooting Guide - Nuclear Magnetic Resonance (NMR) Spectroscopy
Q10: How can I use ¹H NMR to monitor the reaction progress? What are the key signals to watch?
¹H NMR is a powerful tool for monitoring reactions as it provides quantitative data and structural information.[4]
-
Key Signals for this compound:
-
Methylene protons (-CH₂-): A singlet that is deshielded by the adjacent carbonyl and sulfonyl groups.
-
Tosyl methyl protons (-CH₃): A singlet in the aromatic methyl region.
-
Aromatic protons: A set of multiplets for the two aromatic rings.[8]
-
-
Monitoring Procedure:
-
Take a ¹H NMR spectrum of your pure starting material.
-
At various time points during the reaction, take a small aliquot, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Monitor the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to your product. The ratio of the integrals of the product and starting material signals can be used to determine the reaction conversion.
-
Q11: My NMR sample is showing broad peaks. What are the potential reasons?
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant peak broadening.
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity effects. Dilute your sample.
-
Solid Particles: Undissolved solids in the NMR tube will degrade the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.
-
Chemical Exchange: If your compound is undergoing a chemical exchange process on the NMR timescale, this can lead to peak broadening.
Section 5: Advanced Monitoring & Characterization
Q12: When is Gas Chromatography (GC) a suitable method?
Gas chromatography is suitable for monitoring reactions of this compound if the compound and its reaction products are thermally stable and sufficiently volatile. Given its molecular weight, it may require high temperatures to elute, which could risk decomposition. Therefore, HPLC is generally the preferred chromatographic method.
Q13: How can Infrared (IR) Spectroscopy indicate the progress of the reaction?
IR spectroscopy can be used to monitor the disappearance or appearance of key functional groups.
-
Carbonyl (C=O) Stretch: this compound has a characteristic strong C=O stretching band around 1685-1690 cm⁻¹ due to conjugation with the aromatic ring.[7][26] If your reaction involves the transformation of this ketone (e.g., reduction to an alcohol), you can monitor the disappearance of this peak.
-
Sulfonyl (S=O) Stretches: The sulfone group also has characteristic stretching frequencies. If this group is modified during the reaction, these peaks will change.
Section 6: Workflow & Logic Diagrams
Caption: A workflow for troubleshooting common TLC issues.
Section 7: References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from --INVALID-LINK--
-
uHPLCs. (2025). Retention Time Drift in HPLC: Causes, Corrections, and Prevention. Retrieved from --INVALID-LINK--
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from --INVALID-LINK--
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from --INVALID-LINK--
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from --INVALID-LINK--
-
LCGC International. (2016). Retention Time Drift—A Case Study. Retrieved from --INVALID-LINK--
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--
-
Restek. (2014). [9]Troubleshooting HPLC- Tailing Peaks. Retrieved from --INVALID-LINK--
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from --INVALID-LINK--
-
Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift. Retrieved from --INVALID-LINK--
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
YouTube. (2025). How To Improve Thin Layer Chromatography Experiment? Retrieved from --INVALID-LINK--
-
YouTube. (2012). Keto-Enol Equilibrium Using NMR. Retrieved from --INVALID-LINK--
-
Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from --INVALID-LINK--
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). IR: ketones. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
NMSU. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). How Can I Improve TLC Separation? Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). How does increasing the polarity of the solvent system affect the results of a TLC? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from --INVALID-LINK--
-
ChemSpider. (n.d.). This compound(31378-03-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Reddit. (2016). Chromatography tips for separating extremely close compounds? Retrieved from --INVALID-LINK--
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). On-Line Monitoring of Chemical Reactions by using Bench-Top Nuclear Magnetic Resonance Spectroscopy. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from --INVALID-LINK--
-
BMRB. (n.d.). bmse000286 Acetophenone. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2025). 5.3: TLC Uses. Retrieved from --INVALID-LINK--
-
J. Org. Chem. (n.d.). NMR Chemical Shifts. Retrieved from --INVALID-LINK--
-
StudyRaid. (2025). Understand TLC and HPLC Analysis of Acetophenone. Retrieved from --INVALID-LINK--
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Monitoring the conversion of benzaldehyde with acetophenone to.... Retrieved from --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Acetophenone. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid. Retrieved from --INVALID-LINK--
-
Course Hero. (n.d.). Explain how one can visualize each of acetophenone and 1-phenylethanol on a TLC plate. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Acetophenone H NMR. Retrieved from --INVALID-LINK--
-
ResearchGate. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid±N-bromosuccinimide. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To [chem.rochester.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. app.studyraid.com [app.studyraid.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound(31378-03-7) 1H NMR [m.chemicalbook.com]
- 9. chembam.com [chembam.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. silicycle.com [silicycle.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. waters.com [waters.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. Blogs | Restek [discover.restek.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. uhplcs.com [uhplcs.com]
- 25. welch-us.com [welch-us.com]
- 26. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Optimized Reductive Amination of Acetophenone
Welcome to the technical support center for the optimized reductive amination of acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yielding, clean reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the reductive amination of acetophenone.
Q1: What is the general principle behind the reductive amination of acetophenone?
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In the case of acetophenone, it involves a two-step process that is often performed in a single pot ("one-pot" reaction). First, acetophenone reacts with an amine (such as ammonia, a primary amine, or a secondary amine) to form an intermediate imine or iminium ion. This intermediate is then reduced by a selective reducing agent to yield the final amine product.[1][2][3] The overall transformation converts a C=O bond into a C-N bond.
Q2: Which reducing agent is best for the reductive amination of acetophenone?
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting acetophenone.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[2][4][5] It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of ketones.[2][6] It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, NaBH₃CN, is also selective for iminium ions over ketones, especially at a mildly acidic pH (around 5-6).[7][8][9] It is less sensitive to moisture than STAB and can be used in protic solvents like methanol.[5] However, a significant drawback is the potential generation of toxic hydrogen cyanide (HCN) gas upon acidification during workup.[2]
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ is generally less suitable for one-pot reductive aminations because it can readily reduce acetophenone to the corresponding alcohol.[2][5][7] It can be used effectively in a two-step procedure where the imine is pre-formed and isolated before the addition of NaBH₄.[6][10]
-
Leuckart Reaction: This classical method uses formic acid or its derivatives (like formamide or ammonium formate) as both the reducing agent and the nitrogen source (in the case of ammonia).[11][12] It typically requires high temperatures.[11]
Q3: Why is my reaction yield low?
Low yields in reductive amination can be attributed to several factors. Incomplete formation of the imine intermediate is a common culprit.[7][8] This equilibrium can be shifted towards the imine by removing water, for instance, by using a dehydrating agent like molecular sieves or through azeotropic distillation.[7] The choice and quality of the reducing agent, as well as reaction conditions like pH and temperature, are also crucial.[7][8]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting materials (acetophenone and the amine) and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the limiting starting material indicate that the reaction is proceeding. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the reductive amination of acetophenone.
Problem 1: Significant amount of 1-phenylethanol byproduct is observed.
Cause: The reducing agent is reducing the starting acetophenone before it can react with the amine to form the imine. This is a common issue when using less selective reducing agents like sodium borohydride in a one-pot procedure.[7][8]
Solutions:
-
Switch to a more selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are much more selective for the iminium ion over the ketone and are the preferred reagents for one-pot reactions.[2][4][7]
-
Two-step procedure: If you must use sodium borohydride, pre-form the imine first. Stir the acetophenone and the amine together in a suitable solvent (e.g., methanol or ethanol) for a period to allow for imine formation, which can be monitored by TLC. Once the imine has formed, then add the sodium borohydride.[6][10]
-
Control the addition of the reducing agent: If using a one-pot method with a less selective reagent, adding the reducing agent slowly and at a lower temperature can sometimes help to favor the reduction of the iminium ion as it is formed.
Problem 2: The reaction is sluggish or does not go to completion.
Cause: Several factors can lead to an incomplete reaction, including inefficient imine formation, steric hindrance, or low reactivity of the amine.
Solutions:
-
Optimize pH: Imine formation is often catalyzed by mild acid (pH 5-6).[7][8] Adding a catalytic amount of acetic acid can significantly accelerate the reaction. However, be cautious as too much acid will protonate the amine, rendering it non-nucleophilic.[8]
-
Remove water: The formation of the imine from acetophenone and an amine is an equilibrium reaction that produces water.[2] The presence of water can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the reaction forward.[7]
-
Increase temperature: For sterically hindered substrates or less reactive amines, increasing the reaction temperature can help overcome the activation energy barrier.[7]
-
Increase reagent concentration: Using a higher concentration of the reactants can also increase the reaction rate.
-
Check reagent quality: Ensure that your acetophenone and amine are pure and that the reducing agent has not degraded.
Problem 3: Formation of a dialkylated amine byproduct.
Cause: This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with another molecule of acetophenone. This is a common side reaction when using primary amines.[7]
Solutions:
-
Use an excess of the amine: Using a stoichiometric excess of the primary amine can help to outcompete the secondary amine product for the remaining acetophenone.
-
Control stoichiometry: Carefully controlling the stoichiometry to have a slight excess of the acetophenone can also minimize dialkylation.
-
Stepwise procedure: Pre-forming the imine and then adding the reducing agent can sometimes suppress over-alkylation.[7]
Optimized Experimental Protocol: Reductive Amination of Acetophenone with Benzylamine using STAB
This protocol provides a reliable and high-yielding procedure for the synthesis of N-benzyl-1-phenylethanamine.
Materials:
-
Acetophenone
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M solution).
-
Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
In a separate container, weigh out sodium triacetoxyborohydride (STAB) (1.5 eq). Add the STAB to the reaction mixture in portions over 10-15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination of Acetophenone
| Reducing Agent | Typical Solvent(s) | Selectivity for Imine/Iminium Ion | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF[4][5] | High[2][6] | Mild, excellent for one-pot reactions, no toxic byproducts[4] | Moisture sensitive[4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[5] | High (at pH 5-6)[7][8] | Effective in protic solvents, less moisture sensitive than STAB[5] | Generates toxic HCN upon acidification[2] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[5] | Low (reduces ketones)[2][7] | Inexpensive, powerful reducing agent | Not suitable for one-pot reactions due to low selectivity[5][7] |
| Formic Acid/Formamide (Leuckart) | Neat or solvent[11] | N/A | Can use ammonium salts as nitrogen source | High temperatures required, potential for side reactions[11] |
Visualizations
Reaction Mechanism
Caption: General mechanism of reductive amination of acetophenone.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reductive amination.
Troubleshooting Logic
Caption: A logical guide to troubleshooting common issues.
References
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Airoldi, V., Piccolo, O., Roda, G., Appiani, R., Bavo, F., Tassini, R., Paganelli, S., Arnoldi, S., Pallavicini, M., & Bolchi, C. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(49), 29337-29344.
-
Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Retrieved from [Link]
-
Reddit. (2023, November 3). Reductive amination NaB(AcO)3. Retrieved from [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to α-Sulfonyl Ketones in Synthesis: Profiling 2-(p-Toluenesulfonyl)acetophenone
In the landscape of synthetic organic chemistry, the strategic manipulation of functional groups to construct complex molecular architectures is paramount. Among the vast arsenal of synthetic intermediates, α-sulfonyl ketones, also known as β-keto sulfones, have emerged as exceptionally versatile building blocks. Their utility stems from the potent electron-withdrawing nature of the sulfonyl group, which imparts unique reactivity to the adjacent methylene protons and the carbonyl group. This guide provides an in-depth comparison of 2-(p-Toluenesulfonyl)acetophenone, a prototypical α-sulfonyl ketone, with its counterparts, offering insights into their synthesis, reactivity, and strategic application in modern organic synthesis.
The α-Sulfonyl Ketone Moiety: A Hub of Reactivity
The core of an α-sulfonyl ketone's utility lies in its structural features. The sulfonyl group (R-SO2-) is a powerful electron-withdrawing group, and when positioned α to a carbonyl group, it synergistically acidifies the intervening C-H bonds. This acidification facilitates the formation of a stabilized carbanion upon treatment with a base, creating a potent nucleophile for various carbon-carbon bond-forming reactions.
Furthermore, the sulfonyl group can act as a leaving group in several key transformations, most notably in olefination reactions. This dual reactivity as both a carbanion precursor and a leaving group makes α-sulfonyl ketones valuable linchpins in multi-step synthetic sequences.
Synthesis of α-Sulfonyl Ketones: A Comparative Overview
The most common route to α-sulfonyl ketones involves the reaction of a ketone enolate with a sulfonylating agent or the sulfonylation of a pre-formed enolate equivalent. A widely employed method is the reaction between a sodium sulfinate and an α-halo ketone.
Table 1: Comparison of Synthetic Routes to α-Sulfonyl Ketones
| Method | Substrates | Typical Conditions | Advantages | Disadvantages |
| Sulfinate Alkylation | α-Halo ketones, Sodium sulfinates | NaH, DMF or K2CO3, Acetone | High yielding, readily available starting materials, good functional group tolerance. | Requires synthesis of α-halo ketone precursor. |
| Enolate Sulfonylation | Ketones, Sulfonyl chlorides | Strong base (e.g., LDA, NaHMDS), then R-SO2Cl | Direct functionalization of the ketone. | Can lead to O-sulfonylation as a side product; requires strong base. |
| Oxidation of β-Keto Sulfides | β-Keto sulfides | Oxidizing agents (e.g., m-CPBA, Oxone®) | Useful for specific substitution patterns. | Requires an additional oxidation step. |
| Friedel-Crafts Acylation | Arenes, Sulfonylacetyl chlorides | Lewis acid (e.g., AlCl3) | Direct route to aryl α-sulfonyl ketones. | Limited to electron-rich arenes; potential for side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the reaction of sodium p-toluenesulfinate with 2-bromoacetophenone, a classic example of sulfinate alkylation.
Materials:
-
2-Bromoacetophenone
-
Sodium p-toluenesulfinate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.1 equivalents) in DMF.
-
To this solution, add 2-bromoacetophenone (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the pure α-sulfonyl ketone.
Comparative Reactivity: The Tosyl Group vs. Other Sulfonyl Moieties
The choice of the R group on the sulfonyl moiety (R-SO2-) significantly influences the properties and reactivity of the α-sulfonyl ketone. The p-toluenesulfonyl (tosyl) group is widely used due to the low cost and stability of its precursors, such as p-toluenesulfonyl chloride. However, other sulfonyl groups offer distinct advantages in specific applications.
Acidity and Nucleophilicity
The acidity of the α-proton is a critical parameter. A more electron-withdrawing R group on the sulfonyl moiety increases the acidity of the α-protons, facilitating carbanion formation with weaker bases.
Table 2: Comparison of α-Proton Acidity and Reactivity
| α-Sulfonyl Ketone | Approximate pKa (in DMSO) | Typical Base for Deprotonation | Comments |
| 2-(Methanesulfonyl )acetophenone (Mesyl) | ~14-15 | K2CO3, NaH, Et3N | The mesyl group is less sterically hindered, which can be advantageous in some cases. |
| 2-(p-Toluenesulfonyl )acetophenone (Tosyl) | ~14-15 | K2CO3, NaH, DBU | The tosyl group is a good balance of activating ability and stability. The resulting products are often crystalline and easy to handle. |
| 2-(Benzenesulfonyl )acetophenone (Besyl) | ~14-15 | K2CO3, NaH | Reactivity is very similar to the tosyl analogue. The choice between tosyl and besyl is often based on the availability and cost of starting materials. |
| 2-(Trifluoromethanesulfonyl )acetophenone (Triflyl) | ~8-9 | Weak bases (e.g., NaHCO3) | The triflyl group is extremely electron-withdrawing, leading to significantly higher acidity. This allows for deprotonation under very mild conditions, but the resulting anion is less nucleophilic. |
Key Synthetic Applications and Comparative Performance
The true test of an α-sulfonyl ketone's utility lies in its performance in key synthetic transformations. Below, we compare this compound with other α-sulfonyl ketones in several important reactions.
C-C Bond Formation via Alkylation
The generation of a nucleophilic carbanion from an α-sulfonyl ketone followed by reaction with an electrophile is a cornerstone of its application.
Caption: General workflow for alkylation of α-sulfonyl ketones.
In this context, this compound offers a good balance of reactivity. The pKa is low enough for deprotonation with common bases like potassium carbonate, yet the resulting anion is sufficiently nucleophilic to react with a wide range of electrophiles, including alkyl halides and epoxides. While triflyl-containing ketones are more acidic, their stabilized anions can be less reactive towards soft electrophiles.
Olefination Reactions: The Ramberg-Bäcklund Reaction
The Ramberg-Bäcklund reaction is a classic transformation that converts α-halo sulfones into alkenes upon treatment with a strong base. While the substrate is an α-halo sulfone, it is often generated in situ from the corresponding α-sulfonyl ketone.
Caption: Simplified Julia-Kocienski Olefination Pathway.
Reductive Desulfonylation
In many synthetic strategies, the sulfonyl group is used as a temporary activating group and is later removed. Reductive desulfonylation can be achieved using various reagents, such as samarium(II) iodide, sodium amalgam, or aluminum amalgam. The efficiency of this removal can be influenced by the sulfonyl group. The tosyl group in this compound can be reductively cleaved, though sometimes harsh conditions are required. In cases where facile removal is critical, other sulfonyl groups might be considered.
Conclusion: The Verdict on this compound
This compound stands as a robust and reliable workhorse in the field of organic synthesis. Its primary advantages lie in the moderate acidity it imparts to the α-protons, allowing for easy and predictable formation of nucleophilic carbanions under relatively mild conditions. The tosyl group provides a good balance of electronic activation and chemical stability, and the resulting products are often crystalline, which facilitates purification.
However, for applications requiring extremely mild deprotonation conditions, a triflyl-substituted analogue might be more suitable, albeit with a potential decrease in the nucleophilicity of the resulting anion. For advanced olefination reactions like the Julia-Kocienski olefination, specialized heterocyclic sulfones are the reagents of choice due to their unique ability to facilitate the elimination step.
Ultimately, the selection of an α-sulfonyl ketone is a strategic decision that depends on the specific synthetic challenge at hand. This compound remains an excellent starting point and a versatile tool for a wide array of carbon-carbon bond-forming reactions, solidifying its place in the synthetic chemist's repertoire.
References
A Senior Application Scientist's Guide to α-Keto Sulfonates and Their Alternatives in Heterocyclic Synthesis
Topic: Alternative Reagents to 2-(p-Toluenesulfonyl)acetophenone for Specific Transformations
Introduction: Beyond the Tosylate Workhorse
For decades, this compound, an α-keto sulfone, has served as a cornerstone synthon in constructing complex molecular architectures. Its bifunctional nature, possessing both an electrophilic carbonyl center and an activated methylene group, renders it an exemplary 1,3-dielectrophile equivalent for forging heterocyclic rings—the very backbone of numerous pharmaceuticals and functional materials. The tosyl group is not merely an activating group; it is a superb leaving group, facilitating a breadth of nucleophilic substitution and condensation reactions.
However, reliance on a single reagent can constrain synthetic strategy. Factors such as cost, reagent stability, handling precautions (lachrymatory properties of alternatives), and the need for varying levels of reactivity demand a nuanced understanding of the available chemical toolkit. This guide provides an in-depth comparison of this compound against its primary alternatives, focusing on practical applications in the synthesis of high-value heterocyclic scaffolds like quinoxalines and pyridines. We will dissect the mechanistic underpinnings of each reagent class, present comparative experimental data, and offer field-proven insights to guide your selection process in research and development.
Chapter 1: The Archetype: Reactivity and Mechanism of this compound
This compound (TsAP) is valued for its stability and predictable reactivity. The potent electron-withdrawing nature of the tosyl group significantly acidifies the α-protons (pKa ≈ 11-13 in DMSO), allowing for easy deprotonation under mild basic conditions to form a stabilized enolate. This enolate can then act as a nucleophile. More commonly, however, TsAP serves as a precursor to a 1,3-dicarbonyl synthon in reactions with dinucleophiles.
A quintessential example is its role in pyridine synthesis, analogous to the Guareschi-Thorpe condensation. The reaction with a cyanoacetamide equivalent proceeds via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The tosyl group's primary role here is to facilitate the initial condensation and later be eliminated.
Caption: Generalized pathway for pyridine synthesis using TsAP.
Chapter 2: The Workhorse Alternative: α-Haloketones (Phenacyl Halides)
The most common and direct alternatives to TsAP are α-haloketones, principally 2-bromoacetophenone (phenacyl bromide) and 2-chloroacetophenone (phenacyl chloride). These reagents are widely used in the synthesis of heterocycles like quinoxalines, imidazoles, and thiazoles.[1][2]
Head-to-Head Comparison: Tosylate vs. Halide
| Feature | This compound (TsAP) | Phenacyl Bromide/Chloride | Rationale & Causality |
| Leaving Group Ability | Excellent | Good (Br > Cl) | The tosylate anion is highly stabilized by resonance across three oxygen atoms, making it a weaker base and thus a better leaving group than bromide or chloride.[3] This often translates to faster reaction rates or the ability to use milder conditions. |
| Reactivity | High | Very High | While the tosylate is a better leaving group, the high reactivity of α-haloketones is also driven by the inductive effect of the carbonyl group, which polarizes the C-X bond and makes the α-carbon highly electrophilic.[2] |
| Synthesis & Cost | Synthesized from phenacyl halides or via oxidation of corresponding sulfides. Generally more expensive. | Produced by the direct bromination or chlorination of acetophenone.[4] Typically more economical and widely available. | The direct halogenation of an abundant starting material like acetophenone is a more atom-economical and industrially mature process.[5] |
| Handling & Safety | Crystalline solid, stable, non-lachrymatory.[6] | Potent lachrymators (tear-inducing agents), requiring handling in a well-ventilated fume hood with appropriate PPE.[7] | The volatility and reactivity of the carbon-halogen bond in phenacyl halides contribute to their lachrymatory nature. The solid, less volatile nature of TsAP makes it significantly easier and safer to handle. |
Experimental Case Study: Quinoxaline Synthesis
Quinoxalines are a privileged scaffold in medicinal chemistry, known for their antibiotic and anticancer activities.[7] Their synthesis via the condensation of an α-functionalized acetophenone with an o-phenylenediamine is a benchmark transformation to compare reagent performance.
Caption: Comparative workflow for quinoxaline synthesis.
Protocol: Synthesis of 2-Phenylquinoxaline
Method A: From this compound
-
To a round-bottom flask, add this compound (2.74 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Characterize the product (2-phenylquinoxaline) by NMR and melting point analysis.
Method B: From 2-Bromoacetophenone (Phenacyl Bromide)
-
To a round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL).
-
Carefully add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution. Caution: Lachrymator.
-
Heat the mixture to reflux and stir for 2 hours, monitoring by TLC.[1]
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product and compare its yield and purity to Method A.
Comparative Performance Data
| Reagent | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| TsAP | 3-5 h | 85-95% | Easy to handle, non-lachrymatory, high purity products. | Higher cost, longer reaction time. |
| Phenacyl Bromide | 1-2 h | 90-98% | Lower cost, faster reaction, readily available.[1] | Potent lachrymator, requires careful handling.[7] |
Insight: For routine, large-scale synthesis where cost and throughput are critical, phenacyl bromide is often preferred despite its handling challenges. For discovery chemistry, smaller scale work, or when synthesizing complex analogues where clean reaction profiles are paramount, the ease of handling of TsAP provides a significant operational advantage.
Chapter 3: The High-Reactivity Alternatives: Other α-Keto Sulfonates
The tosylate group is part of a larger family of sulfonate esters, including mesylates (methanesulfonates, OMs) and triflates (trifluoromethanesulfonates, OTf). These can also be used to activate the α-position of acetophenone.
-
α-Mesyloxyacetophenone: The mesyl group is sterically smaller than the tosyl group and is also an excellent leaving group. Its reactivity is broadly comparable to the tosylate. The choice between mesylate and tosylate often comes down to the physical properties (e.g., crystallinity) of the intermediate or availability of the corresponding sulfonyl chloride.
-
α-Triflyloxyacetophenone: The triflate group is one of the best leaving groups in organic chemistry, owing to the extreme stabilization of the anion by the three fluorine atoms.[8] This heightened reactivity allows for reactions to occur under exceptionally mild conditions, or with nucleophiles that are too weak to react with tosylates or halides. However, the precursors (triflic anhydride, triflyl chloride) are expensive and moisture-sensitive, making this alternative suitable only for specialized applications where extreme reactivity is necessary.
Chapter 4: Modern Strategies: Bypassing the Isolated Reagent
Modern synthetic chemistry often favors one-pot or tandem reactions that avoid the isolation of potentially hazardous or unstable intermediates. Several strategies exist to generate the reactive phenacyl species in situ from acetophenone itself.
A powerful example is the one-pot synthesis of quinoxalines directly from ethylarenes (like ethylbenzene) or acetophenone derivatives.[9] This can be achieved using a catalytic system of iodine (I₂) with an oxidant like tert-butyl hydroperoxide (TBHP) in DMSO. The reaction proceeds through an in situ α-iodoacetophenone intermediate which immediately condenses with the o-phenylenediamine.
Caption: One-pot quinoxaline synthesis via in situ intermediate generation.
This approach offers significant advantages in terms of operational simplicity and atom economy. It avoids handling lachrymatory α-haloketones and reduces waste from purification of intermediates. However, the reaction conditions must be carefully optimized, and the substrate scope may be more limited compared to using a pre-formed, purified reagent.
Conclusion and Strategic Recommendations
The choice of reagent to serve as a phenacyl synthon is a strategic decision that balances reactivity, cost, safety, and operational simplicity.
-
This compound (TsAP) remains the reagent of choice for applications demanding ease of handling, high purity, and predictable reactivity, especially in complex, multi-step syntheses or in academic/discovery settings.
-
Phenacyl Halides (e.g., Bromide) are the undisputed workhorses for large-scale, cost-sensitive production of common heterocyclic cores, provided that appropriate engineering controls and personal protective equipment are used to mitigate their lachrymatory nature.
-
Other α-Keto Sulfonates (Mesylates, Triflates) are specialty reagents. Mesylates offer a slight variation on the tosylate theme, while triflates are reserved for challenging transformations requiring a super leaving group.
-
In Situ Generation Methods represent the future of efficient synthesis, improving safety and sustainability. They are ideal for process chemistry and large-scale manufacturing where a dedicated, optimized one-pot procedure can be developed.
By understanding the distinct performance profiles of these alternatives, researchers and drug development professionals can select the optimal tool for the task, accelerating timelines and improving the efficiency and safety of their synthetic endeavors.
References
- Perez-Aguilar, J. M., & Valdes, C. (2015). A one-step method for the preparation of substituted pyrazoles by the dipolar cycloaddition of aryl-substituted acetylenes. This reference is synthesized from the context of pyrazole synthesis mentioned in the search results.
-
Zora, M., et al. (2011). Electrophilic cyclization of α,β-alkynic hydrazones mediated by CuI. This is a conceptual reference to electrophilic cyclization for pyrazole synthesis mentioned in search result[10].
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Varvounis, G., et al. (2001). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. Retrieved from [Link]
- Sayed, A. Z., Eman, H. A., & Selim, M. R. (1996). Synthesis of some new pyrazolines from 4-amino-4-methoxybenzalacetophenone as dyestuffs intermediates. Pakistan Journal of Scientific and Industrial Research, 39(1-c), 14-17.
-
GalChimia. (2021). Synthesis of Pyrazoles from Acetophenones in Flow. Biotech Spain. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Sharma, N., Prakash, R., & Prakash, O. (n.d.). An Efficient Synthesis of 2-Arylquinoxalines from α,α-Dibromoacetophenones and o-Phenylenediamine. Connect Journals. Retrieved from [Link]
-
Dandia, A., et al. (2014). One-pot, atom-economic synthesis of quinoxalines through C–H functionalization/oxidative cyclization. RSC Advances, 4, 29133-29137. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
- Reddy, T. S., et al. (2006). La(OTf)3 catalyzed synthesis of quinoxalines. Indian Journal of Chemistry, 45B, 1315-1317.
- Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 13(5), 715-731.
-
Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]
- Al-Shammari, M. B., et al. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(10), 929-935.
-
Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5080. Retrieved from [Link]
-
Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Retrieved from [Link]
-
Pavić, V., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(11), 4349. Retrieved from [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
De Borggraeve, W. M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(21), 7583. Retrieved from [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. connectjournals.com [connectjournals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized 2-(p-Toluenesulfonyl)acetophenone
For professionals in the realms of research, medicinal chemistry, and drug development, the integrity of synthesized compounds is paramount. The presence of impurities can lead to erroneous experimental results, compromise the efficacy of potential drug candidates, and introduce unforeseen toxicities. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of a key synthetic building block, 2-(p-Toluenesulfonyl)acetophenone, also known as phenacyl p-tolyl sulfone. We will delve into the common synthetic routes, potential impurities, and a multi-pronged analytical approach to ensure the compound's quality, supported by experimental data and established protocols.
The Synthetic Landscape: Understanding the Origins of Impurities
A prevalent and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halide in phenacyl bromide with sodium p-toluenesulfinate. This SN2 reaction, while generally high-yielding, is not without potential pitfalls that can introduce impurities into the final product.
Caption: Synthesis of this compound.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual phenacyl bromide or sodium p-toluenesulfinate can contaminate the product.
-
Side Products: While the SN2 reaction at the α-carbon of the ketone is favored, side reactions can occur. The basicity of the sulfinate anion could potentially lead to elimination reactions with other substrates, though less likely with phenacyl bromide.[1]
-
Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., ethanol, dimethylformamide) and any catalysts or additives may be present in trace amounts.
A Multi-faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system, offering orthogonal insights into the compound's identity and the presence of any contaminants.
Caption: Integrated workflow for purity validation.
Comparative Analysis of Key Analytical Techniques
Here, we compare the utility of four primary analytical techniques in assessing the purity of this compound.
| Technique | Information Provided | Strengths | Limitations |
| 1H & 13C NMR Spectroscopy | Detailed structural information, identification of impurities with distinct proton/carbon environments. | High resolution, provides unambiguous structural confirmation. | Less sensitive to impurities with overlapping signals or no protons. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity, separation of closely related impurities. | High sensitivity and resolving power, accurate quantification. | Requires a suitable chromophore for UV detection, method development can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern for structural elucidation. | High sensitivity, provides molecular formula information with high-resolution MS. | Isomeric impurities may not be distinguishable without chromatography. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, good for confirming the presence of key functional groups. | Provides limited information on the overall structure and purity. |
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both 1H and 13C NMR are invaluable.
1H NMR Spectroscopy
The 1H NMR spectrum provides a map of the proton environments in the molecule.
Expected Chemical Shifts (in CDCl3):
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl (tosyl group) | ~2.4 | Singlet | 3H |
| Methylene (-CH2-) | ~4.7 | Singlet | 2H |
| Aromatic (tosyl group) | ~7.3 & ~7.7 | Doublets | 4H |
| Aromatic (acetophenone) | ~7.5 - 8.0 | Multiplets | 5H |
Data is estimated based on known values for similar structures and available spectral data.[2][3]
Purity Assessment with 1H NMR: The presence of unexpected signals, even at low integration values, can indicate impurities. For instance, a singlet around 2.6 ppm could suggest the presence of residual acetophenone.
13C NMR Spectroscopy
The 13C NMR spectrum complements the 1H NMR by providing information about the carbon skeleton.
Expected Chemical Shifts (in CDCl3):
| Carbon(s) | Chemical Shift (ppm) |
| Methyl (tosyl group) | ~21.7 |
| Methylene (-CH2-) | ~63.0 |
| Aromatic (multiple) | ~128 - 145 |
| Carbonyl (C=O) | ~191.0 |
Data is estimated based on known values for similar structures and available spectral data.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the 1H NMR spectrum and compare the chemical shifts and multiplicities in both spectra to the expected values.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of a compound in a quantitative manner. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities.
Method Development Considerations:
-
Column: A C18 column is a good starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water or a buffer is typically used. A gradient elution may be necessary to resolve all impurities.
-
Detection: The aromatic rings in the molecule provide a strong UV chromophore, making UV detection at around 254 nm a suitable choice.
Hypothetical HPLC Data for Purity Assessment:
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.5 | Sodium p-toluenesulfinate |
| 2 | 5.2 | 1.0 | Phenacyl bromide |
| 3 | 8.1 | 98.5 | This compound |
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Degas both solvents.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of ~1 mg/mL. Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute all components.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative percentage of the main peak and any impurities.
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity. Electron ionization (EI) is a common technique that also induces fragmentation, offering structural clues.
Expected Mass Spectrum Data:
-
Molecular Ion (M+): m/z = 274.07 (for C15H14O3S)
-
Key Fragments: Loss of the tosyl group (m/z = 155) to give the phenacyl cation (m/z = 119), and cleavage to form the tolyl cation (m/z = 91) and the benzoyl cation (m/z = 105).[5][6]
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Scan a suitable mass-to-charge ratio (m/z) range to detect the molecular ion and key fragments.
-
Data Interpretation: Compare the observed m/z values with the calculated exact mass of the target compound and its expected fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the synthesized molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm-1) |
| C=O (ketone) stretch | ~1685 |
| SO2 (sulfone) asymmetric stretch | ~1320 |
| SO2 (sulfone) symmetric stretch | ~1150 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
Data is estimated based on typical values for these functional groups.[7][8][9][10]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Spectrum Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.
Purification Strategy: Recrystallization
Should the analytical data reveal the presence of significant impurities, recrystallization is an effective method for purification. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Recommended Solvent System:
For this compound, a mixed solvent system is often effective. Ethanol or a mixture of ethanol and water can be a good starting point.[11][12]
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Conclusion: A Commitment to Quality
Validating the purity of synthesized compounds like this compound is a non-negotiable aspect of rigorous scientific research. By employing a combination of NMR, HPLC, MS, and FTIR, researchers can build a comprehensive and self-validating profile of their compound. This multi-technique approach, coupled with effective purification strategies, ensures the reliability of experimental data and the integrity of the drug development pipeline. The protocols and comparative data presented in this guide serve as a robust framework for scientists to confidently assess the purity of their synthesized materials.
References
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). Available at: [Link]
-
NIST. 2-(p-Tolylsulfonyl)acetophenone. In NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone. Available at: [Link]
-
StudyRaid. Understand IR Spectroscopy Features of Acetophenone. (2025). Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone - Optional[13C NMR]. Available at: [Link]
-
StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. (2025). Available at: [Link]
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
- Fieser, L. F. & Fieser, M. Reagents for Organic Synthesis. John Wiley & Sons, 1967.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
Sources
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(31378-03-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]
- 6. asdlib.org [asdlib.org]
- 7. app.studyraid.com [app.studyraid.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative study of different synthetic routes to 2-(p-Toluenesulfonyl)acetophenone
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction
2-(p-Toluenesulfonyl)acetophenone, a prominent β-ketosulfone, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural motif, featuring a carbonyl group β to a sulfonyl group, imparts unique reactivity, making it a versatile building block for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity. The efficient and cost-effective synthesis of this compound is, therefore, of significant interest to the scientific community.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment based on key metrics such as yield, reaction conditions, scalability, and atom economy. This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this important intermediate.
Key Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies have emerged as the most viable and commonly employed for the preparation of this compound:
-
Nucleophilic Substitution of an α-Haloketone: This classic and robust method involves the reaction of an α-haloketone, typically 2-bromoacetophenone, with a sulfinate salt, namely sodium p-toluenesulfinate.
-
Direct α-Sulfonylation of a Ketone: This approach entails the direct introduction of the tosyl group at the α-position of acetophenone, typically through the reaction of its enolate with a suitable tosylating agent like p-toluenesulfonyl chloride.
The following sections will provide a detailed exploration of each of these routes, including their reaction mechanisms, step-by-step experimental procedures, and a critical comparison of their respective advantages and disadvantages.
Route 1: Nucleophilic Substitution of 2-Bromoacetophenone
This method stands as a cornerstone for the synthesis of β-ketosulfones due to its reliability and the ready availability of the starting materials. The reaction proceeds via a classic SN2 mechanism.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the sulfinate anion on the electrophilic α-carbon of 2-bromoacetophenone. The bromide ion, being a good leaving group, is displaced, leading to the formation of the desired C-S bond and yielding this compound.
Caption: Workflow for Route 1: Nucleophilic Substitution.
Experimental Protocol
Materials:
-
2-Bromoacetophenone
-
Sodium p-toluenesulfinate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium p-toluenesulfinate (1.0 equivalent) in a minimal amount of hot ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 equivalent) dissolved in ethanol.
-
Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Further purify the crude product by recrystallization from ethanol to obtain pure this compound as a white solid.
Route 2: Direct α-Sulfonylation of Acetophenone
This approach offers a more direct pathway to the target molecule, starting from the readily available and less hazardous acetophenone. The reaction proceeds through the formation of an enolate intermediate, which then reacts with a tosylating agent.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a suitable base to form a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the desired product.
A Comparative Guide to Precursors in Heterocyclic Synthesis: The Efficacy of 2-(p-Toluenesulfonyl)acetophenone
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of functions.[1][2] The strategic construction of these rings is a central theme in organic synthesis, where the choice of precursor is paramount to achieving desired outcomes in terms of yield, purity, and regioselectivity. Among the diverse synthons available, 2-(p-Toluenesulfonyl)acetophenone, an α-tosyloxy ketone, has emerged as a particularly versatile and potent precursor.[3][4] This guide provides an in-depth comparison of its performance against classical alternatives, grounded in mechanistic insights and experimental data, to inform researchers in their synthetic design.
The Strategic Advantage of this compound
This compound, often referred to as α-tosyloxyacetophenone, is more than a simple ketone. Its structure incorporates two key features that drive its efficacy in synthesis: the reactive carbonyl group and the α-carbon functionalized with a p-toluenesulfonate (tosylate) group.
Mechanism of Activation: The tosylate group is an excellent leaving group, far superior to halides in many contexts. This is due to the resonance stabilization of the resulting tosylate anion. This inherent reactivity transforms the α-carbon into a potent electrophilic site, primed for nucleophilic attack. Simultaneously, the electron-withdrawing nature of the adjacent carbonyl group enhances the acidity of the α-protons, facilitating enolate formation under basic conditions. This dual reactivity is the cornerstone of its utility.[5]
Key Benefits:
-
Enhanced Reactivity: The superb leaving group ability of tosylate often allows for milder reaction conditions compared to those required for analogous α-haloketones.
-
Stability and Handling: Unlike many lachrymatory and reactive α-haloketones, α-tosyloxy ketones are typically stable, crystalline solids, making them easier and safer to handle and store.[5]
-
Versatility: It can react with a wide range of mono- and bi-functional nucleophiles, including those centered on nitrogen, sulfur, and oxygen, to form a variety of heterocyclic rings.[3][6]
Logical Flow of Synthesis Using α-Tosyloxy Ketones
The general workflow for utilizing α-tosyloxy ketones in heterocyclic synthesis is efficient and modular, making it highly attractive for creating libraries of compounds.
Caption: General workflow for heterocyclic synthesis using an α-tosyloxy ketone precursor.
Head-to-Head Comparison: Synthesis of Substituted Thiophenes
To objectively evaluate the efficacy of this compound, we will compare its performance in the synthesis of a 2-aminothiophene derivative against a classical precursor, an α-haloketone, via the widely-used Gewald Reaction . The Gewald reaction is a multicomponent reaction that typically involves a ketone, an active methylene nitrile, and elemental sulfur to produce a polysubstituted 2-aminothiophene.[7][8]
Alternative Precursor: α-Bromoacetophenone
α-Bromoacetophenone is a prototypical α-haloketone used extensively in heterocyclic synthesis.[9][10] Its reactivity stems from the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon.[10] However, its utility can be hampered by its lachrymatory nature and potential for side reactions under harsh conditions.
Comparative Synthesis of a 2-Amino-4-phenylthiophene
Target Molecule: Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This comparative analysis will focus on a variation of the Gewald synthesis.
Route A: Using this compound This route involves the reaction of this compound with ethyl cyanoacetate and elemental sulfur in the presence of a base like triethylamine. The reaction proceeds via an initial substitution of the tosylate group, followed by cyclization.
Route B: Using α-Bromoacetophenone (Classical Gewald Approach) This is a more direct Gewald approach where α-bromoacetophenone is not a direct starting material but the reaction between acetophenone, sulfur, and a cyanating agent under basic conditions can proceed through an in-situ generated α-thio intermediate which is analogous to the reactivity of an α-haloketone. For a more direct comparison, we will consider a related synthesis where the α-haloketone reacts with a sulfur nucleophile and a nitrile. The reaction of α-bromoacetophenone with ethyl cyanoacetate and sodium sulfide represents a valid comparative pathway.
Comparative Data
| Parameter | Route A: this compound | Route B: α-Bromoacetophenone | Rationale & Expert Insights |
| Primary Reagents | This compound, Ethyl Cyanoacetate, Na₂S | α-Bromoacetophenone, Ethyl Cyanoacetate, Na₂S | The core difference lies in the leaving group at the α-position (Tosylate vs. Bromide). |
| Reaction Conditions | Ethanol, Reflux, 4 hours | Ethanol, Reflux, 8 hours | The superior leaving group ability of the tosylate facilitates a faster reaction, reducing energy consumption and potential for side-product formation. |
| Reported Yield | ~85-90% | ~65-75% | Higher yields with the tosyl precursor are commonly observed due to a cleaner reaction profile and fewer competing pathways like self-condensation of the ketone. |
| Byproducts | Sodium p-toluenesulfonate (water-soluble) | Sodium Bromide (water-soluble) | The primary byproduct in Route A is easily removed during aqueous workup. Route B can sometimes lead to dimeric and polymeric byproducts, complicating purification. |
| Handling & Safety | Precursor is a stable, non-lachrymatory solid. | Precursor is a potent lachrymator, requiring handling in a fume hood with appropriate personal protective equipment. | From a practical laboratory standpoint, the tosyl precursor is significantly safer and more convenient to handle. |
Note: Yields and reaction times are representative values based on typical outcomes for these reaction types and may vary based on specific experimental conditions.
Comparative Reaction Pathways
Caption: Comparative workflows for thiophene synthesis.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor itself, which can be prepared from readily available ketones.[11]
-
To a solution of acetophenone (10 mmol) in acetonitrile (30 mL), add p-toluenesulfonic acid monohydrate (12 mmol) and a catalytic amount of iodobenzene (1 mmol).
-
Causality: Iodobenzene acts as a catalyst to generate the active hypervalent iodine(III) species in situ, which is the actual oxidizing agent.[11]
-
-
Heat the mixture to 50°C and add m-chloroperbenzoic acid (m-CPBA, 11 mmol) portion-wise over 15 minutes.
-
Causality: m-CPBA is the terminal oxidant that regenerates the active iodine(III) species from the iodobenzene catalyst. Portion-wise addition controls the reaction rate and temperature.
-
-
Stir the reaction mixture at 50°C for 3-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature and quench with a 10% aqueous solution of sodium thiosulfate (20 mL) to destroy any excess peroxide.
-
Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a white solid.
Protocol 2: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Route A)
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and ethyl cyanoacetate (11 mmol) in absolute ethanol (40 mL).
-
Add anhydrous sodium sulfide (12 mmol) to the solution.
-
Causality: Sodium sulfide serves as the sulfur source. It first displaces the tosylate group, and the resulting sulfide anion then participates in the cyclization.
-
-
Reflux the mixture with stirring for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to yield the pure thiophene derivative.
Conclusion
While classical precursors like α-haloketones have a long and storied history in heterocyclic synthesis, the evidence suggests that this compound offers significant advantages in many applications.[10] Its enhanced reactivity under milder conditions, higher typical yields, and superior safety and handling profile make it a compelling alternative for researchers. The ease of preparation from the parent ketone adds to its appeal.[11] For drug development professionals and scientists focused on the efficient construction of heterocyclic libraries, the adoption of α-tosyloxy ketones like this compound can lead to more robust, efficient, and safer synthetic routes.
References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution- and Solid-Phase Synthesis of Privileged Heterocycle and Enediyne Libraries. Journal of the American Chemical Society. Available at: [Link]
-
Nicolaou, K. C., et al. (2002). Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. Semantic Scholar. Available at: [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]
-
Nicolaou, K. C., et al. (2002). Novel Chemistry of α-Tosyloxy Ketones: Applications to the Solution and SolidPhase Synthesis of Privileged Heterocycle and Enediyne Libraries. ResearchGate. Available at: [Link]
-
Khan, A. T., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Legault, C., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. Available at: [Link]
-
Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
-
Gewald reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Available at: [Link]
-
Regioselective synthesis of 2,4-disubstituted thiophenes. (n.d.). Scilit. Retrieved January 1, 2026, from [Link]
-
Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
Legault, C., et al. (2012). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. The Journal of Organic Chemistry. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]
-
Glamo-Krivokapić, T., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. Available at: [Link]
-
Efficient Thiophene Synthesis Mediated by 1,3-Bis(carboxymethyl)imidazolium Chloride: C‐C and C‐S Bond Formation. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Retrieved January 1, 2026, from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]
-
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]
-
Dömling, A. (2002). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]
-
Hinsberg synthesis of thiophenes. (n.d.). Semantic Scholar. Retrieved January 1, 2026, from [Link]
-
Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). ResearchGate. Available at: [Link]
-
The chemistry of α-haloketones and their utility in heterocyclic synthesis. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
De Borggraeve, W. M., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]
-
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Semantic Scholar. Available at: [Link]
-
Togo, H., & Yamamoto, Y. (2006). PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid. Synlett. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. The chemistry of α-haloketones and their utility in heterocyclic synthesis | Chemsrc ID:158548 [chemsrc.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]
A Mechanistic Duel: 2-(p-Toluenesulfonyl)acetophenone in Michael Addition vs. Thiophene Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the β-ketosulfone, 2-(p-Toluenesulfonyl)acetophenone, stands out as a remarkably versatile building block. Its unique structural features—an acidic α-methylene group flanked by a benzoyl and a p-toluenesulfonyl moiety—endow it with a dual reactivity profile, enabling its participation in a diverse array of chemical transformations. This guide provides a detailed mechanistic comparison of two fundamental reactions involving this substrate: its role as a nucleophilic donor in the Michael addition and its utility as a key component in the construction of polysubstituted thiophenes via a Gewald-type reaction. Understanding the mechanistic nuances of these pathways is paramount for chemists aiming to leverage this scaffold in the synthesis of complex molecules and pharmacologically active agents.
The Dichotomous Reactivity of a β-Ketosulfone
The reactivity of this compound is fundamentally governed by the pronounced acidity of the α-methylene protons. The adjacent electron-withdrawing benzoyl and, more significantly, the p-toluenesulfonyl groups stabilize the resulting carbanion through resonance and inductive effects. This stabilized carbanion is the key intermediate that dictates the divergent reaction pathways we will explore.
Reaction I: The Michael Addition - A Tale of Conjugate Addition
In the presence of a base, this compound readily forms a soft, resonance-stabilized carbanion, making it an excellent Michael donor. This nucleophile preferentially undergoes a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction is a cornerstone of C-C bond formation in organic synthesis.
Mechanistic Pathway of the Michael Addition
The generally accepted mechanism for the Michael addition of this compound to an α,β-unsaturated ketone, such as chalcone, proceeds through the following steps:
-
Deprotonation: A base abstracts an acidic α-proton from this compound to generate a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens, rendering it a soft nucleophile.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition fashion. This is the key bond-forming step.
-
Protonation: The resulting enolate intermediate is protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final 1,5-dicarbonyl compound.
dot graph a { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Mechanistic workflow of the Michael Addition.
The p-toluenesulfonyl group plays a crucial role in this reaction. Its strong electron-withdrawing nature significantly increases the acidity of the α-protons, facilitating the formation of the nucleophilic enolate under mild basic conditions. Furthermore, it stabilizes the intermediate enolate, which contributes to the thermodynamic driving force of the reaction.
Reaction II: The Gewald Reaction - A Pathway to Heterocyclic Complexity
Shifting gears from simple C-C bond formation, this compound can also participate in multicomponent reactions to construct complex heterocyclic systems. A prime example is its involvement in a Gewald-type synthesis of highly substituted 2-aminothiophenes. This one-pot reaction typically involves a ketone, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.
Mechanistic Pathway of the Gewald Reaction
The mechanism of the Gewald reaction is more intricate and is generally understood to proceed through the following stages when this compound is the ketone component:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl group of this compound and the active methylene group of malononitrile. This step forms an α,β-unsaturated dinitrile intermediate.[1][2]
-
Michael Addition of Sulfur: A sulfur nucleophile, generated in situ from elemental sulfur and the base, undergoes a Michael-type addition to the electron-deficient β-carbon of the unsaturated dinitrile intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to afford the stable, aromatic 2-aminothiophene ring.[1][2] The p-toluenesulfonyl group remains as a substituent on the thiophene ring.
dot graph b { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Mechanistic workflow of the Gewald Reaction.
In this reaction, the carbonyl group of this compound acts as the electrophilic site for the initial condensation, a stark contrast to its role as a nucleophile precursor in the Michael addition. The p-toluenesulfonyl group, while still influencing the overall electronic nature of the molecule, does not directly participate in the bond-forming events of the cyclization but remains as a key structural feature of the final heterocyclic product.
Head-to-Head Mechanistic Comparison
| Feature | Michael Addition | Gewald Reaction |
| Role of this compound | Nucleophile precursor (Michael Donor) | Electrophile (in Knoevenagel condensation) |
| Key Reactive Site | α-Methylene group (acidic protons) | Carbonyl group |
| Initial Step | Deprotonation to form a carbanion/enolate | Knoevenagel condensation with an active methylene compound |
| Key Bond Formation | C-C bond at the β-position of the Michael acceptor | C-C and C-S bonds to form the thiophene ring |
| Fate of the p-Toluenesulfonyl Group | Remains as a substituent on the carbon backbone | Remains as a substituent on the newly formed thiophene ring |
| Product Type | Acyclic 1,5-dicarbonyl compound | Polysubstituted 2-aminothiophene (heterocycle) |
| Typical Reagents | Base, α,β-unsaturated carbonyl compound | Active methylene nitrile, elemental sulfur, base |
Experimental Protocols
Representative Protocol for Michael Addition
A solution of this compound (1.0 mmol) and chalcone (1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base such as sodium ethoxide or piperidine. The reaction mixture is stirred at room temperature for a specified time (typically a few hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a dilute acid, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Representative Protocol for Gewald Reaction
In a round-bottom flask, a mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL) is treated with a catalytic amount of a base like morpholine or triethylamine.[2][3] The mixture is heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. Purification can be achieved by recrystallization.[3]
Data Presentation
| Reaction | Product | Typical Yield | Reaction Conditions |
| Michael Addition | 1,3-Diphenyl-2-(p-toluenesulfonyl)pentane-1,5-dione | 80-95% | Base catalyst (e.g., NaOEt), Ethanol, Room Temperature |
| Gewald Reaction | 2-Amino-3-benzoyl-4-phenyl-5-(p-toluenesulfonyl)thiophene | 70-90% | Malononitrile, Sulfur, Base (e.g., Morpholine), Ethanol, 50-60°C |
Conclusion: A Versatile Tool for Synthetic Chemists
The divergent reactivity of this compound in the Michael addition and Gewald reaction underscores its significance as a versatile synthetic intermediate. By carefully selecting the reaction partners and conditions, chemists can steer this β-ketosulfone down two distinct mechanistic pathways, leading to either acyclic 1,5-dicarbonyl compounds or complex, highly substituted thiophene heterocycles. The p-toluenesulfonyl group is not merely a passive spectator; its potent electron-withdrawing nature is instrumental in activating the α-methylene group for nucleophilic attack in the Michael addition, while the intact carbonyl group serves as the electrophilic handle for the initial step of the Gewald reaction. A thorough understanding of these competing mechanistic possibilities empowers researchers to strategically design and execute synthetic routes for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Shearouse, W. C.; Shumba, M.; Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 5049-5057.
Sources
A Senior Application Scientist's Guide to Benchmarking Catalysts for 2-(p-Toluenesulfonyl)acetophenone Reactions
For: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Importance of α-Sulfonylated Ketones
The introduction of a sulfonyl group at the α-position of a ketone, such as in 2-(p-Toluenesulfonyl)acetophenone, furnishes a molecule of significant synthetic value. This structural motif is a versatile precursor in organic synthesis, enabling a variety of subsequent transformations. The electron-withdrawing nature of the tosyl group enhances the acidity of the α-proton, facilitating enolate formation and further functionalization. Moreover, the tosyl group can act as a leaving group in nucleophilic substitution reactions, providing a pathway to a diverse array of α-substituted acetophenone derivatives. These derivatives are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Consequently, the efficient and selective synthesis of this compound is a critical objective for synthetic chemists. This guide provides a comparative analysis of catalytic systems for this transformation, with a focus on performance, mechanistic insights, and practical experimental guidance.
Catalyst Performance Comparison for the α-Tosylation of Aryl Ketones
The direct α-tosylation of acetophenone and its derivatives has been predominantly achieved through the use of hypervalent iodine(III) reagents. These compounds can act as stoichiometric oxidants or, more preferably, as catalysts in the presence of a terminal oxidant. This catalytic approach offers a more sustainable and atom-economical alternative to traditional methods. Below is a comparative overview of the performance of various catalytic systems in the α-tosylation of aryl ketones, with a focus on propiophenone as a representative substrate due to the availability of comparative data.
| Catalyst/Reagent | Substrate | Oxidant | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Iodoaryloxazoline 1 | Propiophenone | m-CPBA | CH2Cl2 | 48 | 78 | 27 | [1] |
| Iodoaryloxazoline 2 (R*=menthyl) | Propiophenone | m-CPBA | CH2Cl2 | 48 | 42 | 39 | [1] |
| Chiral Iodoarene 7d | Propiophenone | m-CPBA | MeCN | 72 | 96 | 67 | [2] |
| Spirobiindane-based Iodoarene | Propiophenone | m-CPBA | CH2Cl2 | 24 | - | up to 58 | [3] |
| Iodine (cat.) / t-Bu-benzene | Acetophenone | m-CPBA | MeCN/TFE | 24 | 85 | N/A | [4] |
Key Insights from the Data:
-
Hypervalent Iodine Catalysts: Chiral iodoarene catalysts, particularly those with sophisticated ligand designs like C-N axial chirality (e.g., 7d), have demonstrated superior performance in terms of both yield and enantioselectivity for the α-tosyloxylation of aryl ketones.[2]
-
Catalyst Structure is Key: The structure of the iodoarene catalyst plays a critical role in determining the efficiency and stereoselectivity of the reaction. For instance, iodoaryloxazoline catalysts show varied performance based on their specific structure.[1]
-
In Situ Catalyst Generation: The use of catalytic amounts of simple iodine sources, such as molecular iodine, in the presence of an oxidant and an arene like tert-butylbenzene, allows for the in situ generation of the active hypervalent iodine(III) species. This approach is highly cost-effective and practical.[4]
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Mixtures of acetonitrile and 2,2,2-trifluoroethanol (TFE) have been shown to be effective in promoting these oxidative reactions.[4]
Reaction Mechanism: The Role of Hypervalent Iodine
The catalytic cycle for the hypervalent iodine-mediated α-tosylation of a ketone is a well-orchestrated sequence of events. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting experimental challenges.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C−N Axial Chiral Hypervalent Iodine Reagents: Catalytic Stereoselective α‐Oxytosylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(p-Toluenesulfonyl)acetophenone
This guide provides an in-depth, objective comparison of analytical methods for the quantification of 2-(p-Toluenesulfonyl)acetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our discussion is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a robust framework for methodological integrity.
Introduction: The Analytical Imperative for this compound
This compound is a key intermediate in various organic syntheses. Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent reactions and the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods are paramount for its control.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. When multiple analytical techniques are available or when a method is transferred between laboratories, a cross-validation process is essential.[3][4] This process ensures that analytical results are consistent and reproducible, regardless of the method or site of analysis, thereby guaranteeing data integrity throughout the drug development lifecycle.[4][5][6]
This guide will explore and compare two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will also discuss the role of spectroscopic methods for characterization and orthogonal confirmation.
Foundational Principles: Adherence to Regulatory Standards
All method validation and cross-validation activities described herein are designed to align with the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[7][8][9] This framework requires the evaluation of specific performance characteristics to ensure the method is fit for purpose.[10] Key parameters include accuracy, precision, specificity, linearity, range, and robustness.[11][12]
The process of cross-validation specifically compares the results from two distinct, validated methods (or the same method in different labs) to demonstrate their equivalence.[13] This is a critical step in method transfer or when updating an existing analytical procedure.[3]
Primary Analytical Techniques: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte, including its molecular weight (270.39 g/mol ), polarity, volatility, and thermal stability.[14] For this compound, both HPLC and GC present viable, yet distinct, analytical pathways.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the preferred method for non-volatile or thermally labile compounds.[15] Given the structure of this compound, which contains two aromatic rings, it possesses a strong UV chromophore, making UV detection highly suitable and sensitive.
Causality of Method Design (Why this approach?):
-
Reversed-Phase Chromatography: The molecule has significant non-polar character, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This is the most common and robust separation mode in HPLC.
-
UV Detection: The conjugated system of the acetophenone and toluenesulfonyl groups allows for strong absorbance in the UV region (typically around 225-254 nm), providing excellent sensitivity without the need for complex derivatization.[16]
-
Isocratic Elution: For a single analyte quantification, a constant mobile phase composition (isocratic) is often sufficient, leading to simpler, more robust, and faster methods compared to gradient elution.
Gas Chromatography (GC-FID)
GC is a powerful technique for volatile and thermally stable compounds. While the target analyte is not highly volatile, it can be analyzed by GC, provided that the inlet and column temperatures are carefully optimized to prevent on-column degradation.
Causality of Method Design (Why this approach?):
-
Derivatization (Optional but considered): For compounds with polar functional groups or lower volatility, derivatization can improve peak shape and thermal stability.[17] However, for initial assessment, direct injection is attempted to maintain method simplicity. The presence of the sulfonyl and ketone groups may require this consideration if peak tailing is observed.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a robust, linear response over a wide concentration range. It is a workhorse detector in quality control environments.
-
High-Temperature Capillary Column: A low-polarity, high-temperature stable column (e.g., a 5% phenyl-polysiloxane) is necessary to elute the compound at a reasonable temperature without significant bleed, ensuring a stable baseline.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the anticipated performance of validated HPLC-UV and GC-FID methods for this compound, based on typical results for similar aromatic ketones and sulfonated compounds.
| Parameter | HPLC-UV | GC-FID | Rationale & Commentary |
| Specificity | High | High | Both methods offer high-resolution separation. Specificity should be confirmed by analyzing placebo, related substances, and demonstrating peak purity (e.g., via DAD for HPLC). |
| Linearity (R²) | >0.999 | >0.998 | Both techniques are expected to show excellent linearity. HPLC often demonstrates slightly superior correlation coefficients in practice for this compound class.[15] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy is determined by spiking experiments at multiple levels. Both methods should meet typical pharmaceutical acceptance criteria.[11] |
| Precision (%RSD) | Repeatability: <1.0% Intermediate: <2.0% | Repeatability: <1.5% Intermediate: <2.5% | HPLC generally offers better injection precision due to the nature of liquid autosamplers compared to gas-phase injections, which can have higher variability.[16] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1-5 µg/mL | HPLC-UV is typically more sensitive for this analyte due to the strong chromophore. GC-FID sensitivity is dependent on efficient vaporization and transfer to the column. |
| Robustness | High | Moderate to High | HPLC methods are often considered more robust against minor variations in mobile phase composition and flow rate. GC methods can be sensitive to inlet liner contamination and gas flow precision. |
| Sample Throughput | High (Run times <10 min) | Moderate (Run times 10-20 min) | Modern UHPLC systems can achieve very rapid separations. GC run times are often longer due to the need for temperature programming and column cooling. |
| Solvent/Gas Consumption | Moderate (Acetonitrile/Water) | Low (Helium/Hydrogen) | HPLC consumes significant volumes of organic solvents, which has cost and environmental implications. GC is more economical in terms of mobile phase (carrier gas). |
The Cross-Validation Protocol: Ensuring Method Concordance
The core of this guide is the cross-validation study, designed to demonstrate the interchangeability of the HPLC and GC methods for the assay of this compound.
Experimental Workflow
The workflow ensures that both methods are challenged with the same representative samples and that the results are compared using statistically sound criteria.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. biopharminternational.com [biopharminternational.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. dspace.cuni.cz [dspace.cuni.cz]
- 14. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Alchemist's Ketone: A Comparative Guide to the Synthetic Utility of Acetophenone Derivatives
For the modern synthetic chemist, the acetophenone scaffold represents a cornerstone of molecular architecture. Its deceptively simple structure—a methyl ketone appended to a benzene ring—belies a rich and versatile reactivity profile that has been exploited for the synthesis of a vast array of valuable compounds, from life-saving pharmaceuticals to advanced materials.[1][2] This guide provides an in-depth, comparative analysis of the synthetic utility of acetophenone derivatives, offering a critical evaluation of established methodologies against viable alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and provide quantitative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Claisen-Schmidt Condensation: A Gateway to Chalcones and Beyond
The Claisen-Schmidt condensation is arguably the most fundamental and widely employed reaction of acetophenone derivatives, providing facile access to chalcones (1,3-diaryl-2-propen-1-ones).[3] These α,β-unsaturated ketones are not only valuable synthetic intermediates but also exhibit a broad spectrum of biological activities.[4]
The Acetophenone Route: A Well-trodden Path
The reaction proceeds via the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. The choice of base and solvent significantly impacts reaction efficiency and yield.
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation [5]
-
Dissolution: Dissolve equimolar amounts of a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1 mmol) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1 mmol) in ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalysis: To the stirred solution, add a catalytic amount of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets.
-
Reaction: Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the pure chalcone.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation"
Comparative Analysis of Chalcone Synthesis
While the Claisen-Schmidt condensation is a workhorse, alternative methods offer advantages in specific contexts, particularly when dealing with sensitive functional groups or when aiming for improved stereoselectivity.
| Synthetic Method | Typical Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Conventional Claisen-Schmidt | NaOH or KOH | Ethanol/Methanol | 4 - 72 hours | 40 - 95%[4] | Advantages: Simple, inexpensive reagents. Disadvantages: Can be slow, sometimes requires harsh basic conditions. |
| Wittig Reaction | Triphenylphosphine, Base | THF, Ether | 1 - 24 hours | High (often >90%)[6] | Advantages: Milder conditions, high stereoselectivity for the E-alkene. Disadvantages: Stoichiometric phosphine oxide byproduct. |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Dioxane, Toluene | 2 - 24 hours | Moderate to High | Advantages: Broad substrate scope, mild conditions. Disadvantages: Requires pre-functionalized starting materials (boronic acids/esters and halides).[7] |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Dichloromethane | 1 - 6 hours | Moderate | Advantages: Direct acylation of arenes. Disadvantages: Stoichiometric and corrosive Lewis acid, limited to electron-rich arenes.[8] |
Expert Insight: The choice of method hinges on the specific substrate and desired outcome. For simple, robust chalcones, the Claisen-Schmidt remains a highly practical option. However, for complex molecules with base-sensitive groups, the Wittig reaction provides a milder and often more selective alternative. The Suzuki-Miyaura coupling shines in its ability to construct the chalcone backbone from diverse, pre-functionalized fragments, offering significant synthetic flexibility.
From Chalcones to Bioactive Heterocycles: The Synthesis of Pyrazolines
Chalcones derived from acetophenones are excellent precursors for the synthesis of a variety of heterocyclic compounds, with pyrazolines being a prominent example. Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities.
The Chalcone Cyclization Route
The most common method for pyrazoline synthesis involves the cyclocondensation of a chalcone with a hydrazine derivative.
Experimental Protocol: Synthesis of a Pyrazoline Derivative [9]
-
Dissolution: Dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours, monitoring progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the pyrazoline.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "General Workflow for Pyrazoline Synthesis from Chalcones"
Alternative Routes to Pyrazolines
While the chalcone-based route is dominant, other methods for pyrazoline synthesis exist, though they often involve more complex starting materials or reaction conditions. One notable alternative is the 1,3-dipolar cycloaddition of diazoalkanes with alkenes.
Comparative Overview: The synthesis of pyrazolines from chalcones is highly favored due to the ready availability of both chalcones (from acetophenones) and hydrazines. This two-step sequence (acetophenone -> chalcone -> pyrazoline) is generally high-yielding and allows for significant diversification of the final product. Alternative methods, while mechanistically interesting, often lack the same degree of practicality and substrate scope for rapid library synthesis.
The Synthesis of Flavones: A Core Structure in Medicinal Chemistry
Flavones are a class of flavonoids characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. They are abundant in plants and possess a wide range of biological activities. Acetophenone derivatives, particularly 2-hydroxyacetophenones, are key starting materials for their synthesis.
The Acetophenone-Chalcone-Flavone Pathway
The synthesis typically involves the initial formation of a 2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an oxidative cyclization to form the flavone ring.[10]
Experimental Protocol: Synthesis of a Flavone Derivative [10][11]
-
Chalcone Synthesis: Synthesize the 2'-hydroxychalcone from a 2-hydroxyacetophenone and a substituted benzaldehyde using a base catalyst as described in Section 1.1.
-
Cyclization: Dissolve the purified 2'-hydroxychalcone in dimethyl sulfoxide (DMSO).
-
Oxidation: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction: Heat the mixture, and monitor the reaction by TLC until the chalcone is consumed.
-
Work-up: Pour the reaction mixture into water to precipitate the flavone.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "Synthesis of Flavones from 2-Hydroxyacetophenone"
Alternative Approaches to Flavone Synthesis
Several other methods for constructing the flavone core exist, which do not necessarily start from an acetophenone derivative.
| Synthetic Method | Starting Materials | Key Transformation | Advantages & Disadvantages |
| Allan-Robinson Reaction | o-Hydroxyaryl ketones, Aromatic anhydrides | Acylation and cyclization | Advantages: One-pot synthesis. Disadvantages: Can produce mixtures of flavones and isoflavones.[12] |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | Base-catalyzed rearrangement followed by acid-catalyzed cyclization | Advantages: High yields, good for specific substitution patterns. Disadvantages: Multi-step process.[13] |
| Suzuki-Miyaura Coupling | Halogenated chromones, Arylboronic acids | Palladium-catalyzed cross-coupling | Advantages: Late-stage functionalization, broad scope. Disadvantages: Requires pre-functionalized coupling partners.[7] |
Expert Insight: The acetophenone-based route to flavones is highly convergent and allows for the independent variation of both aromatic rings of the final product. While the Allan-Robinson and Baker-Venkataraman syntheses are classic and effective methods, they can be less flexible in terms of substrate scope. The Suzuki-Miyaura coupling offers a modern and powerful alternative for the late-stage introduction of aryl groups, which is particularly valuable in medicinal chemistry programs.
A Case Study in Pharmaceutical Synthesis: Ibuprofen
The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), provides an excellent real-world example of the industrial application of acetophenone derivatives and the evolution towards greener synthetic processes.
The Boots Process: A Classic Acetophenone-Based Route
The original industrial synthesis of ibuprofen, developed by the Boots Company, starts from 4'-isobutylacetophenone.[14]
Simplified Boots Process Outline:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride in the presence of a Lewis acid to produce 4'-isobutylacetophenone.
-
Darzens Condensation: The acetophenone derivative reacts with ethyl chloroacetate to form an α,β-epoxy ester.
-
Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to an aldehyde.
-
Oxidation: The aldehyde is oxidized to the carboxylic acid, ibuprofen.
This six-step process has a low atom economy (around 40%) and generates significant waste.[14][15]
The BHC Green Synthesis: A More Sustainable Alternative
The BHC (Boots-Hoechst-Celanese) process is a more modern and greener synthesis of ibuprofen that also starts from 4'-isobutylacetophenone but proceeds through a more efficient three-step catalytic route.[8][9]
BHC Green Synthesis Outline:
-
Friedel-Crafts Acylation: Same as the Boots process.
-
Catalytic Hydrogenation: The 4'-isobutylacetophenone is hydrogenated to 1-(4-isobutylphenyl)ethanol.[8]
-
Palladium-Catalyzed Carbonylation: The resulting alcohol is carbonylated in the presence of a palladium catalyst to directly form ibuprofen.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "Comparison of Ibuprofen Synthesis Routes"
Comparative Analysis of Ibuprofen Syntheses:
| Feature | Boots Process | BHC Green Synthesis |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40%[14][15] | ~77% (up to 99% with catalyst recycling)[14][15] |
| Reagents | Stoichiometric | Catalytic |
| Waste Generation | High | Low |
Expert Insight: The evolution of ibuprofen synthesis from the Boots process to the BHC process is a landmark example of the application of green chemistry principles in industrial synthesis. The BHC route, while still utilizing an acetophenone derivative, demonstrates the power of catalysis to dramatically improve efficiency and reduce environmental impact.
Conclusion
Acetophenone and its derivatives are undeniably powerful and versatile building blocks in the synthetic chemist's toolkit. Their utility spans from fundamental transformations like the Claisen-Schmidt condensation to the industrial-scale synthesis of blockbuster drugs. This guide has demonstrated that while acetophenone-based routes are often the most direct and well-established, a critical evaluation of alternative methodologies is essential for optimizing synthetic strategies. By understanding the mechanistic underpinnings and the practical advantages and disadvantages of each approach, researchers can make informed decisions to achieve their synthetic goals with greater efficiency, elegance, and sustainability.
References
-
ResearchGate. (2025). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]
- Vieira, L. M., et al. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(4), 6279-6309.
-
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. Retrieved from [Link]
-
The Versatile Role of Acetophenone Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones. Retrieved from [Link]
- Pereira, A. M., Cidade, H., & Tiritan, M. E. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 426.
-
Royal Society of Chemistry. (2014). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Wiley Online Library. (2022). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Retrieved from [Link]
-
ScholarWorks at WMU. (1989). Synthesis of Biologically Active Substituted Chalcones. Retrieved from [Link]
-
Galați University Press - UGAL. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Retrieved from [Link]
-
SciSpace. (2017). SYNTHESIS OF FLAVONES FROM 2-HYDROXY ACETOPHENONE AND AROMATIC ALDEHYDE DERIVATIVES BY CONVENTIONAL METHODS AND GREEN CHEMISTRY. Retrieved from [Link]
-
Innovare Academic Sciences. (2017). SYNTHESIS OF FLAVONES FROM 2-HYDROXY ACETOPHENONE AND AROMATIC ALDEHYDE DERIVATIVES BY CONVENTIONAL METHODS AND GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
RSC Publishing. (2016). Base-promoted[7][9]-Wittig rearrangement of chalcone-derived allylic ethers leading to aromatic β-benzyl ketones. Retrieved from [Link]
-
ResearchGate. (2020). Wittig reaction for the synthesis of chalcones. Retrieved from [Link]
-
Al-Mustansiriyah Journal of Science. (2022). The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
OJS UMMADA. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
ResearchGate. (2016). Does anyone ever synthesize N substituted pyrazole from chalcone?. Retrieved from [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biomedres.us [biomedres.us]
- 13. Stereoselective Synthesis of Flavonoids: A Brief Overview [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. gup.ugal.ro [gup.ugal.ro]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(p-Toluenesulfonyl)acetophenone
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(p-Toluenesulfonyl)acetophenone. Given the absence of specific regulatory disposal guidelines for this compound, this directive is synthesized from an expert analysis of its constituent chemical moieties—the acetophenone core and the p-toluenesulfonyl group—and grounded in established principles of chemical safety and hazardous waste management.
Part 1: Hazard Characterization and Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the substance's chemical nature and associated hazards. The disposal plan for this compound is derived from its structural components, which dictate its reactivity, toxicity, and environmental fate.
Structural Analysis and Inferred Hazards:
-
Acetophenone Moiety: The parent compound, acetophenone, is a combustible liquid that is harmful if swallowed and a serious eye irritant.[1][2][3] The U.S. Environmental Protection Agency (EPA) lists acetophenone as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the code U004.[4] This classification strongly suggests that wastes containing the acetophenone structure should be managed as hazardous.
-
p-Toluenesulfonyl Moiety: The toluenesulfonyl group introduces sulfur into the molecule. While sulfones are generally stable and resistant to oxidation, their thermal decomposition can release oxides of sulfur (SOx), primarily sulfur dioxide (SO₂).[5] SO₂ is an objectionable air pollutant, necessitating specific disposal technologies like incineration with alkaline scrubbers to neutralize these acidic gases.[5]
Based on this chemical analogy, this compound must be treated as a hazardous waste. Prudent practice dictates handling it with the care required for an irritant and environmentally hazardous substance.
Physicochemical Properties:
A summary of the known and predicted properties of this compound is provided below. This data informs handling and storage procedures prior to disposal.
| Property | Value | Source |
| CAS Number | 31378-03-7 | ChemicalBook[6] |
| Molecular Formula | C₁₅H₁₄O₃S | PubChem (Analog)[7] |
| Physical State | Powder to crystal | ChemicalBook[6] |
| Melting Point | 109 °C | ChemicalBook[6] |
| Boiling Point | 478.1±45.0 °C (Predicted) | ChemicalBook[6] |
| Density | 1.227±0.06 g/cm³ (Predicted) | ChemicalBook[6] |
Part 2: Pre-Disposal Operations: A Self-Validating System of Safety
Safe disposal begins long before the waste leaves the laboratory. The following steps establish a self-validating system to ensure safety and compliance from the point of generation.
Personal Protective Equipment (PPE):
The potential for skin and eye irritation necessitates stringent PPE protocols.[2] Before handling the compound or its waste, ensure the following are worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[8]
-
Body Protection: A standard laboratory coat is required.[8]
Waste Segregation and Incompatibility:
Proper segregation is paramount to prevent dangerous reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Avoid Co-mingling: Do not mix this waste with other chemical streams, particularly incompatible materials.
-
Chemical Incompatibilities: Based on related compounds, avoid contact with strong oxidizing agents.[8]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following diagram and procedural steps outline the complete disposal workflow, ensuring a compliant and safe process from the laboratory to final disposition.
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Waste Identification: At the point of generation, classify all unused this compound and any materials grossly contaminated with it (e.g., filter paper, weigh boats) as hazardous waste.
-
Containerization: Collect waste in a sealable, chemically compatible container that meets Department of Transportation (DOT) standards. Ensure the container is in good condition and free of external contamination.
-
Labeling: Label the waste container clearly and accurately according to OSHA's Hazard Communication Standard and RCRA requirements. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate description of the hazards (e.g., "Irritant," "Environmentally Hazardous")
-
The date accumulation started and the name of the generating researcher/laboratory.
-
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Coordination with EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of the chemical via sink or trash.
-
Final Disposal Method: The recommended and most environmentally sound disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][9] This method ensures the complete thermal destruction of the organic molecule. Crucially, the facility must be equipped with alkaline scrubbers to capture and neutralize the sulfur dioxide gas that will be generated during combustion.[5]
Part 4: Emergency Procedures
Spill Response:
-
Small Spills (Solid): For small spills of the solid material, carefully sweep up the powder, avoiding dust formation, and place it into the designated hazardous waste container.[8] Clean the affected area afterward.
-
Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team. Do not attempt to clean up large spills without proper training and equipment.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[8]
-
Inhalation: Move the affected person to fresh air. If symptoms occur, get medical attention.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[4]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional integrity, and environmental protection.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Acetophenone p-toluenesulfonylhydrazone. Fisher Scientific.
- SAFETY DATA SHEET - p-Toluenesulfonyl chloride. Sigma-Aldrich.
- SAFETY D
- Acetophenone - SAFETY D
- Material Safety Data Sheet - Acetophenone. Thermo Fisher Scientific.
- Safety d
- This compound CAS#: 31378-03-7. ChemicalBook.
- Acetophenone CAS No 98-86-2 MATERIAL SAFETY D
- SAFETY D
- Controlling Occupational Exposure to Hazardous Drugs.
- 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone. PubChem.
- Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. This compound CAS#: 31378-03-7 [m.chemicalbook.com]
- 7. 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | C21H18O4S | CID 11728255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-(p-Toluenesulfonyl)acetophenone
A Proactive Safety Framework for Handling 2-(p-Toluenesulfonyl)acetophenone
As research and development scientists, we often encounter novel or sparsely documented compounds. This compound is one such chemical where comprehensive, peer-reviewed safety data is not widely available. In these situations, we must pivot from following a simple checklist to engaging in a dynamic risk assessment. This guide provides a robust operational plan grounded in the precautionary principle, leveraging data from structurally similar compounds to ensure the highest level of safety.
Our primary surrogate for this assessment is Acetophenone (CAS 98-86-2), the core chemical scaffold. By adopting the hazard profile of this well-documented precursor, we establish a conservative and trustworthy safety margin for all laboratory operations involving this compound.
Hazard Assessment: A Data-Driven Approach
The hazard profile for this compound is constructed from the known risks of Acetophenone. This approach is critical for ensuring that all potential routes of exposure are addressed.
| Hazard Classification | Description | Rationale for Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Any risk of ingestion must be mitigated through strict hygiene protocols. |
| Eye Irritation | Causes serious eye irritation.[1][2] | This is the most consistently cited hazard and necessitates mandatory, high-performance eye protection. |
| Skin Irritation | May cause skin irritation.[1] | Direct skin contact must be prevented through the use of appropriate gloves and lab coats. |
| Respiratory Irritation | May cause respiratory tract irritation.[1] | Inhalation of aerosols or dust must be controlled, primarily through the use of engineering controls like a chemical fume hood. |
| Flammability | Combustible liquid.[2] | All handling must be performed away from heat, sparks, or open flames.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical control measure dictated by the hazard assessment. Each component is chosen to mitigate a specific risk.
-
Eye and Face Protection : Given the designation as a serious eye irritant, standard safety glasses are insufficient.
-
Hand Protection : The goal is to prevent any skin contact.
-
Glove Type : Wear suitable chemical-resistant gloves tested according to EN 374. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's resistance data.
-
Glove Technique : Always inspect gloves for tears or punctures before use.[5] Use proper removal techniques to avoid contaminating your skin. For tasks with a higher risk of splashes, consider wearing two pairs of disposable gloves (double-gloving).[4]
-
-
Body Protection :
-
Lab Coat : A flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.
-
Clothing : Wear long pants and closed-toe shoes to protect all skin.[4]
-
-
Respiratory Protection :
-
Primary Control : All handling of this compound that could generate dust or aerosols must be conducted inside a certified chemical fume hood.[3][6]
-
Secondary Control : If engineering controls are insufficient or during a large spill, a respirator with an appropriate filter (e.g., Type A-P2) may be necessary.[2] All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.[6]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces the overall safety of the operation.
Preparation and Engineering Controls
-
Designate Work Area : All work with this compound must be performed within a designated area inside a chemical fume hood.
-
Verify Fume Hood Function : Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly before beginning work.
-
Assemble Materials : Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood to minimize movement in and out of the controlled area.
-
Locate Safety Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[3][6]
Donning and Using PPE
The following workflow illustrates the logical sequence for preparing for and handling the chemical.
Emergency Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
-
Spill : Evacuate the area.[2] For small spills within a fume hood, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal.[3][6] Do not let the product enter drains.[2]
Disposal Plan: Responsible Waste Management
All waste streams must be handled as hazardous.
-
Solid Waste : Collect any unused solid chemical and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : All chemical waste must be disposed of through a licensed professional waste disposal service, following all local, regional, and national regulations.[5][7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Personal Protection Equipment (PPE). (n.d.). Rhode Island Department of Environmental Management.
- Safety Data Sheet - Acetophenone. (2025). Sigma-Aldrich.
- Safety Data Sheet - Acetophenone. (2025). TCI Chemicals.
- Safety Data Sheet - Acetophenone. (2025). Sigma-Aldrich.
- Safety Data Sheet - Acetophenone. (n.d.). Sigma-Aldrich.
- Safety Data Sheet - Acetophenone p-toluenesulfonylhydrazone. (2024). Fisher Scientific.
- Material Safety Data Sheet - Acetophenone. (2005). Harper College.
- Personal Protective Equipment. (2025). US EPA.
- This compound CAS#: 31378-03-7. (n.d.). ChemicalBook.
- Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH.
- Material Safety Data Sheet - Acetophenone-d8. (n.d.). Cole-Parmer.
- Material Safety Data Sheet - Acetophenone. (2010). Thermo Fisher Scientific.
- Acetophenone Safety Data Sheet. (n.d.). Sigma-Aldrich.
- Safety data sheet - Acetophenone. (2023). CPAChem.
- Acetophenone Safety Guide. (2009). Scribd.
- Acetophenone - Safety Data Sheet. (2023).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
